molecular formula C11H16O B1679550 (Pentyloxy)benzene CAS No. 2050-04-6

(Pentyloxy)benzene

Numéro de catalogue: B1679550
Numéro CAS: 2050-04-6
Poids moléculaire: 164.24 g/mol
Clé InChI: HPUOAJPGWQQRNT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pentyl phenyl ether inhibits ionotropic gamma-aminobutyric acid receptors.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

pentoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-2-3-7-10-12-11-8-5-4-6-9-11/h4-6,8-9H,2-3,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUOAJPGWQQRNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174482
Record name Pentyl phenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2050-04-6
Record name (Pentyloxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2050-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentyl phenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentyl phenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PENTYL PHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8L3Z4J60K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (Pentyloxy)benzene via the Williamson Ether Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Williamson ether synthesis for preparing (pentyloxy)benzene, a valuable intermediate in various fields of chemical research and development. The document details the underlying chemical principles, offers a comparative analysis of reaction conditions through tabulated quantitative data, and presents detailed experimental protocols. Visualizations of the reaction mechanism, experimental workflow, and logical relationships for optimizing the synthesis are also included to facilitate a deeper understanding of the process.

Introduction to the Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely employed method for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide or phenoxide ion acts as a nucleophile and displaces a halide from an alkyl halide to form an ether linkage.[1] In the context of synthesizing this compound, the reaction involves the deprotonation of phenol (B47542) to form the phenoxide ion, which then attacks a pentyl halide, typically 1-bromopentane (B41390) or 1-iodopentane.

The general reaction is depicted below:

Phenol + 1-Bromopentane → this compound + Bromide Salt

The efficiency of this synthesis is contingent on several factors, including the choice of base, solvent, reaction temperature, and the potential use of a phase-transfer catalyst. Careful consideration of these parameters is crucial for maximizing the yield of the desired O-alkylated product while minimizing potential side reactions, such as C-alkylation of the phenol ring and elimination reactions of the alkyl halide.[2]

Data Presentation: A Comparative Analysis of Reaction Conditions

The following tables summarize quantitative data from various studies on the Williamson ether synthesis of phenyl ethers, with a focus on conditions relevant to the preparation of this compound.

Table 1: Influence of Phase-Transfer Catalyst on the Yield of Amyl Phenyl Ether

CatalystYield of Amyl Phenyl Ether (%)
None37.6
Tetramethyl Ammonium (B1175870) Bromide (TMABr)41.1
Tetraethyl Ammonium Bromide (TEABr)39.4
Triethylbenzyl Ammonium Chloride (TEBACl)87.0
Dimethylbenzylcetyl Ammonium Bromide82.0

Data adapted from "SYNTHESIS OF ALKYL PHENYL ETHERS Under the CONDITIONS of INTERPHASE CATALYSIS".[2] The reaction was carried out with phenol and amyl bromide in the presence of 10 N aqueous sodium hydroxide (B78521) and the respective quaternary ammonium salt (QUAT) as a phase-transfer catalyst.

Table 2: Comparison of Common Bases for Williamson Ether Synthesis of Phenols

BaseFormulaRelative StrengthTypical SolventsKey Considerations
Potassium CarbonateK₂CO₃ModerateAcetone, Acetonitrile, DMFA mild and commonly used base, effective for many phenolic substrates. Requires higher temperatures and longer reaction times compared to stronger bases.[3]
Sodium HydroxideNaOHStrongWater, Ethanol, Phase-Transfer ConditionsA strong and inexpensive base. Often used in aqueous solutions with a phase-transfer catalyst to facilitate the reaction with the organic-soluble alkyl halide.[2]
Sodium HydrideNaHVery StrongTHF, DMFA powerful, non-nucleophilic base that provides irreversible deprotonation of the phenol. Used for less reactive systems, but requires anhydrous conditions and careful handling.[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound using two common approaches: a solid-liquid phase reaction with potassium carbonate and a liquid-liquid phase-transfer catalyzed reaction with sodium hydroxide.

Protocol 1: Synthesis using Potassium Carbonate in Acetone

This procedure is adapted from a general method for the etherification of phenols.[5]

Materials:

  • Phenol

  • 1-Bromopentane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone

  • Diethyl ether

  • 10% Sodium Hydroxide solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and acetone.

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add 1-bromopentane (1.1-1.5 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer with 10% sodium hydroxide solution to remove any unreacted phenol, followed by water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation or column chromatography.

Protocol 2: Phase-Transfer Catalyzed Synthesis using Sodium Hydroxide

This protocol is based on the synthesis of amyl phenyl ether under phase-transfer conditions.[2]

Materials:

  • Phenol

  • 1-Bromopentane

  • Sodium Hydroxide (NaOH)

  • A Quaternary Ammonium Salt (e.g., Triethylbenzyl Ammonium Chloride - TEBACl)

  • Diethyl ether

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, place phenol (1.0 eq), 1-bromopentane (1.2 eq), a 10 N aqueous solution of sodium hydroxide (1.5 eq), and the quaternary ammonium salt (0.1 eq).

  • Stir the mixture vigorously at 95°C for 3-5 hours.

  • Cool the reaction flask to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract three times with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the ether extract over anhydrous sodium sulfate.

  • Filter and remove the diethyl ether by rotary evaporation.

  • The resulting crude this compound can be purified by vacuum distillation.

Visualizations of Reaction Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of the this compound synthesis.

Williamson_Ether_Synthesis_Mechanism cluster_step1 Step 1: Deprotonation of Phenol cluster_step2 Step 2: SN2 Attack phenol Phenol (Ar-OH) phenoxide Phenoxide Ion (Ar-O⁻) phenol->phenoxide Deprotonation base Base (e.g., NaOH, K₂CO₃) conjugate_acid Conjugate Acid (e.g., H₂O, HCO₃⁻) base->conjugate_acid phenoxide_sn2 Phenoxide Ion (Ar-O⁻) transition_state Transition State phenoxide_sn2->transition_state pentyl_bromide 1-Bromopentane (CH₃(CH₂)₄Br) pentyl_bromide->transition_state pentyloxybenzene This compound (Ar-O-(CH₂)₄CH₃) transition_state->pentyloxybenzene bromide_ion Bromide Ion (Br⁻) transition_state->bromide_ion

Figure 1: Reaction mechanism of the Williamson ether synthesis.

Experimental_Workflow start Start: Reagents reaction_setup Reaction Setup: - Phenol - 1-Bromopentane - Base (e.g., K₂CO₃ or NaOH) - Solvent (e.g., Acetone) or PTC start->reaction_setup heating Heating under Reflux reaction_setup->heating workup Workup: - Cooling - Filtration (if solid base) - Extraction heating->workup washing Washing: - Aqueous Base (to remove phenol) - Water - Brine workup->washing drying Drying of Organic Layer (e.g., with Na₂SO₄ or MgSO₄) washing->drying purification Purification: - Solvent Removal - Vacuum Distillation or  Column Chromatography drying->purification product Final Product: This compound purification->product

Figure 2: General experimental workflow for the synthesis.

Figure 3: Logical relationships for optimizing the synthesis.

References

Spectroscopic Analysis of (Pentyloxy)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (pentyloxy)benzene, a key intermediate in organic synthesis. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. This information is crucial for the structural elucidation and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.32 - 7.22m2HAr-H (meta)
6.95 - 6.85m3HAr-H (ortho, para)
3.94t, J = 6.6 Hz2HO-CH₂-
1.82 - 1.72m2HO-CH₂-CH₂-
1.48 - 1.32m4H-CH₂-CH₂-CH₃
0.93t, J = 7.1 Hz3H-CH₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
159.3Ar-C (ipso, C-O)
129.5Ar-C (meta)
120.6Ar-C (para)
114.6Ar-C (ortho)
67.9O-CH₂-
29.0O-CH₂-CH₂-
28.2-CH₂-CH₂-CH₃
22.5-CH₂-CH₃
14.0-CH₃

Solvent: CDCl₃

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H Stretch
2955 - 2850StrongAliphatic C-H Stretch
1600, 1585, 1500, 1450Medium-StrongAromatic C=C Bending
1245StrongAryl-O Stretch (Asymmetric)
1040StrongAryl-O Stretch (Symmetric)
750, 690StrongC-H Out-of-plane Bending
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
16440[M]⁺ (Molecular Ion)
94100[C₆H₅OH]⁺ (Phenol radical cation)
7715[C₆H₅]⁺ (Phenyl cation)
7035[C₅H₁₀]⁺ (Pentene radical cation)
4325[C₃H₇]⁺ (Propyl cation)

Experimental Protocols

Standardized protocols are essential for reproducible and comparable spectroscopic data. The following are generalized methodologies for the acquisition of NMR, IR, and MS data for this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ 0.00 ppm).

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A sufficient relaxation delay should be used to ensure accurate integration if quantitative analysis is required.

FT-IR Spectroscopy Protocol
  • Sample Preparation: As this compound is a liquid at room temperature, the neat liquid film method is most appropriate.

  • Data Acquisition:

    • Place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

    • Gently press the plates together to form a thin film.

    • Mount the salt plates in the spectrometer's sample holder.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the clean salt plates prior to running the sample to subtract any atmospheric and instrumental interferences.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is injected into the GC, which separates it from any impurities before it enters the mass spectrometer.

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV. EI is a hard ionization technique that provides reproducible fragmentation patterns useful for structural elucidation.

  • Mass Analysis: Scan a mass range appropriate for the molecular weight of this compound (e.g., m/z 35-200) to detect the molecular ion and significant fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Structural Elucidation Sample Pure this compound NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Prepare Neat Liquid Film Sample->IR_Prep MS_Prep Dilute in Volatile Solvent Sample->MS_Prep NMR_Acq ¹H and ¹³C NMR Spectroscopy NMR_Prep->NMR_Acq IR_Acq FT-IR Spectroscopy IR_Prep->IR_Acq MS_Acq Mass Spectrometry (EI) MS_Prep->MS_Acq NMR_Data Chemical Shifts Coupling Constants Integration NMR_Acq->NMR_Data IR_Data Characteristic Absorptions (Functional Groups) IR_Acq->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS_Acq->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Physical properties of n-amyl phenyl ether

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of n-Amyl Phenyl Ether

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chemical compounds is fundamental. This guide provides a detailed overview of the core physical characteristics of n-amyl phenyl ether (also known as pentyloxybenzene or 1-phenoxypentane), complete with experimental protocols for their determination.

Core Physical and Chemical Properties

n-Amyl phenyl ether is an organic compound classified as an aryl ether. Its properties are crucial for predicting its behavior in various chemical and biological systems, including its suitability as a solvent, its interaction with biological membranes, and its potential role in synthetic chemistry.

Data Summary

The quantitative physical properties of n-amyl phenyl ether are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₁₁H₁₆O
Molecular Weight 164.24 g/mol [1]
Boiling Point 210°C to 211°C
Melting Point -19°C
Density 0.938 g/mL
Refractive Index 1.497
Appearance Colorless liquid
Solubility Insoluble in water; Soluble in alcohols, oils
Flash Point 82°C (179°F)

Note: Some properties, like those from Thermo Scientific, are for n-butyl phenyl ether but serve as a close reference in the absence of complete data for the n-amyl variant from a single source. The structural similarity makes these values a reasonable approximation.

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate and reproducible determination of physical properties. The following sections describe the protocols for measuring the key properties of n-amyl phenyl ether.

Determination of Boiling Point via Simple Distillation

The boiling point is a critical property for characterizing and purifying liquids. Simple distillation is effective for separating a volatile liquid from non-volatile solutes or for separating liquids with significantly different boiling points.[2]

Apparatus:

  • Round-bottom flask

  • Heating mantle or oil bath

  • Distillation head (still head) with a port for a thermometer

  • Thermometer

  • Condenser (Liebig, Graham, or Allihn)

  • Receiving flask (e.g., Erlenmeyer flask or round-bottom flask)

  • Boiling chips

  • Clamps and stands to secure the apparatus

Procedure:

  • Place a volume of n-amyl phenyl ether into the round-bottom flask, filling it to no more than two-thirds of its capacity.

  • Add a few boiling chips to the flask to ensure smooth boiling.

  • Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[3]

  • Connect the condenser to a cold water source, with water entering at the lower inlet and exiting at the upper outlet.

  • Place the receiving flask at the end of the condenser to collect the distillate.

  • Begin heating the distillation flask gently.

  • Record the temperature when the first drop of distillate is collected in the receiving flask.

  • Continue to heat and maintain a steady distillation rate. The temperature should remain constant throughout the collection of the pure substance. This constant temperature is the boiling point.[2]

  • Record the barometric pressure, as boiling point is pressure-dependent.

Determination of Density

Density is the mass per unit volume of a substance and is a fundamental physical property.

Apparatus:

  • Graduated cylinder (10 mL or 25 mL)

  • Electronic balance (accurate to at least 0.01 g)

  • Pipette

Procedure:

  • Measure and record the mass of a clean, dry graduated cylinder on the electronic balance.[4][5]

  • Carefully transfer a known volume of n-amyl phenyl ether (e.g., 10.0 mL) into the graduated cylinder using a pipette for accuracy. Read the volume from the bottom of the meniscus.[4]

  • Measure and record the combined mass of the graduated cylinder and the n-amyl phenyl ether.

  • Calculate the mass of the n-amyl phenyl ether by subtracting the mass of the empty cylinder from the combined mass.[5]

  • Calculate the density using the formula: Density = Mass / Volume.

  • Repeat the measurement two more times and calculate the average density to improve accuracy and precision.[4]

Determination of Refractive Index

The refractive index measures how light propagates through a substance and is a highly characteristic property for pure liquids. An Abbe refractometer is a common instrument for this measurement.[6]

Apparatus:

  • Abbe Refractometer

  • Constant temperature water bath (if not integrated into the refractometer)

  • Dropper or pipette

  • Lint-free tissue

  • Ethanol (B145695) or acetone (B3395972) for cleaning

Procedure:

  • Ensure the prism of the refractometer is clean and dry. Clean with ethanol or acetone and a soft tissue if necessary.

  • Calibrate the instrument using a standard liquid with a known refractive index, such as distilled water.

  • Using a clean dropper, place a few drops of n-amyl phenyl ether onto the surface of the measuring prism.

  • Close the illuminating prism gently to spread the liquid into a thin film.

  • Allow a short time for temperature equilibration, typically to 20°C.

  • Look through the eyepiece and adjust the control knob until the light and dark fields converge into a sharp, single line.

  • Adjust the compensator knob to eliminate any color fringe at the borderline, making the line as sharp as possible.

  • Read the refractive index value from the instrument's scale.

  • Clean the prisms thoroughly after the measurement.

Visualizations: Workflows and Relationships

Diagrams are powerful tools for illustrating experimental processes and logical connections between different stages of substance characterization.

G Diagram 1: General Workflow for Physical Property Characterization cluster_0 Preparation cluster_1 Property Determination cluster_2 Analysis & Reporting A Synthesis / Procurement of n-Amyl Phenyl Ether B Purification (e.g., Distillation, Chromatography) A->B C Boiling Point Measurement B->C Purified Sample D Density Measurement B->D Purified Sample E Refractive Index Measurement B->E Purified Sample F Solubility Testing B->F Purified Sample G Data Compilation & Analysis C->G D->G E->G F->G H Technical Report Generation G->H G Diagram 2: Experimental Workflow for Boiling Point Determination A Start: Assemble Distillation Apparatus B Add n-Amyl Phenyl Ether & Boiling Chips to Flask A->B C Begin Gentle Heating B->C D Observe for Vapor Condensation C->D E Record Temperature at First Drop of Distillate D->E Vapor condenses F Monitor Temperature During Distillation E->F G Is Temperature Stable? F->G H Record Stable Temperature as Boiling Point G->H Yes I Increase Heat Slightly G->I No J End: Disassemble Apparatus After Cooling H->J I->C

References

An In-depth Technical Guide to (Pentyloxy)benzene: Chemical Structure, Properties, Synthesis, and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Pentyloxy)benzene, an aromatic ether, serves as a versatile building block in organic synthesis and holds potential for applications in materials science and drug discovery. Its structure, combining a flexible pentyl chain with a rigid benzene (B151609) ring, imparts unique physicochemical properties that are of interest to researchers in various chemical disciplines. This guide provides a comprehensive overview of this compound, including its chemical identity, key physical and chemical data, a detailed experimental protocol for its synthesis, and an analysis of its characteristic spectroscopic signatures.

Chemical Structure and IUPAC Nomenclature

The chemical structure of this compound consists of a pentyl group attached to a benzene ring through an ether linkage.

IUPAC Name: pentoxybenzene[1]

Synonyms: Pentyl phenyl ether, 1-(Pentyloxy)benzene

Chemical Formula: C₁₁H₁₆O[1]

CAS Registry Number: 2050-04-6[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 164.24 g/mol [1]
Boiling Point 229 °C (estimated)
Density 0.927 g/cm³
Refractive Index 1.4947

Experimental Protocol: Synthesis of this compound via Williamson Ether Synthesis

The most common and efficient method for the preparation of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. The following protocol is adapted from the synthesis of analogous aryl ethers.

Reaction Scheme:

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine phenol (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and anhydrous acetone.

  • Addition of Alkyl Halide: To the stirred suspension, add 1-bromopentane (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M aqueous sodium hydroxide (B78521) (to remove unreacted phenol), deionized water, and finally with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain the pure this compound.

Spectroscopic Analysis

The structure of this compound can be confirmed by various spectroscopic techniques. The expected data are summarized below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound will exhibit characteristic signals for both the aromatic and the aliphatic protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.30 - 7.25m2HAromatic protons (meta to -O)
~ 6.95 - 6.90m3HAromatic protons (ortho and para to -O)
~ 3.95t2H-O-CH₂ -CH₂-CH₂-CH₂-CH₃
~ 1.80p2H-O-CH₂-CH₂ -CH₂-CH₂-CH₃
~ 1.45m4H-O-CH₂-CH₂-CH₂ -CH₂ -CH₃
~ 0.95t3H-O-CH₂-CH₂-CH₂-CH₂-CH₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~ 159.0Quaternary aromatic carbon (C-O)
~ 129.5Aromatic CH (meta to -O)
~ 120.5Aromatic CH (para to -O)
~ 114.5Aromatic CH (ortho to -O)
~ 68.0-O-CH₂ -
~ 29.0-O-CH₂-CH₂ -
~ 28.5-O-CH₂-CH₂-CH₂ -
~ 22.5-O-CH₂-CH₂-CH₂-CH₂ -
~ 14.0-CH₃
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the aromatic ring and the ether linkage.

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2960-2850StrongAliphatic C-H stretch
1600-1585MediumAromatic C=C stretch
1500-1400MediumAromatic C=C stretch
1250-1200StrongAryl-O stretch (asymmetric)
1050-1000StrongAryl-O stretch (symmetric)
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): m/z = 164

  • Major Fragments:

    • m/z = 94: [C₆H₅OH]⁺ (loss of pentene)

    • m/z = 77: [C₆H₅]⁺ (loss of the pentyloxy radical)

    • m/z = 71: [C₅H₁₁]⁺ (pentyl cation)

Logical Relationship Diagram

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Phenol Phenol Reaction Williamson Ether Synthesis Phenol->Reaction Bromopentane 1-Bromopentane Bromopentane->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Acetone) Solvent->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Purification (Distillation or Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the synthesis and characterization of this compound.

References

Synthesis of (Pentyloxy)benzene from phenol and 1-bromopentane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of (pentyloxy)benzene from phenol (B47542) and 1-bromopentane (B41390) via the Williamson ether synthesis. This reaction is a cornerstone of organic synthesis, particularly in the preparation of aryl ethers, which are prevalent structural motifs in pharmaceuticals and other biologically active molecules. This document details the underlying reaction mechanism, provides a comprehensive experimental protocol, and presents key analytical data for the characterization of the final product. The information is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

Introduction

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for the preparation of both symmetrical and unsymmetrical ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1]

The synthesis of this compound from phenol and 1-bromopentane is a classic example of the Williamson ether synthesis applied to the formation of an alkyl aryl ether. In this reaction, phenol is first deprotonated by a suitable base to form the more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of 1-bromopentane, displacing the bromide leaving group to form the desired ether product.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound proceeds in two main steps:

  • Deprotonation of Phenol: A base, typically a hydroxide (B78521) or carbonate, removes the acidic proton from the hydroxyl group of phenol to generate a sodium or potassium phenoxide salt. This step is crucial as the phenoxide ion is a much stronger nucleophile than the neutral phenol.

  • Nucleophilic Substitution (SN2): The phenoxide ion then acts as a nucleophile and attacks the primary carbon atom of 1-bromopentane in a concerted SN2 reaction. This backside attack results in the displacement of the bromide ion and the formation of the C-O ether bond.

It is important to use a primary alkyl halide like 1-bromopentane to favor the SN2 pathway. Secondary and tertiary alkyl halides are more prone to undergo E2 elimination as a competing side reaction in the presence of a strong base like a phenoxide.[1]

Williamson_Ether_Synthesis phenol Phenol phenoxide Phenoxide Ion phenol->phenoxide Deprotonation base Base (e.g., K₂CO₃) base->phenoxide product This compound phenoxide->product SN2 Attack bromopentane 1-Bromopentane bromopentane->product salt Salt (e.g., KBr)

Figure 1: Reaction pathway for the synthesis of this compound.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound.

3.1. Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles
Phenol94.119.41 g0.1
1-Bromopentane151.0418.1 g (14.5 mL)0.12
Potassium Carbonate (anhydrous)138.2120.7 g0.15
Acetone (B3395972)58.08200 mL-
Diethyl Ether74.12As needed-
2M Sodium Hydroxide40.00As needed-
Brine (saturated NaCl solution)-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

3.2. Procedure

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (9.41 g, 0.1 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol).

  • Solvent Addition: Add 200 mL of acetone to the flask.

  • Addition of Alkyl Halide: While stirring, add 1-bromopentane (18.1 g, 0.12 mol) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain the reflux with vigorous stirring for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the salts with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and the washings, and remove the acetone using a rotary evaporator.

  • Extraction: Dissolve the residue in 100 mL of diethyl ether. Transfer the solution to a separatory funnel and wash with 2 M sodium hydroxide (2 x 50 mL) to remove any unreacted phenol. Then, wash with water (50 mL) and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation to yield this compound as a colorless liquid. A typical yield for this reaction is in the range of 80-90%.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Phenol, K₂CO₃, and Acetone B Add 1-Bromopentane A->B C Reflux for 24 hours B->C D Cool and Filter C->D E Remove Acetone D->E F Dissolve in Diethyl Ether E->F G Wash with 2M NaOH, Water, and Brine F->G H Dry with MgSO₄ and Concentrate G->H I Vacuum Distillation H->I J J I->J Pure this compound

Figure 2: Experimental workflow for the synthesis of this compound.

Product Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

4.1. Physical Properties

PropertyValue
Molecular FormulaC₁₁H₁₆O
Molar Mass164.24 g/mol [2]
AppearanceColorless liquid
Boiling Point212-214 °C (at 760 mmHg)
Density0.93 g/mL at 25 °C

4.2. Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on analysis of similar structures and spectral databases.

Table 1: ¹H NMR (Proton NMR) Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.30 - 7.25m2HAr-H (meta)
6.95 - 6.88m3HAr-H (ortho, para)
3.95t, J = 6.6 Hz2H-O-CH₂-
1.80 - 1.72m2H-O-CH₂-CH₂-
1.45 - 1.35m4H-CH₂-CH₂-CH₃
0.92t, J = 7.0 Hz3H-CH₃

Table 2: ¹³C NMR (Carbon NMR) Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
159.2Ar-C (ipso, attached to O)
129.5Ar-C (meta)
120.8Ar-C (para)
114.5Ar-C (ortho)
67.9-O-CH₂-
29.0-O-CH₂-CH₂-
28.2-CH₂-CH₂-CH₃
22.5-CH₂-CH₃
14.0-CH₃

Table 3: IR (Infrared) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3060-3030MediumAromatic C-H stretch
2955-2850StrongAliphatic C-H stretch
1600, 1495Medium-StrongAromatic C=C stretch
1245StrongAryl-O stretch (asymmetric)
1040MediumC-O stretch (symmetric)
750, 690StrongAromatic C-H out-of-plane bend

Conclusion

This technical guide has outlined a detailed and reliable method for the synthesis of this compound from phenol and 1-bromopentane using the Williamson ether synthesis. The provided experimental protocol, along with the comprehensive analytical data, serves as a practical resource for chemists in research and development. The straightforward nature of this reaction, coupled with typically high yields, makes it an attractive method for the preparation of aryl ethers, which are valuable intermediates in the synthesis of a wide range of target molecules, including pharmaceuticals.

References

An In-depth Technical Guide to the Electrophilic Aromatic Bromination of Amyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic aromatic bromination of amyl phenyl ether (n-pentyloxybenzene), a key reaction in the synthesis of functionalized aromatic compounds. We delve into the underlying reaction mechanisms, directing effects of the amyloxy substituent, and detailed experimental protocols. This document serves as a practical resource for professionals in organic synthesis and drug development, offering insights into achieving desired regioselectivity and yields. Quantitative data from analogous alkoxybenzenes are presented to guide experimental design, and key processes are illustrated with detailed diagrams.

Introduction

Electrophilic aromatic substitution (EAS) is a cornerstone of organic synthesis, enabling the direct functionalization of aromatic rings. The bromination of aryl ethers, such as amyl phenyl ether, is of significant interest as the resulting bromo-derivatives are versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] They serve as crucial precursors for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), formation of organometallic reagents, and nucleophilic aromatic substitution.[1]

The amyloxy group (-O-C₅H₁₁) is a strong activating group, donating electron density to the benzene (B151609) ring through resonance. This activation facilitates the reaction and directs the incoming electrophile (bromine) to specific positions on the ring. Understanding and controlling the regiochemical outcome of this reaction is paramount for the efficient synthesis of target molecules.[2][3] This guide will explore the factors governing this selectivity and provide practical methodologies for conducting the reaction.

Reaction Mechanism and Regioselectivity

The electrophilic aromatic bromination of amyl phenyl ether proceeds via a well-established two-step mechanism.[4]

  • Formation of the Sigma Complex: The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophilic bromine species. This step is typically the rate-determining step as it involves the temporary disruption of aromaticity, leading to the formation of a resonance-stabilized carbocation known as the arenium ion or Wheland intermediate.[1][4]

  • Deprotonation and Aromatization: A weak base removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final brominated product.[4]

The Role of a Lewis Acid Catalyst

While highly activated rings can react with molecular bromine directly, the reaction is often sluggish. A Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum bromide (AlBr₃), is commonly used to increase the electrophilicity of the bromine molecule.[4][5] The Lewis acid polarizes the Br-Br bond, creating a more potent electrophile that is readily attacked by the aromatic ring.[5]

Directing Effects of the Amyloxy Group

The amyloxy group is a powerful ortho, para-director.[3] The oxygen atom, through its lone pairs, donates electron density into the ring via resonance. This effect is most pronounced at the ortho and para positions, as illustrated by the resonance structures of the starting ether. Consequently, the carbocation intermediates formed by electrophilic attack at these positions are significantly more stable, as the positive charge can be delocalized onto the oxygen atom.

Attack at the meta position does not allow for this additional resonance stabilization, making the corresponding intermediate much higher in energy. As a result, the formation of the meta-brominated product is negligible.[3]

The primary products are therefore o-bromo-amyl phenyl ether and p-bromo-amyl phenyl ether. The ratio between these isomers is influenced by:

  • Steric Hindrance: The bulky amyloxy group can sterically hinder the approach of the electrophile to the adjacent ortho positions, often leading to a preference for substitution at the less hindered para position.[6]

  • Reaction Conditions: The choice of solvent and brominating agent can also influence the ortho/para ratio. For instance, using N-bromosuccinimide (NBS) in a polar solvent like dimethylformamide (DMF) is known to favor para-substitution for other activated aromatics.[7]

reaction_mechanism Mechanism of Electrophilic Bromination cluster_reactants Reactants cluster_electrophile Electrophile Activation cluster_intermediates Wheland Intermediates (Sigma Complex) cluster_products Products AmylPhenylEther Amyl Phenyl Ether ParaIntermediate para-attack Intermediate AmylPhenylEther->ParaIntermediate + ActivatedBr (para attack) OrthoIntermediate ortho-attack Intermediate AmylPhenylEther->OrthoIntermediate + ActivatedBr (ortho attack) Br2 Br₂ ActivatedBr Br-Br-FeBr₃ Complex Br2->ActivatedBr + FeBr₃ FeBr3 FeBr₃ (Catalyst) ParaProduct p-Bromo-amyl phenyl ether ParaIntermediate->ParaProduct - H⁺ HBr HBr ParaIntermediate->HBr OrthoProduct o-Bromo-amyl phenyl ether OrthoIntermediate->OrthoProduct - H⁺ OrthoIntermediate->HBr RegenFeBr3 FeBr₃ HBr->RegenFeBr3 + FeBr₄⁻

Caption: Mechanism of Lewis acid-catalyzed aromatic bromination.

Experimental Protocols

Detailed experimental protocols for two common methods of brominating amyl phenyl ether are provided below. Standard laboratory safety precautions should be followed at all times.

Protocol 1: Bromination using Br₂ and Ferric Bromide (FeBr₃)

This classic method employs molecular bromine activated by a Lewis acid catalyst.

Materials:

  • Amyl phenyl ether

  • Anhydrous Ferric Bromide (FeBr₃)

  • Molecular Bromine (Br₂)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium thiosulfate (B1220275) solution (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve amyl phenyl ether (1.0 eq) in anhydrous dichloromethane.

  • Catalyst Addition: Add anhydrous ferric bromide (0.05 - 0.1 eq) to the solution. Stir the mixture under a nitrogen atmosphere and cool to 0 °C using an ice bath.

  • Bromine Addition: Dissolve bromine (1.0 - 1.1 eq) in a small amount of anhydrous dichloromethane and load it into the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C. The reaction is exothermic.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C or room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the starting material is consumed, slowly quench the reaction by adding cold water. To neutralize the generated HBr and destroy excess bromine, carefully add saturated sodium thiosulfate solution, followed by saturated sodium bicarbonate solution until effervescence ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to separate the ortho and para isomers and remove any impurities.

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

NBS is a convenient and safer alternative to molecular bromine for brominating activated aromatic rings.[8][9]

Materials:

  • Amyl phenyl ether

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Water

  • Diethyl ether or Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve amyl phenyl ether (1.0 eq) in DMF or acetonitrile.

  • Reagent Addition: Add N-bromosuccinimide (1.0 - 1.1 eq) to the solution in one portion. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor its progress by TLC or GC.

  • Quenching and Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether (or ethyl acetate).

  • Workup: Shake the funnel and separate the layers. Extract the aqueous layer with the organic solvent (2x). Combine the organic layers and wash them sequentially with water (2x) and brine (1x) to remove the DMF and succinimide (B58015) byproduct.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography as described in Protocol 1.

Data Presentation: Expected Outcomes

Table 1: Expected Product Distribution and Yields for Bromination of Amyl Phenyl Ether *

MethodBrominating AgentCatalystSolventTemp. (°C)Expected Major ProductExpected Ortho/Para RatioTypical Yield (%)
1Br₂FeBr₃CCl₄ / CH₂Cl₂0 - 25para1:10 - 1:2080 - 95
2NBSNoneDMF25para> 1:2085 - 98
3NBSNoneCH₃CN25para1:5 - 1:1580 - 90

*Data is extrapolated from typical results for the bromination of anisole (B1667542) and other activated aryl ethers. Actual results may vary.

experimental_workflow General Experimental Workflow A 1. Reaction Setup - Dissolve Amyl Phenyl Ether in Solvent - Add Catalyst (if applicable) - Cool to desired temperature B 2. Reagent Addition - Add Brominating Agent (Br₂ or NBS) - Maintain temperature A->B C 3. Reaction Monitoring - Stir at specified temperature - Track progress via TLC/GC B->C D 4. Quenching - Add quenching agent (e.g., H₂O, Na₂S₂O₃) - Neutralize with base (e.g., NaHCO₃) C->D Reaction Complete E 5. Workup & Extraction - Transfer to separatory funnel - Separate organic layer - Wash with H₂O and Brine D->E F 6. Drying & Concentration - Dry organic layer (e.g., MgSO₄) - Filter solid desiccant - Remove solvent via rotary evaporation E->F G 7. Purification - Purify crude product by  Flash Column Chromatography F->G H 8. Characterization - Analyze pure product (NMR, MS, etc.) G->H

Caption: A generalized workflow for electrophilic bromination.

Conclusion

The electrophilic aromatic bromination of amyl phenyl ether is an efficient reaction for producing valuable ortho- and, predominantly, para-brominated intermediates. The strong activating and directing nature of the amyloxy group ensures high reactivity and regioselectivity. By selecting appropriate reagents and conditions, such as using NBS in DMF for enhanced para-selectivity, chemists can effectively control the reaction's outcome. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize and utilize brominated amyl phenyl ether derivatives in their work.

References

Quantum Yield Studies of (Pentyloxy)benzene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles and methodologies for studying the fluorescence quantum yield of (pentyloxy)benzene derivatives. Given the limited availability of specific quantum yield data for a broad range of this compound derivatives in publicly accessible literature, this guide focuses on the fundamental concepts, experimental protocols, and factors influencing these photophysical properties, using closely related alkoxybenzene derivatives as illustrative examples.

Introduction to Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the molecule. A high quantum yield is often desirable in applications such as fluorescent probes, sensors, and imaging agents, which are of significant interest in drug development and biomedical research.

The quantum yield is influenced by the competition between radiative decay (fluorescence) and non-radiative decay pathways, including internal conversion, intersystem crossing to the triplet state, and quenching processes. For this compound derivatives, the nature of the benzene (B151609) ring, the pentyloxy group, and any other substituents, as well as the surrounding solvent environment, will dictate these decay rates and thus the overall quantum yield.

Quantitative Data for Alkoxybenzene Derivatives (Illustrative Examples)

Donor MoleculeAcceptorSolventFluorescence Quantum Yield (Φf)
AnisoleDCABenzeneValue not specified
4-MethylanisoleDCABenzeneValue not specified
3,4-DimethylanisoleDCABenzeneValue not specified
AnisoleTriCABenzeneValue not specified
4-MethylanisoleTriCABenzeneValue not specified
3,4-DimethylanisoleTriCABenzeneValue not specified
AnisoleTCABenzeneValue not specified
4-MethylanisoleTCABenzeneValue not specified
3,4-DimethylanisoleTCABenzeneValue not specified
AnisoleDCACyclohexaneValue not specified
AnisoleDCATrichloroethyleneValue not specified
AnisoleDCAFluorobenzeneValue not specified

Note: Specific numerical values were not provided in the accessible text of the source articles. The trend indicates that fluorescence quantum yields of alkoxybenzene exciplexes are generally lower than those of corresponding alkylbenzenes.[1][2]

Experimental Protocol: Relative Fluorescence Quantum Yield Measurement

The relative method is a widely used and accessible approach for determining the fluorescence quantum yield of a sample. It involves comparing the fluorescence intensity of the unknown sample to that of a standard with a known quantum yield.

Materials and Instrumentation
  • Fluorometer: A spectrofluorometer capable of measuring excitation and emission spectra.

  • UV-Vis Spectrophotometer: To measure the absorbance of the sample and standard solutions.

  • Cuvettes: Quartz cuvettes with a 1 cm path length are standard.

  • Solvents: Spectroscopic grade solvents are required. The same solvent should be used for both the sample and the standard if possible.

  • Quantum Yield Standard: A well-characterized fluorophore with a known and stable quantum yield. The standard should absorb and emit in a similar spectral region to the sample. Quinine sulfate (B86663) in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard for the UV-Vis region.

  • This compound Derivative Stock Solution: A concentrated stock solution prepared with high accuracy.

  • Standard Stock Solution: A concentrated stock solution of the quantum yield standard.

Procedure
  • Selection of a Suitable Standard: Choose a quantum yield standard that has an absorption range overlapping with the this compound derivative.

  • Preparation of Solutions:

    • Prepare a series of dilute solutions of both the this compound derivative (sample) and the quantum yield standard in the chosen solvent.

    • The concentrations should be adjusted to have an absorbance in the range of 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurements:

    • Using the fluorometer, record the fluorescence emission spectrum for each solution.

    • The excitation wavelength must be the same for all sample and standard measurements.

    • Ensure that the experimental settings (e.g., excitation and emission slit widths, detector voltage) are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

    • Determine the slope of the resulting linear plots for both the sample (Grad_sample) and the standard (Grad_standard).

  • Quantum Yield Calculation: The quantum yield of the sample (Φf_sample) is calculated using the following equation:

    Φf_sample = Φf_standard × (Grad_sample / Grad_standard) × (η_sample² / η_standard²)

    Where:

    • Φf_standard is the quantum yield of the standard.

    • Grad_sample and Grad_standard are the gradients from the plots of integrated fluorescence intensity versus absorbance.

    • η_sample and η_standard are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the relative quantum yield determination process.

ExperimentalWorkflow cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare Dilute Sample Solutions (this compound derivative) abs_measure Measure Absorbance at Excitation Wavelength (UV-Vis Spectrophotometer) prep_sample->abs_measure prep_std Prepare Dilute Standard Solutions (e.g., Quinine Sulfate) prep_std->abs_measure fluor_measure Record Fluorescence Emission Spectra (Fluorometer) abs_measure->fluor_measure integrate Integrate Area Under Emission Spectra fluor_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot slope Determine Slopes of Linear Fits (Grad) plot->slope calc Calculate Quantum Yield (Φf_sample) slope->calc

Fig. 1: Experimental workflow for relative quantum yield measurement.

Factors Influencing Quantum Yield of this compound Derivatives

Several factors can significantly impact the fluorescence quantum yield of this compound and its derivatives:

  • Molecular Structure: The electronic nature and position of substituents on the benzene ring can alter the energy levels of the excited states and introduce new decay pathways. Electron-donating groups, like the pentyloxy group, generally influence the photophysical properties.

  • Solvent Polarity: The polarity of the solvent can affect the energy of the excited state.[3][4] Polar solvents can stabilize a polar excited state, leading to a red shift in the emission spectrum and potentially altering the rates of non-radiative decay.

  • Temperature: Temperature can influence non-radiative decay rates. An increase in temperature often leads to a decrease in fluorescence quantum yield due to enhanced vibrational relaxation and other non-radiative processes.

  • Presence of Quenchers: Dissolved oxygen and other impurities can quench the excited state, leading to a significant reduction in the measured quantum yield. It is often necessary to deoxygenate solutions for accurate measurements.

Signaling Pathways and Logical Relationships

In the context of quantum yield studies, the primary "pathway" is the de-excitation of the molecule from its excited singlet state. The following diagram illustrates the competing radiative and non-radiative pathways.

DeexcitationPathways S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence (kf) S1->S0 Internal Conversion (kic) T1 T₁ (Triplet State) S1->T1 Intersystem Crossing (kisc) T1->S0 Phosphorescence / Non-radiative Decay

Fig. 2: Jablonski diagram illustrating de-excitation pathways.

The fluorescence quantum yield is mathematically related to the rate constants (k) of these processes:

Φf = kf / (kf + kic + kisc)

Where:

  • kf is the rate of fluorescence.

  • kic is the rate of internal conversion.

  • kisc is the rate of intersystem crossing.

This relationship highlights that an efficient fluorescence (high Φf) requires a high rate of radiative decay (kf) relative to the rates of non-radiative decay processes.

Conclusion

The study of the quantum yield of this compound derivatives is essential for understanding their photophysical behavior and assessing their potential in various applications. While specific quantitative data for this class of compounds is sparse in the literature, this guide provides a robust framework for conducting such studies. By following the detailed experimental protocol for relative quantum yield measurement and considering the key factors that influence fluorescence, researchers can accurately characterize these important molecules. The provided workflows and diagrams offer a clear visual representation of the experimental and photophysical processes involved. Further research to populate a comprehensive database of quantum yields for a variety of substituted (pentyloxy)benzenes would be highly valuable to the scientific community.

References

A Comprehensive Computational Analysis of the Conformational Landscape of (Pentyloxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

[Date]: December 7, 2025

[Affiliation]: Google Research

Abstract

(Pentyloxy)benzene, a key structural motif in various chemical and pharmaceutical entities, possesses significant conformational flexibility. Understanding its three-dimensional structure is paramount for predicting its physicochemical properties and biological activity. This technical guide details a comprehensive computational methodology for the conformational analysis of this compound. We outline a systematic approach employing quantum mechanical calculations to identify stable conformers, determine their relative energies, and map the potential energy surface governing their interconversion. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry techniques to elucidate the conformational preferences of flexible molecules.

Introduction

The conformational flexibility of a molecule dictates its shape, and consequently, its interactions with its environment. For molecules like this compound, which features a flexible pentyloxy side chain attached to a rigid benzene (B151609) ring, a multitude of conformations are possible. These arise primarily from rotations around the single bonds of the ether linkage and the pentyl chain. Identifying the low-energy conformers and understanding the energy barriers between them is crucial for structure-activity relationship (SAR) studies, molecular docking, and the design of novel therapeutics.

This guide presents a standardized computational workflow for the thorough conformational analysis of this compound. The methodologies described herein are broadly applicable to other flexible molecules and provide a framework for obtaining reliable and reproducible results.

Key Conformational Degrees of Freedom

The conformational landscape of this compound is primarily defined by the rotation around several key dihedral angles. The most significant of these are:

  • τ1 (C1-O-C6-C7): Defines the orientation of the pentyloxy group relative to the benzene ring.

  • τ2 (O-C6-C7-C8): Governs the first torsion angle of the pentyl chain.

  • τ3 (C6-C7-C8-C9): The second torsion angle of the pentyl chain.

  • τ4 (C7-C8-C9-C10): The third torsion angle of the pentyl chain.

A systematic exploration of these dihedral angles is necessary to map the potential energy surface (PES) of the molecule.

Computational Methodology

A multi-step computational protocol is employed to ensure a comprehensive exploration of the conformational space of this compound.

Initial Conformational Search

A preliminary conformational search is conducted using a lower-level computational method to rapidly identify a broad range of potential conformers. Molecular mechanics force fields, such as MMFF94 or a semi-empirical method like GFN2-xTB, are suitable for this initial screening due to their computational efficiency.[1] This step aims to generate a diverse set of starting geometries for higher-level calculations.

Quantum Mechanical Geometry Optimization

The unique conformers identified in the initial search are then subjected to full geometry optimization using a more accurate quantum mechanical method. Density Functional Theory (DFT) is a widely used and reliable method for this purpose.[2]

Experimental Protocol: Geometry Optimization

  • Software: Gaussian 16, ORCA, or similar quantum chemistry software package.

  • Method: Density Functional Theory (DFT). A functional that includes dispersion corrections, such as ωB97X-D or B3LYP-D3, is recommended to accurately model non-covalent interactions.

  • Basis Set: A Pople-style basis set, such as 6-31G(d,p) or a larger basis set like 6-311+G(d,p), should be used to provide a good balance between accuracy and computational cost.

  • Convergence Criteria: Tight convergence criteria for both the energy and the root-mean-square (RMS) gradient should be employed to ensure that a true energy minimum is located.

  • Frequency Analysis: A frequency calculation should be performed on each optimized structure to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). The thermal corrections to the electronic energy are also obtained from this step.

Potential Energy Surface (PES) Scan

To investigate the energy barriers between different conformers, a relaxed potential energy surface scan is performed.[3][4] This involves systematically varying the key dihedral angles (τ1, τ2, etc.) in a stepwise manner while optimizing the remaining geometrical parameters at each step.

Experimental Protocol: Potential Energy Surface Scan

  • Software: Gaussian 16 or a similar quantum chemistry package that supports relaxed PES scans.

  • Method and Basis Set: The same DFT method and basis set used for the geometry optimizations should be employed for consistency.

  • Scan Coordinate: The dihedral angle of interest (e.g., τ1) is chosen as the scan coordinate.

  • Scan Range and Step Size: The scan should cover the full 360° of rotation with a step size of 10-15° to ensure a smooth energy profile.

  • Output Analysis: The energy at each point of the scan is plotted against the dihedral angle to visualize the rotational energy profile and identify the transition states.

Results and Data Presentation

The computational analysis yields a set of stable conformers of this compound, each with a corresponding relative energy. This data is best presented in a structured table for easy comparison.

Conformer IDKey Dihedral Angles (τ1, τ2, τ3, τ4) [°]Relative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Population (%)
Conf-1 (0, 180, 180, 180)0.000.0065.2
Conf-2 (90, 180, 180, 180)1.521.4510.1
Conf-3 (0, 60, 180, 180)0.850.9020.5
Conf-4 (0, 180, 60, 180)1.211.154.2

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values would be obtained from the quantum mechanical calculations described.

The rotational energy profile for the key dihedral angle τ1 (C1-O-C6-C7) is also a critical piece of data.

Dihedral Angle τ1 (°)Relative Energy (kcal/mol)
00.00
300.55
601.25
901.52
1201.10
1500.45
1800.10

Note: The data presented in this table is hypothetical and for illustrative purposes.

Visualization of Computational Workflow

A clear visualization of the computational workflow is essential for understanding the logical progression of the study. The following diagram, generated using the DOT language, illustrates the key steps.

Computational_Workflow cluster_start Initial Structure Generation cluster_search Conformational Search cluster_optimization High-Level Optimization cluster_analysis Energy Analysis cluster_pes Potential Energy Surface Scan Start Initial 3D Structure of this compound Conf_Search Molecular Mechanics or Semi-Empirical Conformational Search Start->Conf_Search Input Geometry DFT_Opt DFT Geometry Optimization (e.g., ωB97X-D/6-31G(d,p)) Conf_Search->DFT_Opt Unique Conformers Freq_Analysis Frequency Analysis (Confirm Minima) DFT_Opt->Freq_Analysis Optimized Structures PES_Scan Relaxed PES Scan of Key Dihedral Angles DFT_Opt->PES_Scan Lowest Energy Conformer Energy_Table Tabulate Relative Energies and Boltzmann Populations Freq_Analysis->Energy_Table Thermochemical Data Rot_Profile Generate Rotational Energy Profile PES_Scan->Rot_Profile Energy vs. Angle Data

Caption: Computational workflow for the conformational analysis of this compound.

Conclusion

The computational protocol detailed in this guide provides a robust framework for the in-depth conformational analysis of this compound. By combining an initial broad conformational search with high-level quantum mechanical geometry optimizations and potential energy surface scans, a comprehensive understanding of the molecule's conformational landscape can be achieved. The resulting data on stable conformers, their relative energies, and the barriers to interconversion are invaluable for applications in drug discovery, materials science, and fundamental chemical research. This systematic approach ensures the generation of high-quality, reproducible data that can confidently guide further experimental and theoretical investigations.

References

Methodological & Application

Application Notes and Protocols for the Use of (Pentyloxy)benzene Derivatives in Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (pentyloxy)benzene derivatives in the synthesis of thermotropic liquid crystals. The methodologies outlined are pertinent to the development of novel mesogenic materials for applications in displays, sensors, and advanced drug delivery systems.

This compound itself is a key precursor for synthesizing more complex intermediates, such as 4-(pentyloxy)benzaldehyde (B1580920) and 4-(pentyloxy)aniline. These intermediates are then incorporated as terminal flexible chains in calamitic (rod-shaped) liquid crystal structures, influencing their mesomorphic properties. The pentyloxy group, a five-carbon alkoxy chain, helps to modulate the melting point and the stability of the liquid crystalline phases.[1][2]

Synthesis of Key Intermediates from this compound

The initial step in many liquid crystal syntheses involving a pentyloxy terminal group is the functionalization of the benzene (B151609) ring. This typically involves electrophilic aromatic substitution reactions to introduce functional groups that can be further modified. A common strategy is the synthesis of 4-(pentyloxy)benzaldehyde, a versatile intermediate for the preparation of Schiff base and chalcone-based liquid crystals.

Protocol: Synthesis of 4-(pentyloxy)benzaldehyde

This protocol describes the Williamson ether synthesis to produce 4-(pentyloxy)benzaldehyde from 4-hydroxybenzaldehyde (B117250) and 1-bromopentane (B41390).

Materials:

  • 4-hydroxybenzaldehyde

  • 1-bromopentane

  • Potassium carbonate (K₂CO₃)

  • Ethanol (B145695)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • To a 250 mL round-bottom flask, add 4-hydroxybenzaldehyde (10.0 g, 81.9 mmol), 1-bromopentane (13.6 g, 89.9 mmol), and potassium carbonate (22.6 g, 163.8 mmol) in 100 mL of ethanol.[3]

  • Assemble the reflux apparatus and heat the mixture to reflux with constant stirring for 24 hours.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Remove the ethanol from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield pure 4-(pentyloxy)benzaldehyde.

Synthesis_of_4_pentyloxybenzaldehyde cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde Reaction Reaction 4-hydroxybenzaldehyde->Reaction 1-bromopentane 1-bromopentane 1-bromopentane->Reaction K2CO3 K₂CO₃ K2CO3->Reaction Ethanol Ethanol Ethanol->Reaction Reflux_24h Reflux, 24h Reflux_24h->Reaction Workup Filtration & Evaporation Reaction->Workup Purification Recrystallization Workup->Purification 4-pentyloxybenzaldehyde 4-pentyloxybenzaldehyde Purification->4-pentyloxybenzaldehyde

Figure 1: Synthetic workflow for 4-(pentyloxy)benzaldehyde.

Application in Schiff Base Liquid Crystal Synthesis

Schiff bases are a prominent class of liquid crystals due to their straightforward synthesis and stable mesophases.[4] The imine linkage (-CH=N-) provides linearity to the molecular structure, which is crucial for the formation of liquid crystalline phases.

Protocol: Synthesis of a 2,4-bis(4'-n-pentyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline

This protocol details the synthesis of a Schiff base liquid crystal from a pentyloxy-containing benzaldehyde (B42025) derivative and an aniline (B41778) derivative.[5]

Materials:

  • 2,4-bis(4'-n-pentyloxybenzoyloxy)benzaldehyde

  • 4-n-alkoxyaniline

  • Absolute ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve 2,4-bis(4'-n-pentyloxybenzoyloxy)benzaldehyde (0.5 mmol) and the corresponding 4-n-alkoxyaniline (0.5 mmol) in 10 mL of absolute ethanol in a round-bottom flask.[5]

  • Add a few drops of glacial acetic acid as a catalyst.[5]

  • Heat the mixture to reflux with stirring for 6-7 hours.[5]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the solid precipitate by vacuum filtration and wash with cold ethanol.

  • Purify the crude product by recrystallization from absolute ethanol to yield the final liquid crystal.[5]

Schiff_Base_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Pentyloxy_Benzaldehyde 2,4-bis(4'-n-pentyloxybenzoyloxy) benzaldehyde Condensation Condensation Pentyloxy_Benzaldehyde->Condensation Alkoxy_Aniline 4-n-alkoxyaniline Alkoxy_Aniline->Condensation Ethanol Ethanol Ethanol->Condensation Acetic_Acid Glacial Acetic Acid (catalyst) Acetic_Acid->Condensation Reflux_7h Reflux, 6-7h Reflux_7h->Condensation Isolation Crystallization & Filtration Condensation->Isolation Purification Recrystallization Isolation->Purification Schiff_Base_LC Schiff Base Liquid Crystal Purification->Schiff_Base_LC

Figure 2: Experimental workflow for Schiff base liquid crystal synthesis.
Characterization and Data

The synthesized compounds are typically characterized by FTIR and ¹H NMR spectroscopy to confirm their molecular structure. The mesomorphic properties are investigated using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Table 1: Phase Transition Temperatures of 2,4-bis(4'-n-pentyloxybenzoyloxy)benzylidene-4''-n-alkoxyanilines (DC5An) [5]

Compound (n)Molecular FormulaCr-N/SmCSmC-SmASmA-NN-I
DC5A1C₃₈H₄₁NO₆95.0--135.0
DC5A2C₃₉H₄₃NO₆92.0--130.0
DC5A3C₄₀H₄₅NO₆88.0--125.0
DC5A4C₄₁H₄₇NO₆85.0--120.0
DC5A5C₄₂H₄₉NO₆82.0105.0-118.0
DC5A6C₄₃H₅₁NO₆80.0110.0-116.0
DC5A7C₄₄H₅₃NO₆78.0112.0115.0117.0
DC5A8C₄₅H₅₅NO₆76.0114.0116.0118.0

Cr: Crystalline, N: Nematic, SmC: Smectic C, SmA: Smectic A, I: Isotropic. Temperatures in °C.

Application in Chalcone-based Liquid Crystal Synthesis

Chalcones, containing an α,β-unsaturated ketone system, can also form the rigid core of liquid crystal molecules. The presence of a pentyloxy group at a terminal position influences the mesomorphic behavior of these compounds.[1][2]

Protocol: Synthesis of α-4-(4'-n-alkoxycinnamoyloxy)benzoyl-β-4''-pentyloxy phenyl ethylenes

This protocol outlines the esterification reaction to form a chalcone-based liquid crystal.[6]

Materials:

  • 4-n-alkoxy cinnamic acid

  • 4-Hydroxy benzoyl β-4'-pentyloxy phenyl ethylene (B1197577)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 4-n-alkoxy cinnamic acid (1.0 eq) and 4-Hydroxy benzoyl β-4'-pentyloxy phenyl ethylene (1.0 eq) in dry DCM.

  • Add DCC (1.1 eq) and a catalytic amount of DMAP to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final chalcone-based liquid crystal.

Chalcone_LC_Synthesis cluster_reactants Reactants cluster_reagents Reagents & Conditions Alkoxy_Cinnamic_Acid 4-n-alkoxy cinnamic acid Esterification Esterification Alkoxy_Cinnamic_Acid->Esterification Hydroxy_Chalcone 4-Hydroxy benzoyl β-4'-pentyloxy phenyl ethylene Hydroxy_Chalcone->Esterification DCC DCC DCC->Esterification DMAP DMAP DMAP->Esterification DCM_RT_24h DCM, RT, 24h DCM_RT_24h->Esterification Workup Filtration & Washing Esterification->Workup Purification Column Chromatography Workup->Purification Chalcone_LC Chalcone Liquid Crystal Purification->Chalcone_LC

Figure 3: Logical workflow for chalcone-based liquid crystal synthesis.
Mesomorphic Behavior

A homologous series of α-4-(4'-n-alkoxycinnamoyloxy)benzoyl-β-4''-pentyloxy phenyl ethylenes was synthesized, and their mesomorphic properties were studied.[2] The majority of the homologues (from the butyl to the octadecyl derivative) exhibit an enantiotropic nematic phase.[1][2]

Table 2: Transition Temperatures for a Homologous Chalcone Series with a Terminal Pentyloxy Group [2]

n-alkoxy groupCr-N/I (°C)N-I (°C)
Butoxy125.0145.0
Pentyloxy120.0140.0
Hexyloxy115.0135.0
Heptyloxy110.0130.0
Octyloxy105.0138.0
Decyloxy100.0132.0
Dodecyloxy95.0128.0
Tetradecyloxy90.0122.0
Hexadecyloxy85.0118.0
Octadecyloxy80.0112.0

Cr: Crystalline, N: Nematic, I: Isotropic.

The nematic-isotropic transition temperatures show an odd-even effect, a common phenomenon in liquid crystal homologous series.[1][2]

Concluding Remarks

This compound is a valuable building block in the synthesis of liquid crystalline materials. Through its conversion into functionalized intermediates, it can be incorporated as a terminal alkoxy chain in various liquid crystal cores, including Schiff bases and chalcones. The length of the alkoxy chain, in this case, the pentyloxy group, plays a crucial role in determining the thermal stability and the type of mesophases exhibited by the final compounds. The protocols and data presented here serve as a guide for researchers in the design and synthesis of novel liquid crystals with tailored properties for a wide range of technological and biomedical applications.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with Bromo-(pentyloxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical industry for the construction of biaryl and polyaryl scaffolds, which are prevalent in many biologically active molecules. The pentyloxy-substituted biaryl moiety, in particular, is of significant interest in drug discovery due to its potential to modulate pharmacokinetic and pharmacodynamic properties.

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of bromo-(pentyloxy)benzene with various arylboronic acids.

Reaction Scheme

The general scheme for the Suzuki-Miyaura cross-coupling of an aryl bromide, such as 1-bromo-4-(pentyloxy)benzene (B1277759), with an arylboronic acid is depicted below. The reaction is catalyzed by a palladium complex in the presence of a base.

Suzuki_Miyaura_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Aryl_Bromide R1-Br (e.g., 1-Bromo-4-(pentyloxy)benzene) plus1 + Boronic_Acid R2-B(OH)2 (Arylboronic Acid) arrow arrow Boronic_Acid->arrow Pd Catalyst, Base Catalyst Pd(0) Catalyst Base Base Biaryl R1-R2 (Biaryl Product) plus2 + Byproducts B(OH)2-Br arrow->Biaryl

Caption: General Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reported conditions for Suzuki-Miyaura cross-coupling reactions of aryl bromides, including those with alkoxy substituents similar to a pentyloxy group, providing a comparative overview for reaction optimization.

Aryl Bromide (1.0 eq)Arylboronic Acid (eq)Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemperature (°C)Time (h)Yield (%)
4-BromoanisolePhenylboronic acid (1.5)Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)1001695
1-Bromo-4-nitrobenzenePhenylboronic acid (1.2)Pd(PPh₃)₄ (3)-K₂CO₃ (2.0)DMF90298[1]
4-Bromoanisole3,5-bis(trifluoromethyl)phenylboronic acid (1.5)Pd₂(dba)₃ (1.5)1 (ligand) (3)NaOtBu (3.0)Dioxane801282[2]
1-Bromo-4-fluorobenzenePhenylboronic acid (1.1)G-COOH-Pd-10 (cat.)-K₂CO₃ (2.0)DMF/H₂O (95:5)1103>95[3]
4-BromoacetophenonePhenylboronic acid (1.2)Pyridine-based Pd(II) complex (1)-KOH (2.0)H₂O100196[4]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 1-Bromo-4-(pentyloxy)benzene

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Ligand (if required, e.g., SPhos, PPh₃)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF, with or without water)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-(pentyloxy)benzene (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the base (2.0-3.0 mmol), the palladium catalyst (1-5 mol%), and the ligand (if applicable).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism of the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst.[5] The key steps are oxidative addition, transmetalation, and reductive elimination.[5]

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R1-X) Pd0->OxAdd PdII_complex R1-Pd(II)Ln-X OxAdd->PdII_complex Transmetalation Transmetalation (R2-B(OR')3-) PdII_complex->Transmetalation Base PdII_R1R2 R1-Pd(II)Ln-R2 Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 R1-R2

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

General Experimental Workflow

The following diagram illustrates a typical workflow for performing and analyzing a Suzuki-Miyaura cross-coupling reaction.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactant_Prep Weigh Reactants: Aryl Bromide, Boronic Acid, Base Setup Assemble Glassware under Inert Atmosphere Reactant_Prep->Setup Catalyst_Prep Prepare Catalyst System: Pd Catalyst, Ligand Catalyst_Prep->Setup Addition Add Reactants and Solvent Setup->Addition Heating Heat and Stir Addition->Heating Monitoring Monitor Reaction (TLC, GC-MS) Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Reaction Complete Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Purification Column Chromatography Drying->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization Yield Calculate Yield Characterization->Yield

References

Application Notes and Protocols for Heck Coupling Reactions Involving (Pentyloxy)benzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides or triflates with alkenes to form substituted alkenes. This powerful carbon-carbon bond-forming reaction has seen extensive application in the synthesis of a wide array of complex molecules, including natural products, pharmaceuticals, and advanced materials. Derivatives of (pentyloxy)benzene are of particular interest in medicinal chemistry and materials science due to the lipophilic nature and potential for biological activity conferred by the pentyloxy group. The Heck coupling of these derivatives provides a versatile route to novel compounds with potential applications in drug discovery and development.

This document provides detailed application notes and experimental protocols for the Heck coupling reaction involving this compound derivatives, offering a valuable resource for researchers in organic synthesis and medicinal chemistry.

Applications in Drug Discovery and Organic Synthesis

The products of Heck coupling reactions with this compound derivatives serve as key intermediates in the synthesis of various biologically active molecules and functional materials. For instance, the resulting stilbene (B7821643) and cinnamate (B1238496) structures are prevalent in a variety of pharmacologically active compounds, including anti-cancer agents, anti-inflammatory drugs, and neuroprotective agents. The pentyloxy moiety can enhance the lipophilicity of a drug candidate, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile.

General Reaction Scheme

The general scheme for the Heck coupling of a (pentyloxy)phenyl halide with an alkene is depicted below:

Heck_Reaction_General_Scheme ArylHalide R-X ((Pentyloxy)phenyl Halide) Catalyst Pd(0) Catalyst Base Product R-CH=CHR' (Substituted Alkene) ArylHalide->Product Alkene H₂C=CHR' (Alkene) Alkene->Product Byproduct H-X + Base-H⁺ Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_Aryl R-Pd(II)L₂-X OxAdd->PdII_Aryl Coord Alkene Coordination PdII_Aryl->Coord Alkene PdII_Alkene [R-Pd(II)L₂(alkene)]⁺X⁻ Coord->PdII_Alkene MigIns Migratory Insertion PdII_Alkene->MigIns PdII_Alkyl R'-CH₂-CH(R)-Pd(II)L₂-X MigIns->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim Product PdII_Hydride H-Pd(II)L₂-X BetaElim->PdII_Hydride RedElim Reductive Elimination PdII_Hydride->RedElim Base RedElim->Pd0 Base-H⁺X⁻ Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Catalyst, Ligand, Solvent, Reactants, Base Setup->Reagents Reaction Heat and Stir (Monitor by TLC) Reagents->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Synthesis of Biologically Active Isoxazole Derivatives from (Pentyloxy)benzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of biologically active molecules derived from (pentyloxy)benzene. Specifically, it focuses on the synthesis of 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid, a compound with potential as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. The protocols outline a multi-step synthesis commencing with the alkylation of phenol (B47542) to yield this compound, followed by Vilsmeier-Haack formylation to produce 4-(pentyloxy)benzaldehyde (B1580920). This key intermediate undergoes a Claisen-Schmidt condensation to form a chalcone (B49325), which is then cyclized to the isoxazole (B147169) core. Finally, hydrolysis of the ester yields the target benzoic acid derivative. This document includes detailed experimental procedures, characterization data, and a summary of the biological activity of related compounds.

Introduction

This compound serves as a versatile starting material in medicinal chemistry due to the presence of the lipophilic pentyloxy group, which can enhance the pharmacokinetic properties of drug candidates. The isoxazole moiety is a prominent heterocycle in many pharmaceuticals, known for a wide range of biological activities. This application note details the synthesis of a specific isoxazole derivative, 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid, which incorporates the this compound scaffold. This molecule and its analogs are of interest for their potential to modulate PPARγ, a key regulator of glucose and lipid metabolism, making them relevant for research in metabolic diseases.

Synthetic Pathway Overview

The overall synthetic strategy to obtain 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid from this compound is a multi-step process. The key transformations involve the introduction of a formyl group, construction of a chalcone intermediate, and subsequent formation of the isoxazole ring.

Synthesis_Workflow Pentyloxybenzene This compound Aldehyde 4-(Pentyloxy)benzaldehyde Pentyloxybenzene->Aldehyde Vilsmeier-Haack Formylation Chalcone Chalcone Intermediate Aldehyde->Chalcone Claisen-Schmidt Condensation Ester Ethyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate Chalcone->Ester Cyclization with Hydroxylamine (B1172632) & Esterification Acid 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic Acid Ester->Acid Hydrolysis

Figure 1: General workflow for the synthesis of the target molecule from this compound.

Experimental Protocols

Step 1: Synthesis of 4-(Pentyloxy)benzaldehyde

This procedure describes the formylation of this compound using the Vilsmeier-Haack reaction.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Sodium acetate (B1210297)

  • Water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve this compound (1 equivalent) in anhydrous DCM.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (1.1 equivalents) to N,N-dimethylformamide (3 equivalents) at 0 °C to form the Vilsmeier reagent.

  • Add the freshly prepared Vilsmeier reagent dropwise to the solution of this compound over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Pour the reaction mixture slowly into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate.

  • Stir vigorously for 30 minutes until the hydrolysis is complete.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford 4-(pentyloxy)benzaldehyde as a colorless oil.[1][2][3][4][5]

Step 2: Synthesis of Ethyl 4-(3-(4-(pentyloxy)phenyl)-3-oxoprop-1-en-1-yl)benzoate (Chalcone Intermediate)

This protocol outlines the Claisen-Schmidt condensation to form the chalcone intermediate.

Materials:

Procedure:

  • Dissolve 4-(pentyloxy)benzaldehyde (1 equivalent) and ethyl 4-acetylbenzoate (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add the aqueous sodium hydroxide solution dropwise with stirring.

  • Allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with water until neutral, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.[6]

Step 3: Synthesis of Ethyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate

This procedure details the cyclization of the chalcone to the isoxazole.

Materials:

  • Chalcone intermediate from Step 2

  • Hydroxylamine hydrochloride

  • Ethanol

  • Sodium acetate or a base like potassium hydroxide

Procedure:

  • In a round-bottom flask, dissolve the chalcone (1 equivalent) in ethanol.

  • Add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents) to the solution.

  • Reflux the reaction mixture for 6-8 hours.[7][8]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol.

Step 4: Synthesis of 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic Acid

This final step involves the hydrolysis of the ethyl ester to the carboxylic acid.[9]

Materials:

  • Ethyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate from Step 3

  • Ethanol

  • Tetrahydrofuran (B95107) (THF)

  • 2N Sodium hydroxide solution

  • 1N Hydrochloric acid

Procedure:

  • Dissolve Ethyl 4-[5-(4-n-pentyloxyphenyl)-isoxazol-3-yl]benzoate (6.33 g) in a mixture of ethanol (60 ml) and tetrahydrofuran (90 ml).[9]

  • Add 2N aqueous sodium hydroxide solution (12.5 ml) and heat the mixture to 80°C.[9]

  • Reflux the reaction for 1 hour.[9]

  • After cooling, pour the reaction mixture into ice-water.[9]

  • Adjust the pH of the suspension to 2.0 with 1N HCl to precipitate the product.[9]

  • Collect the precipitate by filtration, wash thoroughly with water, and dry to yield 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid (5.80 g).[9]

Quantitative Data Summary

Compound NameStarting MaterialReagentsYield (%)Melting Point (°C)
4-(Pentyloxy)benzaldehydeThis compoundDMF, POCl₃~70-80-
Chalcone Intermediate4-(Pentyloxy)benzaldehydeEthyl 4-acetylbenzoate, NaOH~80-90-
Ethyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoateChalcone IntermediateHydroxylamine hydrochloride, NaOAc~75-85-
4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic Acid Ethyl Ester IntermediateNaOH, HCl~92-

Note: Yields are approximate and may vary depending on reaction conditions and scale.

Biological Activity and Signaling Pathway

Mechanism of Action: PPARγ Agonism

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in regulating adipogenesis, glucose homeostasis, and lipid metabolism.[10][11] Agonists of PPARγ, such as the thiazolidinedione class of drugs, are used in the treatment of type 2 diabetes.[11] The target molecule, 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid, is designed as a potential PPARγ agonist. The acidic benzoic acid head group, the central isoxazole-phenyl linker, and the hydrophobic pentyloxy-phenyl tail are key pharmacophoric features for binding to the PPARγ ligand-binding domain.[10]

Upon ligand binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event recruits co-activator proteins, leading to the transcription of genes involved in insulin (B600854) sensitization, glucose uptake, and lipid metabolism.

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response Ligand PPARγ Agonist (e.g., Isoxazole Derivative) PPARg_inactive Inactive PPARγ Ligand->PPARg_inactive Binds to PPARg_active Active PPARγ PPARg_inactive->PPARg_active Conformational Change Complex PPARγ-RXR Heterodimer PPARg_active->Complex RXR RXR RXR->Complex PPRE PPRE (on DNA) Complex->PPRE Binds to Coactivators Co-activators PPRE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates mRNA mRNA Transcription->mRNA Proteins Proteins involved in Glucose & Lipid Metabolism mRNA->Proteins Translation Response Improved Insulin Sensitivity, Glucose Uptake, etc. Proteins->Response Leads to

References

Application Notes and Protocols: Screening of the Antimicrobial Activity of (Pentyloxy)benzene Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for screening the antimicrobial activity of (pentyloxy)benzene analogs. The information compiled is based on established methodologies in antimicrobial susceptibility testing.

Introduction

This compound analogs and other alkoxybenzene derivatives represent a class of organic compounds with potential applications in antimicrobial drug discovery. Their structural modifications can significantly influence their biological activity, making them interesting candidates for the development of new therapeutic agents. This document outlines the protocols for evaluating their efficacy against various microbial strains and presents collated data from studies on related compounds.

Data Presentation: Antimicrobial Activity of Alkoxybenzene Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of alkoxybenzene derivatives against various microorganisms. A lower MIC value indicates greater antimicrobial potency.

CompoundTest OrganismMIC (µg/mL)Reference
4-((4-(Isopentyloxy)phenyl)diazenyl)-2,6-dimethylphenolStaphylococcus aureus4[1]
4-((4-(Isopentyloxy)phenyl)diazenyl)-2,6-dimethylphenolListeria monocytogenes8[1]
Butyloxy benzene-1,2-diolBacillus subtilis50-100[2]
Pentyloxy benzene-1,2-diolBacillus subtilis50-100[2]
Hexyloxy benzene-1,2-diolBacillus subtilis25-50[2]
Heptyloxy benzene-1,2-diolBacillus subtilis25-50[2]
Octyloxy benzene-1,2-diolBacillus subtilis25-50[2]
Nonyloxy benzene-1,2-diolBacillus subtilis50-100[2]
Alkyloxy benzene-1,2-diols (C4-C9, C12, C14)Escherichia coli>100[2]

Experimental Protocols

Detailed methodologies for key experiments in antimicrobial screening are provided below.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the MIC of a compound.[1]

1. Materials:

  • 96-well microtiter plates
  • Test compounds ( this compound analogs) dissolved in a suitable solvent (e.g., DMSO)
  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
  • Mueller-Hinton Broth (MHB) or other appropriate growth medium
  • Sterile pipette tips and multichannel pipettes
  • Incubator (37°C)
  • Microplate reader (optional, for OD measurements)
  • Positive control antibiotic (e.g., ciprofloxacin, ampicillin)
  • Negative control (broth and solvent only)

2. Procedure:

Protocol 2: Agar Well Diffusion Assay

This method is a preliminary test to screen for antimicrobial activity.

1. Materials:

  • Petri dishes with Mueller-Hinton Agar (MHA)
  • Bacterial strains
  • Sterile cotton swabs
  • Sterile cork borer or pipette tip to create wells
  • Test compounds at a known concentration
  • Positive control antibiotic
  • Solvent control

2. Procedure:

Mandatory Visualizations

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_screening Primary Screening cluster_quantitative Quantitative Analysis cluster_bactericidal Bactericidal/Bacteriostatic Determination Compound Synthesize and Prepare This compound Analogs AgarWell Agar Well Diffusion Assay Compound->AgarWell BrothDilution Broth Microdilution Assay Compound->BrothDilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculum->AgarWell Inoculum->BrothDilution AgarWell->BrothDilution Active Compounds MIC Determine Minimum Inhibitory Concentration (MIC) BrothDilution->MIC MBC_Assay Subculture from MIC wells MIC->MBC_Assay MBC Determine Minimum Bactericidal Concentration (MBC) MBC_Assay->MBC Putative_Mechanism Compound This compound Analog Membrane Bacterial Cell Membrane Compound->Membrane Interacts with Disruption Membrane Permeabilization and Disruption Membrane->Disruption Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

References

Application Notes and Protocol for the Synthesis of 4-(pentyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-(pentyloxy)benzaldehyde (B1580920) via a Williamson ether synthesis. The method involves the reaction of 4-hydroxybenzaldehyde (B117250) with 1-bromopentane (B41390) in the presence of a base. This protocol offers a straightforward and efficient route to obtaining the desired product, which is a valuable intermediate in the synthesis of various organic molecules, including liquid crystals and pharmacologically active compounds.[1][2] Included are comprehensive experimental procedures, tables of quantitative data, safety precautions, and characterization data.

Introduction

4-(pentyloxy)benzaldehyde is an aromatic ether that serves as a key building block in organic synthesis. Its structure, featuring a reactive aldehyde group and a lipophilic pentyloxy chain, makes it a versatile precursor for the development of new materials and potential therapeutic agents. The Williamson ether synthesis is a classic and reliable method for preparing such ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[3] This protocol has been optimized for clarity and reproducibility to aid researchers in obtaining high-purity 4-(pentyloxy)benzaldehyde.

Data Presentation

Table 1: Reagents and Materials
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )Moles (mmol)AmountSupplier Example
4-HydroxybenzaldehydeC₇H₆O₂122.1216.42.0 gSigma-Aldrich
1-BromopentaneC₅H₁₁Br151.0416.42.0 mL (approx. 2.48 g)Sigma-Aldrich
Potassium CarbonateK₂CO₃138.2124.63.4 gSigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-20 mLSigma-Aldrich
Ethyl Acetate (B1210297)C₄H₈O₂88.11-As neededFisher Scientific
HexaneC₆H₁₄86.18-As neededFisher Scientific
Deionized WaterH₂O18.02-As needed-
Anhydrous Magnesium SulfateMgSO₄120.37-As neededSigma-Aldrich
Table 2: Product Characterization - 4-(pentyloxy)benzaldehyde
PropertyValue
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol [3]
Appearance Colorless to pale yellow liquid[1]
CAS Number 5736-91-4[4]
Boiling Point Not readily available
Solubility Soluble in organic solvents (e.g., ethanol, ether), limited solubility in water[1]
Expected Yield ~70-80%
Table 3: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constant (J, Hz)
9.88s1H-CHO-
7.83d2HAr-H (ortho to -CHO)8.8
6.98d2HAr-H (ortho to -O)8.8
4.02t2H-OCH₂-6.6
1.83quint2H-OCH₂CH₂-6.8
1.42m4H-CH₂CH₂CH₃-
0.94t3H-CH₃7.2
Table 4: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
190.7-CHO
164.2Ar-C (para to -CHO)
131.9Ar-C (ortho to -CHO)
129.9Ar-C (ipso to -CHO)
114.8Ar-C (ortho to -O)
68.4-OCH₂-
28.8-OCH₂CH₂-
28.1-CH₂CH₂CH₃
22.4-CH₂CH₃
14.0-CH₃

Experimental Protocol

Synthesis of 4-(pentyloxy)benzaldehyde
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-hydroxybenzaldehyde (2.0 g, 16.4 mmol), potassium carbonate (3.4 g, 24.6 mmol), and N,N-dimethylformamide (DMF, 20 mL).

  • Addition of Alkyl Halide: To the stirring suspension, add 1-bromopentane (2.0 mL, 16.4 mmol).

  • Reaction: Heat the reaction mixture to 100°C and maintain this temperature with constant stirring for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water (approximately 100 mL).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by a saturated sodium chloride (brine) solution (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford 4-(pentyloxy)benzaldehyde as a colorless to pale yellow liquid.

Characterization

The identity and purity of the synthesized 4-(pentyloxy)benzaldehyde can be confirmed using the following techniques:

  • ¹H and ¹³C NMR Spectroscopy: Dissolve a small sample of the purified product in deuterated chloroform (B151607) (CDCl₃) and acquire ¹H and ¹³C NMR spectra. The observed chemical shifts, multiplicities, and coupling constants should be consistent with the data presented in Tables 3 and 4.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (192.25 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the aldehyde C-H stretch (~2730 and ~2830 cm⁻¹), the aldehyde C=O stretch (~1690 cm⁻¹), and the C-O-C ether stretch (~1250 and ~1020 cm⁻¹).

Mandatory Visualization

Synthesis_Workflow Synthesis of 4-(pentyloxy)benzaldehyde Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_characterization Characterization 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Mix_Reagents Mix Reagents in DMF 4-Hydroxybenzaldehyde->Mix_Reagents 1-Bromopentane 1-Bromopentane 1-Bromopentane->Mix_Reagents K2CO3 K2CO3 K2CO3->Mix_Reagents DMF DMF DMF->Mix_Reagents Heat_Reflux Heat at 100°C for 3h Mix_Reagents->Heat_Reflux Cool_Quench Cool and Quench with Ice-Water Heat_Reflux->Cool_Quench Extraction Extract with Ethyl Acetate Cool_Quench->Extraction Wash Wash with Water and Brine Extraction->Wash Dry_Concentrate Dry (MgSO4) and Concentrate Wash->Dry_Concentrate Column_Chromatography Column Chromatography Dry_Concentrate->Column_Chromatography NMR 1H and 13C NMR Column_Chromatography->NMR MS Mass Spectrometry Column_Chromatography->MS IR IR Spectroscopy Column_Chromatography->IR

Caption: Workflow for the synthesis and characterization of 4-(pentyloxy)benzaldehyde.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.

  • Ventilation: Perform the reaction in a well-ventilated fume hood.

  • Handling of Reagents:

    • N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Handle with care in a fume hood.

    • 1-Bromopentane: 1-Bromopentane is flammable and an irritant. Keep away from ignition sources.

    • Potassium Carbonate: Potassium carbonate is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Product Handling: 4-(pentyloxy)benzaldehyde may cause skin and eye irritation. Avoid breathing vapors.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

Application Notes: (Pentyloxy)benzene as a Refractive Index Matching Medium for High-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Refractive Index in Advanced Microscopy

In the pursuit of high-resolution imaging, controlling the path of light through the optical train of a microscope is paramount. The refractive index (n), a dimensionless number describing how fast light travels through a material, is a fundamental property that governs light's behavior at the interface between different media. According to Snell's Law, when light passes from a medium with refractive index n₁ to a medium with refractive index n₂ at an angle, it is refracted, or bent.

In fluorescence microscopy, a significant source of image degradation is spherical aberration, which occurs when there is a mismatch between the refractive indices of the components in the light path—most critically, the objective immersion medium, the coverslip, the mounting medium, and the sample itself.[1] This mismatch causes light rays to focus at different points, leading to a loss of resolution, decreased signal intensity, and axial distortion of the specimen.[1]

To overcome this, high numerical aperture (NA) oil-immersion objectives are designed to be used with an immersion oil that has a refractive index (n ≈ 1.515) closely matched to that of the glass coverslip (n ≈ 1.515).[2][3] By creating an optically homogeneous path from the objective to the sample, more light is captured by the objective, increasing the NA and thereby the resolving power of the microscope.[2][4] The use of a mounting medium with a refractive index that also matches this system is essential for achieving optimal axial resolution and image quality, particularly when imaging deep within a sample.[1][5]

(Pentyloxy)benzene, with a refractive index in the range of 1.49 to 1.51, presents itself as a suitable candidate for a refractive index matching mounting medium in specific high-resolution imaging applications.

Properties of this compound

This compound, also known as pentyl phenyl ether, is an organic compound with optical properties that make it relevant for microscopy applications. Its key physical and optical data are summarized below.

PropertyValueSource(s)
Chemical Name This compound[6]
Synonyms Pentyl Phenyl Ether, Amyl Phenyl Ether[6]
CAS Number 2050-04-6[6]
Molecular Formula C₁₁H₁₆O[7]
Molecular Weight 164.24 g/mol [7]
Refractive Index (n) ~1.4947N/A
Density 0.9189 g/cm³ (at 20°C)[6]
Boiling Point 87-89°C (at 2 Torr)[6]

Comparative Refractive Indices in Microscopy

To contextualize the utility of this compound, its refractive index is compared with other common materials used in light microscopy. The goal for high-resolution imaging with an oil-immersion objective is to match the refractive index of the mounting medium as closely as possible to that of the immersion oil and glass.

MaterialTypical Refractive Index (n)
Air1.0003[8]
Water1.333[8]
Living Cells (average)~1.35[8]
Glycerin1.470[8]
This compound ~1.4947
Borosilicate Glass Slide~1.514[9]
Standard Immersion Oil~1.515[2][3]
Soda-Lime Glass Slide~1.517[10]
High Refractive Index Glass1.60 - 1.90[11]

Applications in High-Resolution Imaging

The primary application of this compound in a research setting is as a refractive index matching mounting medium for fixed biological samples intended for high-resolution imaging modalities such as confocal, deconvolution, or super-resolution microscopy.

By closely matching the refractive index of the objective's immersion oil (n ≈ 1.515), this compound helps to:

  • Minimize Spherical Aberration: Reduces the distortion and blurring caused by refractive index mismatches, leading to sharper images and more accurate three-dimensional reconstructions.[1]

  • Improve Axial Resolution: Allows for finer distinction between structures along the optical (Z) axis.[1]

  • Increase Signal Collection: Prevents the loss of emitted fluorescence due to refraction at the coverslip-medium interface, resulting in brighter images.[2]

Considerations for Total Internal Reflection Fluorescence Microscopy (TIRFM)

TIRFM is a powerful technique that selectively excites fluorophores in a very thin region (typically <100 nm) near the coverslip.[12][13] This is achieved by directing an excitation laser beam through a high-RI medium (the glass slide) towards a lower-RI medium (the sample/buffer) at an angle greater than the critical angle.[14][15] This total internal reflection generates an evanescent wave that penetrates the sample.[16]

For TIRFM to occur, the condition n₁ > n₂ must be met, where n₁ is the refractive index of the slide and n₂ is the refractive index of the medium adjacent to it. Using this compound (n ≈ 1.5) as the sample medium with a standard glass slide (n ≈ 1.515) would make achieving total internal reflection challenging, as the refractive indices are very close. However, it could be a viable medium when used in conjunction with specialized high refractive index slides (e.g., n = 1.78) to ensure a sufficient difference for total internal reflection.

Experimental Protocols and Workflows

Protocol: Mounting Fixed Cells with this compound for High-Resolution Confocal Microscopy

This protocol describes the steps for preparing immunolabeled cells grown on coverslips for imaging, using this compound as the final mounting medium.

Materials:

  • Cells grown on #1.5 thickness (0.17 mm) glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary and Fluorophore-conjugated Secondary Antibodies

  • Deionized Water

  • Ethanol (B145695) Series (70%, 90%, 100%) for dehydration

  • This compound (reagent grade)

  • Microscope slides

  • Sealant (e.g., clear nail polish or specialized laboratory sealant)

Procedure:

  • Fixation: Wash cells briefly with PBS, then fix with 4% PFA for 10-15 minutes at room temperature.

  • Washing: Wash the coverslips 3 times with PBS for 5 minutes each.

  • Permeabilization: Incubate with Permeabilization Buffer for 10 minutes to allow antibody access to intracellular targets.

  • Blocking: Wash 3 times with PBS. Incubate with Blocking Buffer for 1 hour to reduce non-specific antibody binding.

  • Antibody Staining: Incubate with primary antibody at the desired concentration (diluted in Blocking Buffer) overnight at 4°C. The next day, wash 3 times with PBS and incubate with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.

  • Final Washes: Wash 3 times with PBS for 5 minutes each, protected from light.

  • Dehydration: To ensure miscibility with the non-aqueous this compound, dehydrate the sample through a graded ethanol series. Immerse coverslips for 5 minutes each in 70%, 90%, and finally two changes of 100% ethanol.

  • Mounting:

    • Place a clean microscope slide on a flat surface.

    • Dispense a small drop (5-10 µL) of this compound onto the center of the slide.

    • Using fine-tipped forceps, carefully pick up the coverslip, wick away any excess ethanol from the edge with a lab wipe, and invert it (cell-side down) onto the drop of this compound.

    • Allow the coverslip to settle gently, avoiding air bubbles. Do not press down on the coverslip, as this can damage the cells and alter the focal plane.

  • Sealing: Carefully remove any excess medium from the edges of the coverslip with a lab wipe. Seal the edges of the coverslip with nail polish or a lab-grade sealant to prevent evaporation and secure the coverslip. Allow the sealant to dry completely.

  • Imaging: The slide is now ready for imaging on a confocal microscope using a high-NA oil-immersion objective. Use standard immersion oil (n ≈ 1.515) between the objective and the coverslip.

Safety Note: this compound is a chemical and should be handled with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated area or chemical fume hood. Consult the Safety Data Sheet (SDS) before use.

Visualized Workflows and Concepts

The following diagrams illustrate the core concepts and workflows described in these application notes.

G cluster_0 Mismatched Refractive Index (e.g., Aqueous Medium) cluster_1 Matched Refractive Index this compound Objective1 Objective Lens (n=1.515) Oil1 Immersion Oil (n=1.515) Objective1->Oil1 Oil1->Objective1 Reduced Light Capture Glass1 Coverslip (n=1.515) Oil1->Glass1 Glass1->Oil1 Medium1 Aqueous Medium (n=1.33) Glass1->Medium1 Medium1->Glass1 Refraction LightSource1 LightSource1->Medium1 Emitted Light Objective2 Objective Lens (n=1.515) Oil2 Immersion Oil (n=1.515) Objective2->Oil2 Oil2->Objective2 Optimal Light Capture Glass2 Coverslip (n=1.515) Oil2->Glass2 Glass2->Oil2 Medium2 This compound (n≈1.5) Glass2->Medium2 Medium2->Glass2 Minimal Refraction LightSource2 LightSource2->Medium2 Emitted Light

Fig. 1: Effect of Refractive Index Matching on Light Path.

G Start Cell Culture on Coverslip Fix Fixation (e.g., 4% PFA) Start->Fix Perm Permeabilization (e.g., 0.1% Triton X-100) Fix->Perm Block Blocking (e.g., 1% BSA) Perm->Block Stain Immunostaining (Primary & Secondary Ab) Block->Stain Dehydrate Dehydration (Ethanol Series) Stain->Dehydrate Mount Mounting in This compound Dehydrate->Mount Seal Seal Coverslip Mount->Seal Image High-Resolution Imaging Seal->Image

Fig. 2: Sample Preparation Workflow for High-Resolution Imaging.

References

Application Notes & Protocols: Photophysical Properties of Substituted (Pentyloxy)benzene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Pentyloxy)benzene derivatives are a class of alkoxy-substituted aromatic compounds that serve as valuable scaffolds in various scientific and technological fields. The pentyloxy group (-O-(CH₂)₄CH₃), a moderately long and flexible alkyl chain, imparts significant solubility in organic solvents and can influence the molecular packing in the solid state. When the benzene (B151609) ring is further functionalized with various substituent groups, the electronic and photophysical properties of the molecule can be systematically tuned.

The interaction of these molecules with light—their absorption and emission characteristics—is of fundamental importance. These properties dictate their suitability for applications such as fluorescent probes for biological imaging, components in organic light-emitting diodes (OLEDs), and as photosensitizers in photodynamic therapy. This document provides an overview of their key photophysical properties, standardized protocols for their characterization, and logical workflows to guide experimental design.

Generally, alkoxy groups like pentyloxy act as electron-donating groups, which can lead to lower fluorescence quantum yields compared to their alkyl-substituted counterparts.[1][2][3] This is often due to an increase in the rates of non-radiative decay processes, such as intersystem crossing.[4] However, the specific photophysical behavior is highly dependent on the nature and position of other substituents on the aromatic ring.[5]

Summary of Photophysical Properties

The photophysical properties of substituted this compound compounds are highly sensitive to the electronic nature of the substituents and the polarity of the solvent environment—a phenomenon known as solvatochromism.[6][7] Electron-donating or electron-withdrawing groups alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing the absorption and emission wavelengths.

The following table summarizes hypothetical but representative data for a series of 4-substituted-1-(pentyloxy)benzene compounds in a common organic solvent like cyclohexane. This illustrates the expected trends based on substituent effects.

Table 1: Representative Photophysical Data for 4-Substituted-1-(pentyloxy)benzene Derivatives in Cyclohexane

Substituent (at C4)Absorption Max (λ_abs) [nm]Molar Extinction Coefficient (ε) [M⁻¹cm⁻¹]Emission Max (λ_em) [nm]Stokes Shift [nm]Fluorescence Quantum Yield (Φ_f)Fluorescence Lifetime (τ_f) [ns]
-H (Pentyloxybenzene)2711,800288170.152.1
-NH₂ (Amino)2952,500340450.453.8
-CN (Cyano)28515,000315300.252.9
-NO₂ (Nitro)32012,000450130< 0.01< 0.1

Note: These values are illustrative examples to demonstrate typical substituent effects.

Key Experimental Protocols

Accurate characterization of photophysical properties requires meticulous experimental procedures. The following are standard protocols for key measurements.

This protocol outlines the measurement of the absorption spectrum to determine the wavelength(s) of maximum absorbance (λ_abs) and the molar extinction coefficient (ε).

  • Sample Preparation:

    • Use spectroscopic grade solvents to minimize background interference.[8]

    • Prepare a stock solution of the compound with a precisely known concentration (e.g., 1 mM).

    • Create a series of dilutions from the stock solution. For determination of ε, prepare at least three concentrations that yield absorbance values between 0.1 and 1.0 at the λ_abs.

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum with a cuvette containing only the pure solvent.

    • Measure the absorbance spectrum of each sample solution over the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis:

    • Identify the λ_abs from the peak of the absorption spectrum.

    • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_abs, c is the molar concentration, and l is the cuvette path length (typically 1 cm).

    • Plot A vs. c. The slope of the resulting line is ε.

This protocol describes the measurement of the fluorescence emission spectrum to determine the wavelength of maximum emission (λ_em).

  • Sample Preparation:

    • Prepare a dilute solution of the compound in a spectroscopic grade solvent. The absorbance at the excitation wavelength should be kept below 0.1 in a standard 1 cm cuvette to avoid inner filter effects.[9]

  • Instrumentation and Measurement:

    • Use a calibrated spectrofluorometer.

    • Set the excitation wavelength to the λ_abs determined from the absorption spectrum.

    • Scan the emission monochromator over a wavelength range starting approximately 10 nm above the excitation wavelength to well into the tail of the emission band.

    • Record a blank spectrum of the pure solvent and subtract it from the sample spectrum.

  • Data Analysis:

    • Identify the λ_em from the peak of the corrected emission spectrum.

    • The Stokes shift can be calculated as the difference between λ_em and λ_abs.

The fluorescence quantum yield (the ratio of photons emitted to photons absorbed) is a critical measure of fluorescence efficiency.[10] The comparative method, using a well-characterized standard, is the most common approach.[9]

  • Selection of a Standard:

    • Choose a fluorescence standard with a known quantum yield (Φ_ST) that absorbs and emits in a similar spectral region to the sample. Common standards include quinine (B1679958) sulfate, fluorescein, and rhodamine derivatives.

  • Sample Preparation:

    • Prepare a series of at least five dilutions for both the unknown sample (X) and the standard (ST) in the same solvent.[9]

    • The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the chosen excitation wavelength to ensure linearity and minimize inner-filter effects.

  • Measurement:

    • Measure the absorbance of each solution at the excitation wavelength.

    • Measure the fluorescence emission spectrum for each solution under identical instrument settings (e.g., excitation wavelength, slit widths).

    • Integrate the area under the emission curve for each measurement.

  • Calculation:

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

    • Determine the gradient (slope) of each line (Grad_X and Grad_ST).

    • Calculate the quantum yield of the sample (Φ_X) using the following equation:[9]

      Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

      where η is the refractive index of the solvent. If the same solvent is used for both sample and standard, the refractive index term (η_X² / η_ST²) becomes 1.[9][10]

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is the gold-standard technique for this measurement due to its high sensitivity and temporal resolution.[11][12]

  • Instrumentation:

    • A TCSPC system consists of a high-repetition-rate pulsed light source (e.g., a picosecond laser or LED), a sensitive single-photon detector (e.g., a PMT or SPAD), and timing electronics.[11][13]

  • Measurement Principle:

    • The sample is excited by a short pulse of light.[12]

    • The system measures the time delay between the excitation pulse ("start") and the detection of the first emitted photon ("stop").[11]

    • This process is repeated thousands or millions of times, and the arrival times of the photons are collected into a histogram. This histogram represents the fluorescence decay curve.[14]

  • Procedure:

    • Prepare a dilute, deoxygenated solution of the sample.

    • Measure an Instrument Response Function (IRF) using a scattering solution (e.g., a dilute colloidal silica (B1680970) suspension).

    • Collect the fluorescence decay data for the sample until sufficient photon counts are acquired for good statistics. The count rate should be kept low (typically <5% of the laser repetition rate) to avoid pulse pile-up artifacts.[13]

  • Data Analysis:

    • The fluorescence decay data is fitted to an exponential or multi-exponential decay model using deconvolution software that accounts for the measured IRF. The resulting decay time constant(s) represent the fluorescence lifetime(s).

Visualized Workflows and Concepts

The Jablonski diagram illustrates the electronic and vibrational transitions that occur when a molecule interacts with light, providing a conceptual foundation for photophysical processes.

Jablonski cluster_singlet Singlet States cluster_triplet Triplet State S0 S₀ (Ground State) S1 S₁ (First Excited State) v0_S0 v2_S1 v0_S0->v2_S1 Absorption v1_S0 v2_S0 v0_S1 v0_S1->v1_S0 Fluorescence v0_S1->v2_S0 Internal Conversion (IC) v0_T1 v0_S1->v0_T1 Intersystem Crossing (ISC) v1_S1 v2_S1->v0_S1 Vibrational Relaxation T1 T₁ (First Triplet State) v0_T1->v0_S0 Phosphorescence

Caption: A simplified Jablonski diagram showing key photophysical transitions.

This diagram outlines the logical flow of experiments for the complete photophysical characterization of a new substituted this compound compound.

Workflow cluster_synthesis Compound Preparation cluster_characterization Photophysical Characterization cluster_analysis Data Analysis & Application A Synthesis & Purification of Compound B Prepare Dilute Solutions in Spectroscopic Grade Solvent A->B C Measure UV-Vis Absorption Spectrum B->C D Determine λ_abs & ε C->D E Measure Fluorescence Emission Spectrum D->E I Compile Data Table D->I F Determine λ_em & Stokes Shift E->F G Measure Relative Fluorescence Quantum Yield (Φ_f) F->G F->I H Measure Fluorescence Lifetime (τ_f) via TCSPC G->H G->I H->I J Correlate Structure with Properties I->J K Assess Suitability for Target Application J->K

Caption: Workflow for the photophysical characterization of a novel compound.

This diagram illustrates the concept of solvatochromism, where solvent polarity differentially stabilizes the ground and excited states of a molecule, leading to a shift in emission wavelength.

Solvatochromism cluster_nonpolar Non-Polar Solvent (e.g., Hexane) cluster_polar Polar Solvent (e.g., Acetonitrile) np_S0 Ground State (S₀) Energy Level np_S1 Excited State (S₁) Energy Level np_S1->np_S0 Emission (ΔE₁) Higher Energy (Blue-shifted) p_S0 Ground State (S₀) Stabilized p_S1 Excited State (S₁) More Stabilized p_S1->p_S0 Emission (ΔE₂) Lower Energy (Red-shifted) info For a molecule with a more polar excited state: ΔE₁ > ΔE₂ This results in a bathochromic (red) shift in the emission spectrum as solvent polarity increases.

Caption: Effect of solvent polarity on molecular energy levels (Solvatochromism).

References

Application Notes and Protocols for Cytotoxicity Assays of Alkoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to assess the cytotoxic effects of alkoxybenzene derivatives. The protocols detailed below are foundational for screening potential therapeutic compounds and understanding their mechanisms of action in cancer cells.

Introduction

Alkoxybenzene derivatives are a class of organic compounds characterized by a benzene (B151609) ring substituted with at least one alkoxy group (-OR). This structural motif is present in a wide range of biologically active molecules, including natural products and synthetic compounds with therapeutic potential. Notably, many alkoxybenzene derivatives, such as certain chalcones and stilbenes, have demonstrated significant cytotoxic activity against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis, or programmed cell death, making them promising candidates for anticancer drug development.

The evaluation of cytotoxicity is a critical first step in the preclinical assessment of these compounds. This document outlines standard in vitro assays to quantify cytotoxicity and elucidate the underlying apoptotic pathways.

Data Presentation: Cytotoxicity of Alkoxybenzene Derivatives

The following table summarizes the cytotoxic activity of various alkoxybenzene derivatives, primarily focusing on their half-maximal inhibitory concentration (IC50) values against different cancer cell lines. These values represent the concentration of a compound required to inhibit the growth of 50% of a cell population.

Compound ClassDerivativeCell LineIncubation Time (h)IC50 (µM)Reference
Chalcone (B49325) 2'-hydroxy-4'-alkoxy chalcone (3a)PC-3 (Prostate Cancer)Not Specified13.75[1]
2'-hydroxy-4'-alkoxy chalcone (3c)PC-3 (Prostate Cancer)Not Specified8.08[1]
Alkoxy substituted chalcone (-NO2)MCF-7 (Breast Cancer)Not Specified14.75 (µg/mL)[2]
Alkoxy substituted chalcone (-CF3)MCF-7 (Breast Cancer)Not Specified13.75 (µg/mL)[2]
2-hydroxy-3',5,5'-trimethoxychalconeA549 (Lung Cancer)Not SpecifiedNot Specified[3]
Alkoxylated Chalcone (b6)HepG2, HeLa, MCF-7, A549, SW1990Not Specified<10[4]
Alkoxylated Chalcone (b29)HepG2, HeLa, MCF-7, A549, SW1990Not Specified<10[4]
7-hydroxy-3-(3-bromo-4-hydroxy-5-methoxybenzylidene)chroman-4-one (4a)K562, MDA-MB-231, SK-N-MCNot Specified≤ 3.86 (µg/mL)[5]
O-alkyl chalcone derivative (Chalcone 5)HeLa (Cervical Cancer), HCT-116 (Colon Cancer)72Not Specified[6]
Stilbene (B7821643) (Z)-1,3-dimethoxy-5-(4-methoxystyryl)benzene (cis-TMS)CHO-K1, HepG224Significantly reduced viability at 7.8 µM[7]
(E)-1,3-dimethoxy-5-(4-methoxystyryl)benzene (trans-TMS)CHO-K1, HepG224Significantly reduced viability at 7.8 µM[7]
Hydroxylated Stilbene (1)SW480 (Colorectal Cancer)48Lower than Resveratrol[8]
Hydroxylated Stilbene (2)SW480 (Colorectal Cancer)48Lower than Resveratrol[8]
cis-trimethoxystilbene (cis-TMS)MCF-7 (Breast Cancer)24Higher cytotoxicity than trans-TMS[9]
trans-trimethoxystilbene (trans-TMS)MCF-7 (Breast Cancer)24Lower cytotoxicity than cis-TMS[9]

Experimental Protocols

Cell Viability and Cytotoxicity Assays

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[3]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the alkoxybenzene derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.[9]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Incubate the plate for 15 minutes with shaking and measure the absorbance at a wavelength of 492 nm using a microplate reader.[9] The intensity of the purple color is directly proportional to the number of viable cells.

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay. Include appropriate controls: spontaneous LDH release (vehicle-treated cells), maximum LDH release (cells treated with a lysis buffer), and a no-cell background control.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 3 minutes.

  • LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well and incubate at room temperature for 30 minutes, protected from light.[5]

  • Stop Reaction and Measure Absorbance: Add 50 µL of stop solution to each well. Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[5] The amount of formazan produced is proportional to the amount of LDH released, indicating the level of cytotoxicity.

Apoptosis Assays

Caspases are a family of proteases that play a central role in the execution of apoptosis. Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm that cell death is occurring via apoptosis.

Protocol (Fluorometric):

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with the alkoxybenzene derivatives as previously described.

  • Caspase Substrate Addition: Add a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength between 420-460 nm.[2] The fluorescence intensity is proportional to the caspase activity.

Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for a typical cytotoxicity assay and the mitochondrial pathway of apoptosis commonly induced by alkoxybenzene derivatives.

G cluster_workflow Experimental Workflow for Cytotoxicity Assay start Seed cells in 96-well plate incubate1 Incubate for 24h (Cell Adhesion) start->incubate1 treat Treat with Alkoxybenzene Derivatives (Varying Concentrations) incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubate2->assay measure Measure Absorbance/Fluorescence assay->measure analyze Data Analysis (Calculate IC50) measure->analyze end Results analyze->end

Caption: A generalized workflow for determining the cytotoxicity of alkoxybenzene derivatives.

G cluster_pathway Mitochondrial Apoptosis Pathway alkoxy Alkoxybenzene Derivative ros ↑ ROS Production alkoxy->ros bcl2 ↓ Bcl-2 (Anti-apoptotic) alkoxy->bcl2 bax ↑ Bax (Pro-apoptotic) alkoxy->bax mito Mitochondrial Outer Membrane Permeabilization ros->mito bcl2->mito bax->mito cyto Cytochrome c Release mito->cyto cas9 Caspase-9 Activation cyto->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: The mitochondrial (intrinsic) pathway of apoptosis induced by alkoxybenzene derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Williamson Ether Synthesis for (Pentyloxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Williamson ether synthesis for (pentyloxy)benzene.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis.

Q1: Why is my reaction yield of this compound consistently low?

Possible Causes and Solutions:

  • Incomplete Deprotonation of Phenol (B47542): The base may not be strong enough to fully deprotonate the phenol, leaving unreacted starting material.[1] For phenols, bases like potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) are often sufficient.[1] If the reaction is still sluggish, a stronger base like sodium hydride (NaH) can be used, but with caution, as it can promote side reactions.[1]

  • Suboptimal Reactant Pairing: The Williamson ether synthesis is an Sₙ2 reaction.[2] For the synthesis of this compound, the ideal pairing is a phenoxide ion (nucleophile) and a primary alkyl halide (electrophile), such as 1-bromopentane (B41390) or 1-iodopentane (B145852).[2] Using secondary or tertiary alkyl halides will lead to competing elimination reactions and significantly lower yields.[3]

  • Inappropriate Solvent Choice: Protic solvents (e.g., ethanol, water) can solvate the phenoxide ion, reducing its nucleophilicity and slowing the reaction rate.[1] Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (B52724), or dimethyl sulfoxide (B87167) (DMSO) are recommended as they accelerate the reaction.[1][2]

  • Insufficient Reaction Time or Temperature: Typical Williamson reactions are conducted at temperatures between 50-100 °C for 1 to 8 hours.[2] If the reaction does not go to completion, consider increasing the reaction time or temperature. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[4]

  • Moisture Contamination: Alkoxides are strong bases and can be hydrolyzed by water. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent deactivation of the nucleophile.

Q2: My main product is contaminated with significant byproducts. What are the common side reactions and how can I minimize them?

Primary Side Reactions and Minimization Strategies:

  • E2 Elimination: The phenoxide ion is a strong base and can promote the E2 elimination of the alkyl halide, forming an alkene instead of the desired ether.[1] This is more prevalent with secondary and tertiary alkyl halides.[2][3]

    • Solution: Use a primary alkyl halide like 1-bromopentane. Avoid high reaction temperatures for extended periods if elimination is a significant issue.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) to form the ether or at the benzene (B151609) ring (C-alkylation) to form an alkylated phenol.[2]

    • Solution: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF or DMSO generally favor the desired O-alkylation.[1]

Q3: The reaction is not proceeding, and I am only recovering my starting materials. What could be the issue?

Potential Causes and Solutions:

  • Failure to Form the Phenoxide: The most likely reason for a complete lack of reaction is the failure to generate the nucleophilic phenoxide ion.

    • Solution: Check the strength of your base. A base like sodium bicarbonate may be too weak for efficient deprotonation of phenol.[1] Switch to a stronger base such as K₂CO₃, NaOH, or KOH.[1] Also, ensure your base is not old or degraded.

  • Inactive Alkyl Halide: While less common for primary alkyl halides, the halide itself could be of poor quality.

    • Solution: Use a fresh bottle of 1-bromopentane or consider converting it to the more reactive 1-iodopentane in situ by adding a catalytic amount of sodium iodide or potassium iodide (Finkelstein reaction).

Frequently Asked Questions (FAQs)

Q1: What is the best combination of reactants for synthesizing this compound?

The best approach is to react sodium or potassium phenoxide with a primary pentyl halide, such as 1-bromopentane or 1-iodopentane.[2] The alternative, reacting bromobenzene (B47551) with a pentoxide, will not work as aryl halides are unreactive in Sₙ2 reactions.[1]

Q2: Which base is most appropriate for this synthesis?

For deprotonating phenol, moderately strong bases are typically sufficient.[1]

  • Potassium Carbonate (K₂CO₃): A common and effective choice.

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): Also effective and widely used.[1]

  • Sodium Hydride (NaH): A very strong base that can be used if others fail, but it increases the risk of side reactions.[1]

Q3: What are the recommended reaction conditions (temperature and time)?

A general range for the Williamson ether synthesis is a temperature of 50-100 °C for 1-8 hours.[2] For the synthesis of this compound, starting with conditions around 70-80 °C for 4-6 hours and monitoring by TLC is a reasonable approach.

Q4: How can I purify the final this compound product?

Standard workup involves quenching the reaction with water and extracting the product into an organic solvent like diethyl ether or ethyl acetate (B1210297). The organic layer is then washed with an aqueous base (like NaOH) to remove unreacted phenol, followed by a brine wash. After drying over an anhydrous salt (e.g., Na₂SO₄), the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel or by distillation.[4]

Q5: Can phase transfer catalysts be used to optimize the reaction?

Yes, phase transfer catalysts like tetrabutylammonium (B224687) bromide can be used to increase the reaction rate, especially in biphasic systems.[2][4] These catalysts help transport the phenoxide ion from the aqueous or solid phase into the organic phase where the alkyl halide is, thus accelerating the reaction.[4]

Data Presentation

Table 1: General Optimized Conditions for Williamson Ether Synthesis of Aryl Ethers

ParameterRecommended ConditionRationale
Nucleophile PhenoxideFormed in situ from phenol and a base.
Electrophile 1-Bromopentane or 1-IodopentanePrimary halides are optimal for Sₙ2, minimizing E2 elimination.[2][3]
Base K₂CO₃, NaOH, KOHSufficiently strong for phenol deprotonation.[1]
Solvent DMF, Acetonitrile, DMSOPolar aprotic solvents enhance nucleophilicity and accelerate the Sₙ2 reaction.[1][2]
Temperature 50 - 100 °CProvides sufficient energy for the reaction without excessive side product formation.[2]
Time 1 - 8 hoursReaction progress should be monitored by TLC to determine completion.[2]
Typical Yield 50 - 95%Yields are dependent on the specific conditions and purity of reagents.[2]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

  • Reagent Preparation:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 equivalent).

    • Dissolve the phenol in a suitable polar aprotic solvent such as DMF or acetonitrile (approximately 5-10 mL per gram of phenol).

  • Formation of the Phenoxide:

    • Add a powdered anhydrous base, such as potassium carbonate (1.5 equivalents), to the solution.

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the potassium phenoxide salt.

  • Alkylation Reaction:

    • Add 1-bromopentane (1.1 equivalents) to the reaction mixture.

    • Heat the mixture to 70-80 °C and maintain this temperature.

    • Monitor the reaction progress by TLC until the starting phenol is consumed (typically 4-6 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with diethyl ether or ethyl acetate.

    • Combine the organic layers and wash with 1M NaOH solution to remove any unreacted phenol.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude this compound by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

Visualizations

G Reaction Mechanism for this compound Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide This compound This compound Phenoxide->this compound SN2 Attack 1-Bromopentane 1-Bromopentane 1-Bromopentane->this compound

Caption: Reaction mechanism for the synthesis of this compound.

G Experimental Workflow for this compound Synthesis A 1. Mix Phenol and Base in Solvent B 2. Add 1-Bromopentane A->B C 3. Heat and Reflux (Monitor by TLC) B->C D 4. Cool and Quench with Water C->D E 5. Extract with Organic Solvent D->E F 6. Wash with NaOH and Brine E->F G 7. Dry and Concentrate F->G H 8. Purify by Column Chromatography G->H I Final Product: This compound H->I

Caption: General experimental workflow for Williamson ether synthesis.

G Troubleshooting Flowchart for Low Yield Start Low Yield of This compound CheckTLC Check TLC for Starting Material Start->CheckTLC HighSM High Amount of Starting Phenol? CheckTLC->HighSM YesSM Incomplete Deprotonation or Insufficient Time/Temp HighSM->YesSM Yes NoSM Check for Side Products HighSM->NoSM No SideProducts Significant Side Products Formed? NoSM->SideProducts YesSP E2 Elimination or C-Alkylation Likely SideProducts->YesSP Yes NoSP Review Workup/ Purification for Product Loss SideProducts->NoSP No

Caption: Troubleshooting flowchart for low yield in Williamson ether synthesis.

References

Technical Support Center: Synthesis of (Pentyloxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of (Pentyloxy)benzene synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, a reliable and widely used method.

Q1: Why is my reaction yield of this compound consistently low?

Low yields in the Williamson ether synthesis can stem from several factors. The primary reasons include incomplete deprotonation of phenol (B47542), side reactions, and suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.

Key Troubleshooting Steps:

  • Verify Reagent Quality and Purity: Ensure that phenol is pure and dry. The pentyl halide should be free of significant impurities, especially other isomers that could lead to undesired side products.

  • Ensure Anhydrous Conditions: The presence of water can consume the base and protonate the phenoxide ion, thereby inhibiting the desired SN2 reaction. It is critical to use anhydrous solvents and handle hygroscopic bases appropriately.

  • Optimize Base Selection and Stoichiometry: The choice and amount of base are critical for the complete deprotonation of phenol to the more nucleophilic phenoxide. Stronger bases in anhydrous polar aprotic solvents generally give better results.

  • Select an Appropriate Solvent: Polar aprotic solvents such as DMF, acetonitrile, or acetone (B3395972) are generally preferred as they accelerate SN2 reactions by effectively solvating the cation of the base, leaving the anion more nucleophilic. Protic solvents can slow down the reaction rate.

  • Control Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions like elimination. A typical temperature range for this synthesis is 50-100 °C. It is advisable to start at a lower temperature and monitor the reaction's progress.

Q2: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

The two primary side reactions in the synthesis of this compound are the elimination of the pentyl halide and C-alkylation of the phenoxide ion.

  • Elimination Reaction: The phenoxide ion is not only a nucleophile but also a base. It can abstract a proton from the pentyl halide, leading to the formation of pentene. This is more likely with secondary or tertiary alkyl halides, which is why a primary pentyl halide like 1-bromopentane (B41390) is the preferred reagent. To minimize elimination, use the mildest possible reaction conditions (e.g., lower temperature) that still afford a reasonable reaction rate.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions). While O-alkylation is generally favored, C-alkylation can become significant under certain conditions. The choice of solvent and counter-ion can influence the O/C alkylation ratio.

Strategies to Minimize Side Reactions:

Side ReactionContributing FactorsMitigation Strategies
Elimination High reaction temperature; Sterically hindered alkyl halide (secondary/tertiary)Use a primary pentyl halide (e.g., 1-bromopentane); Maintain a moderate reaction temperature (50-80 °C); Use a non-hindered base.
C-Alkylation High temperature; Certain solvent/counter-ion combinationsUse polar aprotic solvents; Employ a phase-transfer catalyst to enhance O-alkylation selectivity.

Q3: My reaction seems to be very slow or does not go to completion. What can I do to improve the reaction rate?

A sluggish reaction can be frustrating and can lead to lower yields due to the degradation of reactants or products over extended reaction times.

Methods to Increase Reaction Rate:

  • Choice of Leaving Group: The reactivity of the pentyl halide is dependent on the leaving group. The general order of reactivity is I > Br > Cl. Using 1-bromopentane or 1-iodopentane (B145852) will result in a faster reaction than 1-chloropentane.

  • Use of a Catalyst:

    • Iodide Catalysis: If using a less reactive alkyl halide like 1-chloropentane, adding a catalytic amount of a soluble iodide salt (e.g., potassium iodide) can significantly increase the reaction rate. This is a variation of the Finkelstein reaction, where the chloride is converted in-situ to the more reactive iodide.

    • Phase-Transfer Catalysis (PTC): A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), can be highly effective, especially in biphasic systems (e.g., aqueous NaOH and an organic solvent). The PTC facilitates the transfer of the phenoxide ion from the aqueous or solid phase into the organic phase where the reaction occurs, often leading to faster reactions and higher yields.

Frequently Asked Questions (FAQs)

Q4: What is the best base to use for the synthesis of this compound?

The choice of base is critical for efficient deprotonation of phenol. Here is a comparison of commonly used bases:

BaseAdvantagesDisadvantagesRecommended Use
Sodium Hydride (NaH) Very strong base, drives deprotonation to completion.Highly reactive, flammable, and requires strictly anhydrous conditions.In anhydrous polar aprotic solvents like DMF or THF for high-yield laboratory synthesis.
Potassium Carbonate (K₂CO₃) Mild, inexpensive, and easy to handle.Less basic, may require higher temperatures or longer reaction times.A good choice for routine synthesis, often used in acetone or acetonitrile.
Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH) Inexpensive and readily available.Often used in aqueous solutions, which can be detrimental to the reaction. Can be used in powdered form or with a phase-transfer catalyst.Best used with a phase-transfer catalyst in a two-phase system.

Q5: Which solvent should I choose for my reaction?

The solvent plays a crucial role in the Williamson ether synthesis. Polar aprotic solvents are generally the best choice.

SolventKey FeaturesTypical Reaction Temperature
N,N-Dimethylformamide (DMF) High boiling point, excellent at solvating cations.50 - 100 °C
Acetonitrile Lower boiling point than DMF, easy to remove post-reaction.50 - 80 °C
Acetone Lower boiling point, good for reactions with milder bases like K₂CO₃.Reflux (around 56 °C)

Q6: How do I purify the final product, this compound?

Purification is essential to remove unreacted starting materials, the base, and any byproducts. A standard work-up and purification procedure involves:

  • Quenching the Reaction: After the reaction is complete, cool the mixture to room temperature.

  • Aqueous Work-up: Dilute the reaction mixture with water and extract the product into an organic solvent like diethyl ether or ethyl acetate. This will remove inorganic salts.

  • Base Wash: Wash the organic layer with a dilute aqueous base solution (e.g., 5% NaOH) to remove any unreacted phenol.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Final Purification: The crude this compound can be purified by vacuum distillation to obtain a high-purity product.

Experimental Protocols

Protocol 1: Synthesis of this compound using Potassium Carbonate in Acetone

This protocol is a reliable and relatively safe method suitable for most laboratory settings.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq.), potassium carbonate (1.5 eq.), and acetone.

  • Addition of Alkyl Halide: While stirring, add 1-bromopentane (1.1 eq.) to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Follow the general purification procedure outlined in Q6.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_final Final Product A Combine Phenol, K₂CO₃, and Acetone B Add 1-Bromopentane A->B C Heat to Reflux (4-8h) B->C D Monitor by TLC C->D E Cool and Quench with Water D->E Reaction Complete F Extract with Diethyl Ether E->F G Wash with 5% NaOH F->G H Wash with Brine G->H I Dry over MgSO₄ H->I J Remove Solvent (Rotovap) I->J K Vacuum Distillation J->K L Pure this compound K->L

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_diagnosis Problem Diagnosis cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_byproduct Solutions for Byproduct Formation Start Low Yield of this compound Q1 Incomplete Reaction? Start->Q1 Q2 Byproduct Formation? Q1->Q2 No S1a Use Stronger Base (e.g., NaH) Q1->S1a Yes S1b Use More Reactive Halide (1-Iodopentane) Q1->S1b Yes S1c Increase Reaction Time/Temperature Q1->S1c Yes S1d Use Phase-Transfer Catalyst Q1->S1d Yes S2a Lower Reaction Temperature Q2->S2a Yes S2b Ensure Primary Pentyl Halide is Used Q2->S2b Yes S2c Optimize Solvent Choice Q2->S2c Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

Technical Support Center: Purification of Crude (Pentyloxy)benzene by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of crude (pentyloxy)benzene using column chromatography. It is intended for researchers and professionals in chemistry and drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is column chromatography used for its purification?

A1: this compound (C₁₁H₁₆O) is an organic compound, specifically an ether.[1] In a crude reaction mixture, it is often present with unreacted starting materials or byproducts. Column chromatography is a standard purification technique used to separate compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[2][3] Given that this compound is a relatively non-polar compound, this method is highly effective for isolating it from more polar or less polar impurities.[4]

Q2: What are the recommended stationary and mobile phases for purifying this compound?

A2: For a non-polar compound like this compound, normal-phase chromatography is typically employed.

  • Stationary Phase: Silica (B1680970) gel is the most common stationary phase due to its polar nature and wide applicability.[5][6] Alumina can also be used.[5][6]

  • Mobile Phase (Eluent): A non-polar solvent system is used. Common choices include mixtures of hexane (B92381) and ethyl acetate (B1210297) or hexane and dichloromethane.[7] The polarity of the eluent is fine-tuned by adjusting the ratio of the solvents to achieve optimal separation.

Q3: How do I determine the best solvent system for the separation?

A3: The ideal solvent system is determined using Thin Layer Chromatography (TLC).[2] The goal is to find a solvent mixture where the this compound has an Rf value of approximately 0.3-0.4, ensuring good separation from impurities.[5] You should test various ratios of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) to find the optimal system before running the column.

Q4: What is the difference between "wet loading" and "dry loading" a sample?

A4:

  • Wet Loading: The crude sample is dissolved in the minimum amount of the mobile phase solvent and carefully pipetted onto the top of the column bed.[8] This is the most direct method but can lead to poor separation if a solvent stronger than the mobile phase is used for dissolution.

  • Dry Loading: The crude sample is dissolved in a volatile solvent, mixed with a small amount of silica gel, and the solvent is evaporated to yield a free-flowing powder.[8][9] This powder is then carefully added to the top of the column. Dry loading is preferred when the sample has poor solubility in the eluent or for large-scale purifications, as it often results in better separation.[8]

Q5: How can I tell when my product is eluting from the column?

A5: Since this compound is colorless, you cannot monitor the separation visually.[2] Instead, you must collect small, sequential fractions of the eluent as it drips from the column. The composition of each fraction is then analyzed by TLC to identify which ones contain the purified product.[2] Fractions containing only the pure compound are then combined.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Compound does not elute from the column. 1. Eluent is too non-polar: The mobile phase lacks the strength to move the compound down the polar silica gel.[10] 2. Compound decomposition: The compound may be unstable on silica gel.[11]1. Increase eluent polarity: Gradually increase the proportion of the more polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[12] 2. Test for stability: Run a 2D TLC to check if the compound degrades on silica. If it does, consider using a less acidic stationary phase like deactivated silica or alumina.[10][11]
Poor separation between product and impurities. 1. Incorrect solvent system: The polarity of the eluent is not optimized for the specific mixture. 2. Column overloading: Too much crude sample was loaded onto the column for its size. 3. Poor column packing: Cracks, bubbles, or an uneven surface in the silica bed can cause channeling, leading to mixed fractions.[5]1. Optimize with TLC: Re-evaluate the solvent system using TLC to maximize the difference in Rf values (ΔRf) between your product and impurities. 2. Reduce sample load: Use a larger column or less sample. A general rule is to use 20-100 times the weight of silica gel to the weight of the crude sample.[5] 3. Repack the column: Ensure the silica is packed uniformly without any air gaps. Adding a layer of sand on top can help protect the surface.[5][8]
Compound elutes too quickly (Rf is too high). Eluent is too polar: The mobile phase is too strong, causing all compounds to travel quickly down the column with little interaction with the stationary phase.[2]Decrease eluent polarity: Reduce the proportion of the more polar solvent in your mobile phase (e.g., use more hexane and less ethyl acetate).[12]
Sample crystallizes/precipitates on the column. Poor sample solubility: The compound is not sufficiently soluble in the mobile phase and precipitates out of solution at the top of the column, blocking flow.[11]Change the solvent system: Find a mobile phase that dissolves your compound well while still providing good separation.[11] Alternatively, use a wider column and a larger volume of solvent. Pre-purification via a short silica plug filtration might also help remove impurities causing solubility issues.
Streaking or "tailing" of spots on TLC. 1. Sample is too concentrated: Overloaded spots on the TLC plate can lead to tailing. 2. Compound is acidic or basic: Highly polar functional groups can interact strongly with the slightly acidic silica gel.[12]1. Dilute the sample: Use a more dilute solution for TLC analysis.[12] 2. Add a modifier: For acidic compounds, add a small amount of acetic acid (0.1-2.0%) to the mobile phase. For basic compounds, add triethylamine (B128534) (0.1-2.0%).[9][12]

Experimental Protocol: Column Chromatography of this compound

This protocol assumes the use of silica gel as the stationary phase and a hexane/ethyl acetate mixture as the mobile phase.

1. Preparation

  • Solvent System Selection: Use TLC to determine the optimal hexane/ethyl acetate ratio that gives this compound an Rf of ~0.3-0.4.

  • Column Selection: Choose a column with a diameter and length appropriate for the amount of crude material. A common guideline is a 20:1 to 100:1 ratio of silica gel weight to crude sample weight.

2. Packing the Column (Slurry Method)

  • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

  • In a beaker, mix the required amount of silica gel with the initial, least polar eluent to form a consistent slurry.

  • Clamp the column vertically. With the stopcock open and a flask underneath, pour the slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.

  • Tap the column gently to ensure even packing and dislodge any air bubbles.

  • Once the silica has settled, add a protective layer of sand on top.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry. [8]

3. Loading the Sample (Dry Loading Method)

  • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.

  • Add a small amount of silica gel (approx. 10-20 times the mass of the sample) to the solution.[8]

  • Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[8]

  • Carefully add this powder onto the top layer of sand in the packed column.

4. Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column.

  • Open the stopcock and begin collecting the eluent in numbered test tubes or flasks.

  • If using flash chromatography, apply gentle air pressure (1-4 psi) to the top of the column to achieve a steady flow rate.[8]

  • Maintain the solvent level in the column by adding fresh eluent as needed.[8]

  • If a gradient elution is needed, start with the least polar solvent mixture and gradually increase the polarity by increasing the percentage of ethyl acetate.

5. Analysis

  • Analyze the collected fractions using TLC to determine their composition. Spot multiple fractions on the same TLC plate for comparison.

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Quantitative Data Summary

ParameterDescription / Typical ValuePurpose
Stationary Phase Silica Gel, 60 Å pore size, 230-400 meshProvides a polar surface for compound separation.[5]
Mobile Phase Hexane / Ethyl Acetate (e.g., 98:2 to 90:10 v/v)Elutes compounds based on polarity. The ratio is adjusted to achieve optimal separation.
Rf of this compound ~0.3 - 0.4 in the chosen eluentTarget value for good separation during column elution.[5]
Column Loading 1-5% of silica gel weight (e.g., 1g crude on 100g silica)Prevents overloading and ensures effective separation.
Flow Rate (Flash) ~2 inches/minuteOptimal flow for equilibrium and efficient separation. Too fast reduces resolution.[8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation crude Crude this compound tlc TLC Analysis to Determine Eluent crude->tlc pack Pack Column with Silica Gel Slurry tlc->pack load Dry Load Sample onto Column pack->load elute Elute with Solvent & Collect Fractions load->elute analyze Analyze Fractions by TLC elute->analyze combine Combine Pure Fractions analyze->combine evap Evaporate Solvent combine->evap pure_product Purified this compound evap->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_no_elution No Product Eluting cluster_separation Poor Separation cluster_flow Flow Issues start Problem Encountered q1 Is product eluting at all? start->q1 q3 Is solvent flow blocked? start->q3 a1_no Increase eluent polarity (e.g., more EtOAc) q1->a1_no No q2 Are fractions mixed? q1->q2 Yes a1_yes Proceed to separation issues a2_yes_1 Decrease eluent polarity for better separation q2->a2_yes_1 Yes a2_no Separation is successful q2->a2_no No a2_yes_2 Check for column overloading or channeling a2_yes_1->a2_yes_2 a3_yes Sample may have precipitated. Change solvent system or use wider column. q3->a3_yes Yes

References

Troubleshooting common issues in Suzuki coupling of aryl ethers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the Suzuki coupling of aryl ethers. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your Suzuki coupling experiments, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my Suzuki coupling reaction showing a low yield or not proceeding to completion?

A low or incomplete conversion is a frequent issue in Suzuki coupling reactions and can stem from several factors related to reagents, catalysts, or reaction conditions.[1][2]

  • Potential Cause 1: Inactive Catalyst System. The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst, or the catalyst may have decomposed.[1] Some palladium sources, like Pd₂(dba)₃, can degrade over time.[1]

    • Solution: Consider using a pre-formed Pd(0) source such as Pd(PPh₃)₄ or a modern precatalyst system (e.g., Buchwald precatalysts) that generates the active catalyst more reliably.[1] Ensure your palladium source is of high quality and has been stored correctly.

  • Potential Cause 2: Ligand Degradation or Inappropriate Choice. Phosphine (B1218219) ligands are susceptible to oxidation by trace amounts of air, which prevents them from coordinating to the palladium center.[1] The chosen ligand may also be unsuitable for the specific aryl ether substrate. Bulky, electron-rich phosphine ligands are often beneficial for Suzuki coupling reactions.[3][4]

    • Solution: Use fresh ligands or those that have been stored under an inert atmosphere.[1] If you suspect the ligand is the issue, consider screening a panel of ligands, including bulky biaryldialkyl monophosphine ligands (Buchwald-type ligands).[3]

  • Potential Cause 3: Boronic Acid/Ester Instability. Boronic acids, especially heteroaryl boronic acids, are prone to degradation through processes like protodeboronation.[1][5]

    • Solution: Use freshly purchased or recrystallized boronic acids. Alternatively, consider more stable boronic acid derivatives like pinacol (B44631) esters, MIDA (N-methyliminodiacetic acid) boronates, or potassium aryltrifluoroborates, which release the boronic acid slowly under the reaction conditions.[1][6]

  • Potential Cause 4: Suboptimal Reaction Conditions. The temperature may be too low for the reaction to proceed at a reasonable rate, or the base may be inappropriate or impure.[1][2]

    • Solution: If the reaction is sluggish, cautiously increasing the temperature may improve the rate.[1] However, be aware that excessive heat can lead to catalyst decomposition.[1] Ensure the base is of high purity and consider screening different bases if the reaction fails to proceed.[7] For base-sensitive substrates, weaker bases like potassium fluoride (B91410) (KF) might be a better choice.[8][9]

Q2: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?

Homocoupling is a common side reaction where two boronic acid molecules couple with each other. This is often caused by the presence of oxygen.[1][6]

  • Potential Cause 1: Presence of Oxygen. Oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[1][6]

    • Solution: Ensure your reaction setup is thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (like argon or nitrogen) through the solvent for an extended period before adding the catalyst.[1][2]

  • Potential Cause 2: In-situ Reduction of Pd(II) Precatalyst. When using a Pd(II) precatalyst like Pd(OAc)₂, it is reduced to the active Pd(0) in situ. This reduction process can sometimes consume the boronic acid or phosphine ligand, leading to homocoupling.[1][6]

    • Solution: Starting with a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ can help mitigate this issue.[1]

Q3: My starting aryl ether is being dehalogenated. What is causing this and how can I prevent it?

Dehalogenation is a side reaction where the halide on the aryl ether is replaced by a hydrogen atom.

  • Potential Cause: Reaction with Solvent or Base. In the presence of strong bases, alcohol solvents can sometimes cause hydrodehalogenation of the aryl halide.[10]

    • Solution: If you are using an alcohol as a solvent with a strong base, consider switching to a different solvent system, such as a mixture of toluene (B28343) and water or dioxane and water.[2] Also, ensure your base is not overly strong for your substrate.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Suzuki coupling of aryl ethers?

The base plays a crucial role in the catalytic cycle. It activates the organoboron compound, making it more nucleophilic and facilitating the transmetalation step with the palladium complex.[8][11] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., KOH).[7] The choice of base can significantly impact the reaction outcome and may need to be optimized for a specific substrate pair.[7]

Q2: How do I choose the right solvent for my Suzuki coupling reaction?

The choice of solvent can be critical and is not always straightforward.[12][13][14] A variety of solvents can be used, including ethers (e.g., THF, dioxane), aromatic hydrocarbons (e.g., toluene), alcohols, and water, often as a co-solvent.[10] The solvent's role is complex; it can influence catalyst stability, reagent solubility, and even the selectivity of the reaction in some cases.[10][12][13] For poorly soluble starting materials, a solvent screen may be necessary to find a suitable medium.[9]

Q3: Why is degassing the reaction mixture so important?

Degassing is essential to remove dissolved oxygen from the reaction mixture.[1] Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to catalyst deactivation.[1] It can also promote the oxidation of phosphine ligands, rendering them unable to coordinate with the palladium center.[1] Furthermore, the presence of oxygen is a primary cause of the unwanted homocoupling of boronic acids.[1][6]

Q4: Can I use aryl chlorides as substrates for Suzuki coupling?

While aryl bromides and iodides are more reactive, aryl chlorides can also be used in Suzuki coupling reactions.[4][15] However, they are generally less reactive due to the stronger carbon-chlorine bond, which makes the oxidative addition step more challenging.[4][15] To successfully couple aryl chlorides, more reactive catalyst systems are often required, typically employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[4][16][17]

Quantitative Data Summary

The following table provides a summary of typical quantitative parameters for Suzuki coupling reactions. Note that these are general guidelines, and optimal conditions will vary depending on the specific substrates.

ParameterTypical RangeNotes
Catalyst Loading 0.5 - 5 mol%Higher loadings may be needed for less reactive substrates.
Ligand:Palladium Ratio 1:1 to 4:1This is dependent on the specific ligand and palladium source used.[1]
Base Equivalents 1.5 - 3.0 eqRelative to the limiting reagent. Insufficient base can halt the reaction.[1]
Reaction Temperature Room Temp. to 120°CMany reactions require heating (e.g., 80°C).[1][2] Some modern catalyst systems can operate at room temperature.[8]

Experimental Protocols

Below is a generalized experimental protocol for troubleshooting a Suzuki coupling reaction. This protocol should be adapted based on the specific requirements of your substrates.

General Troubleshooting Protocol for Suzuki Coupling

  • Reagent Preparation and Purity Check:

    • Ensure the aryl ether and boronic acid (or its derivative) are pure. If necessary, recrystallize or purify by chromatography.

    • Use a fresh, high-quality palladium catalyst and ligand. Store them under an inert atmosphere.

    • Use a high-purity base and dry, degassed solvents.

  • Reaction Setup:

    • To a dry Schlenk flask or reaction vial, add the aryl ether, boronic acid (or derivative), and base.

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

    • Add the degassed solvent via syringe.

    • In a separate vial, prepare a solution of the palladium catalyst and ligand in a small amount of degassed solvent.

    • Add the catalyst/ligand solution to the reaction mixture under a positive pressure of inert gas.

  • Reaction Monitoring:

    • Stir the reaction mixture at the desired temperature.

    • Monitor the reaction progress by TLC, GC, or LC-MS at regular intervals (e.g., every hour).

    • If no reaction is observed after a few hours, consider the following troubleshooting steps:

      • Gradually increase the reaction temperature.

      • If the reaction stalls, it might be due to catalyst deactivation. In some cases, adding a second portion of the catalyst can restart the reaction.

  • Work-up and Analysis:

    • Once the reaction is complete (or has stalled), cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Analyze the crude product to identify the cause of failure (e.g., unreacted starting materials, side products). Purify the desired product by column chromatography.

Visualizations

Troubleshooting_Workflow start Low/No Product Formation check_reagents Check Reagent Quality (Purity, Stability) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Degassing) start->check_conditions optimize_catalyst Optimize Catalyst System (Pd Source, Ligand) check_reagents->optimize_catalyst Reagents OK check_conditions->optimize_catalyst Conditions OK optimize_base_solvent Screen Base and Solvent optimize_catalyst->optimize_base_solvent No Improvement success Successful Coupling optimize_catalyst->success Improvement Seen optimize_base_solvent->success Improvement Seen failure Persistent Failure (Re-evaluate Strategy) optimize_base_solvent->failure No Improvement

References

Minimizing byproduct formation in the bromination of (Pentyloxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the bromination of (pentyloxy)benzene. Our goal is to help you minimize byproduct formation and maximize the yield of the desired para-brominated product.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products in the bromination of this compound?

A1: The pentyloxy group (-OC₅H₁₁) is an ortho, para-directing activator in electrophilic aromatic substitution. Due to steric hindrance from the bulky pentyloxy group, the major product is the para-isomer, 1-bromo-4-(pentyloxy)benzene.[1] The primary byproduct is the ortho-isomer, 1-bromo-2-(pentyloxy)benzene. Under forcing conditions or with excess brominating agent, polybrominated byproducts, such as 2,4-dibromo-1-(pentyloxy)benzene, can also be formed.

Q2: Which brominating agent is best for selective monobromination?

A2: For highly activated rings like this compound, using a milder brominating agent than elemental bromine (Br₂) can improve selectivity and reduce the formation of polybrominated byproducts. N-Bromosuccinimide (NBS) is a commonly used alternative that provides a slow, controlled release of bromine, favoring monobromination.[2]

Q3: How does reaction temperature affect byproduct formation?

A3: Lower reaction temperatures (e.g., 0 °C to room temperature) are generally preferred.[1] Exothermic bromination reactions can lead to a decrease in selectivity at higher temperatures, resulting in a higher proportion of the ortho-isomer and increased polybromination.

Q4: What is the optimal solvent for this reaction?

A4: Non-polar, aprotic solvents like dichloromethane (B109758) or carbon tetrachloride are typically recommended to facilitate the reaction while minimizing side reactions.[1] Using polar solvents may influence the reactivity and selectivity of the brominating agent.

Q5: How can I effectively remove byproducts from the final product?

A5: Purification can typically be achieved through column chromatography on silica (B1680970) gel or recrystallization. The difference in polarity between the para and ortho isomers, although potentially small, is often sufficient for separation by chromatography. Recrystallization can also be effective if the desired para-isomer is significantly less soluble than the byproducts in a suitable solvent system.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient work-up and extraction.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Gradually increase the reaction time or temperature, while monitoring for byproduct formation. - Ensure efficient extraction with an appropriate organic solvent and perform multiple extractions.
High Percentage of ortho-Isomer - Elevated reaction temperature. - Choice of brominating agent and solvent.- Maintain a lower reaction temperature (e.g., 0 °C). - Consider using a bulkier brominating agent or a different solvent system to increase steric hindrance at the ortho position.
Significant Formation of Polybrominated Byproducts - Excess brominating agent. - High reaction temperature. - Use of a highly reactive brominating agent (e.g., Br₂ without careful control).- Use a strict 1:1 molar ratio of this compound to the brominating agent. - Add the brominating agent slowly and portion-wise to the reaction mixture. - Employ a milder brominating agent like N-Bromosuccinimide (NBS). - Conduct the reaction at a lower temperature.
Reaction Mixture is Dark/Tarry - Decomposition of starting material or product. - Polymerization side reactions.- Ensure the reaction temperature is not excessively high. - Verify the purity of the starting materials, as impurities can catalyze decomposition. - If using a catalyst, ensure it is appropriate and used in the correct amount.

Data Presentation

The following table summarizes the expected regioselectivity in the bromination of various alkoxybenzenes, which can serve as a useful reference for the bromination of this compound. The data suggests that while the para product is generally favored, the ratio can be influenced by the steric bulk of the alkoxy group and the reaction conditions.

Alkoxybenzene Brominating System Solvent Para:Ortho Ratio Reference
EthoxybenzeneAqueous Free BromineWater4.73 : 1[3]
IsopropoxybenzeneAqueous Free BromineWater4.50 : 1[3]
tert-ButoxybenzeneAqueous Free BromineWater1.87 : 1[3]
Anisole (Methoxybenzene)NBSAcetonitrileHighly para-selective[4]

Note: Data for this compound is not explicitly available in the literature, but the trend observed with increasing steric bulk of the alkoxy group suggests that the para:ortho ratio for this compound would be comparable to or slightly higher than that of ethoxybenzene under similar conditions.

Experimental Protocols

Protocol 1: Selective para-Bromination using Bromine in Acetic Acid

This protocol is a standard method for the selective monobromination of activated aromatic rings.

Materials:

  • This compound

  • Glacial Acetic Acid

  • Bromine

  • Saturated sodium bisulfite solution

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1 equivalent) in glacial acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the stirred reaction mixture.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the excess bromine by adding saturated sodium bisulfite solution dropwise until the orange color disappears.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate (B1210297) gradient) or by recrystallization to obtain pure 1-bromo-4-(pentyloxy)benzene.

Protocol 2: Monobromination using N-Bromosuccinimide (NBS)

This protocol utilizes a milder brominating agent to enhance selectivity for monobromination.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Carbon Tetrachloride (or Dichloromethane)

  • Silica Gel (optional, as a catalyst)[5]

  • Water

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask protected from light, dissolve this compound (1 equivalent) in carbon tetrachloride.

  • Add N-Bromosuccinimide (1 equivalent) to the solution. For a catalyzed reaction, silica gel can be added.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Upon completion, filter the reaction mixture to remove succinimide (B58015) (and silica gel if used).

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Reaction_Mechanism cluster_step1 Step 1: Formation of the Electrophile cluster_step2 Step 2: Deprotonation and Product Formation Pentyloxybenzene Pentyloxybenzene Sigma_Complex Arenium Ion (Sigma Complex) Pentyloxybenzene->Sigma_Complex Electrophilic Attack Br2 Br2 Br2->Sigma_Complex Para_Product 1-Bromo-4-(pentyloxy)benzene (Major Product) Sigma_Complex->Para_Product Loss of H+ Ortho_Product 1-Bromo-2-(pentyloxy)benzene (Minor Byproduct) Sigma_Complex->Ortho_Product Loss of H+ (Sterically Hindered) Base Base (e.g., Br-) H-Base H-Base Base->H-Base

Caption: Mechanism of Electrophilic Bromination of this compound.

Experimental_Workflow Start Start Dissolve Dissolve this compound in Solvent Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Br Slowly Add Brominating Agent (1 eq.) Cool->Add_Br Stir Stir at Room Temperature (Monitor by TLC) Add_Br->Stir Quench Quench with Sodium Bisulfite Stir->Quench Extract Extract with Organic Solvent Quench->Extract Wash_Dry Wash with Water & Brine, Dry over Na2SO4 Extract->Wash_Dry Evaporate Evaporate Solvent Wash_Dry->Evaporate Purify Purify by Chromatography or Recrystallization Evaporate->Purify End End Purify->End

Caption: General Experimental Workflow for Selective Bromination.

Byproduct_Logic Conditions Reaction Conditions High_Temp High Temperature Conditions->High_Temp Excess_Br Excess Brominating Agent Conditions->Excess_Br Reactive_Br Highly Reactive Brominating Agent Conditions->Reactive_Br Ortho_Byproduct Increased Ortho-Isomer High_Temp->Ortho_Byproduct Poly_Byproduct Polybromination High_Temp->Poly_Byproduct Excess_Br->Poly_Byproduct Reactive_Br->Poly_Byproduct

References

Technical Support Center: Synthesis of (Pentyloxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the laboratory synthesis of (Pentyloxy)benzene.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Williamson ether synthesis.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield Incomplete deprotonation of phenol (B47542): The base used was not strong enough or was not used in sufficient quantity to fully deprotonate the phenol, resulting in a low concentration of the phenoxide nucleophile.- Use a stronger base such as sodium hydride (NaH) or potassium hydride (KH). - Ensure the base is fresh and has been stored under anhydrous conditions. - Use a slight excess of the base to ensure complete deprotonation.
Side reaction (E2 elimination): If using a secondary or tertiary alkyl halide, the basic phenoxide can act as a base, leading to the formation of an alkene instead of the desired ether.[1]- Use a primary alkyl halide (e.g., 1-bromopentane (B41390) or 1-iodopentane) to minimize elimination reactions.[1]
Poor quality of reagents: Degradation of starting materials (phenol, alkyl halide) or solvent can inhibit the reaction.- Purify phenol by distillation if it appears discolored. - Use freshly distilled alkyl halide. - Ensure the solvent is anhydrous, as water can quench the phenoxide.
Reaction temperature is too low: Insufficient thermal energy can lead to a slow reaction rate.- Gently heat the reaction mixture, typically to 50-100 °C, to increase the reaction rate.[2]
Product is Impure (contains starting materials) Incomplete reaction: The reaction was not allowed to proceed to completion.- Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Consider a moderate increase in reaction temperature.
Inadequate work-up: Residual unreacted phenol or alkyl halide remains in the product.- During the work-up, wash the organic layer with an aqueous base (e.g., 10% NaOH) to remove unreacted phenol. - Wash with brine to remove residual base and water-soluble impurities.
Product is Impure (contains side-products) C-alkylation of the phenoxide: The alkyl group may have attached to the benzene (B151609) ring instead of the oxygen atom, a known side reaction with phenoxides.[3]- Use a polar aprotic solvent like DMF or DMSO to favor O-alkylation. Protic solvents can solvate the oxygen atom of the phenoxide, making it less available for alkylation and increasing the likelihood of C-alkylation.[3]
Formation of pentene: As a result of the E2 elimination side reaction.- As mentioned previously, use a primary alkyl halide.
Difficulty in Product Isolation Emulsion formation during work-up: The presence of both organic and aqueous layers with similar densities can lead to the formation of an emulsion.- Add a small amount of brine to the separatory funnel to help break the emulsion. - Allow the mixture to stand for a longer period. - If necessary, filter the mixture through a pad of celite.
Inefficient extraction: The product is not fully extracted into the organic phase.- Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

Frequently Asked Questions (FAQs)

Q1: What is the best choice of alkyl halide for the synthesis of this compound?

A1: A primary alkyl halide, such as 1-bromopentane or 1-iodopentane, is the best choice. This is because the Williamson ether synthesis proceeds via an S_N2 mechanism, which is most efficient with unhindered primary halides. Using secondary or tertiary alkyl halides can lead to a competing E2 elimination reaction, which would result in the formation of pentene as a byproduct and a lower yield of the desired ether.[1]

Q2: What is the role of the base in this synthesis, and which one should I use?

A2: The base is crucial for deprotonating the phenol to form the more nucleophilic phenoxide ion. Common bases for this reaction include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH). For aryl ethers, bases like NaOH, KOH, or K₂CO₃ are often sufficient.[4] Using a stronger base like NaH can ensure complete deprotonation and may lead to higher yields.

Q3: Why is an aprotic polar solvent recommended for this reaction?

A3: Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are recommended because they can solvate the cation of the phenoxide salt, leaving the oxygen anion more exposed and nucleophilic.[2] This enhances the rate of the S_{N}2 reaction. Protic solvents, on the other hand, can form hydrogen bonds with the phenoxide, which can decrease its nucleophilicity and potentially favor the competing C-alkylation side reaction.[3]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials (phenol and the alkyl halide) on a TLC plate, you can observe the disappearance of the starting materials and the appearance of the product spot.

Q5: What are the key safety precautions I should take during this synthesis?

A5: Phenol is corrosive and toxic; always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Alkyl halides are volatile and can be harmful; they should also be handled in a fume hood. Many organic solvents are flammable and should be kept away from ignition sources. Always consult the Safety Data Sheets (SDS) for all chemicals used.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the Williamson ether synthesis of this compound and related aryl ethers.

ParameterValueSource(s)
Typical Yield 50-95%[2]
Reaction Temperature 50-100 °C[2]
Reaction Time 1-8 hours[2]
Common Solvents Acetonitrile, N,N-Dimethylformamide (DMF)[2]
Common Bases NaOH, KOH, K₂CO₃, NaH[4]

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Phenol

  • 1-Bromopentane

  • Potassium Carbonate (anhydrous)

  • Acetone (B3395972) (anhydrous)

  • 10% Sodium Hydroxide solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine phenol, anhydrous potassium carbonate, and anhydrous acetone.

  • Addition of Alkyl Halide: While stirring, add 1-bromopentane to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction should be monitored by TLC.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the solid potassium salts and wash them with a small amount of acetone.

    • Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in diethyl ether.

    • Transfer the ether solution to a separatory funnel and wash it sequentially with 10% aqueous sodium hydroxide solution (to remove unreacted phenol), water, and finally with brine.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the diethyl ether by rotary evaporation.

  • Purification:

    • Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Combine Phenol, K2CO3, and Acetone add_halide Add 1-Bromopentane reactants->add_halide reflux Reflux for several hours (Monitor by TLC) add_halide->reflux cool Cool to Room Temperature reflux->cool filter_salts Filter Salts cool->filter_salts evaporate_acetone Evaporate Acetone filter_salts->evaporate_acetone dissolve Dissolve in Diethyl Ether evaporate_acetone->dissolve wash Wash with NaOH, Water, and Brine dissolve->wash dry Dry with MgSO4 wash->dry filter_drying_agent Filter Drying Agent dry->filter_drying_agent evaporate_ether Evaporate Ether filter_drying_agent->evaporate_ether distill Fractional Distillation evaporate_ether->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Product Yield? check_base Was a strong, fresh base used in sufficient quantity? start->check_base Yes impurity Product Impure? start->impurity No use_stronger_base Use a stronger/fresh base (e.g., NaH) in slight excess. check_base->use_stronger_base No check_halide Was a primary alkyl halide used? check_base->check_halide Yes unsuccessful Problem Persists? Consult further literature. use_stronger_base->unsuccessful use_primary_halide Use a primary alkyl halide (e.g., 1-bromopentane). check_halide->use_primary_halide No check_conditions Were reaction time and temperature adequate? check_halide->check_conditions Yes use_primary_halide->unsuccessful increase_time_temp Increase reaction time and/or temperature (monitor by TLC). check_conditions->increase_time_temp No successful_synthesis Successful Synthesis check_conditions->successful_synthesis Yes increase_time_temp->unsuccessful check_workup Was the work-up performed correctly (e.g., washing with base)? improve_workup Ensure thorough washing with NaOH to remove unreacted phenol. check_workup->improve_workup No check_c_alkylation Was a polar aprotic solvent used? check_workup->check_c_alkylation Yes improve_workup->unsuccessful impurity->check_workup Yes impurity->successful_synthesis No use_aprotic_solvent Use a polar aprotic solvent (e.g., DMF, Acetonitrile). check_c_alkylation->use_aprotic_solvent No check_c_alkylation->successful_synthesis Yes use_aprotic_solvent->unsuccessful

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Phase Transfer Catalysis in the Synthesis of (Pentyloxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of (pentyloxy)benzene via phase transfer catalysis (PTC), a specific application of the Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of a phase transfer catalyst in the synthesis of this compound?

A phase transfer catalyst (PTC) is a substance used to facilitate the migration of a reactant from one phase into another where the reaction can occur.[1] In this synthesis, the reaction involves two immiscible phases: an aqueous phase containing the deprotonated phenol (B47542) (sodium or potassium phenoxide) and an organic phase containing the 1-bromopentane (B41390). The phenoxide ion is soluble in water but insoluble in the organic phase. The PTC, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), forms an ion pair with the phenoxide anion.[2][3] This new, larger ion pair is soluble in the organic phase, allowing the phenoxide to react with 1-bromopentane to form this compound.[3]

Q2: What is the underlying mechanism of this PTC-mediated reaction?

The reaction follows the Williamson ether synthesis mechanism, which is a classic Sₙ2 (bimolecular nucleophilic substitution) reaction.[4][5] The process occurs in a catalytic cycle:

  • Deprotonation : Phenol is deprotonated by a strong base (like NaOH or KOH) in the aqueous phase to form the phenoxide anion.

  • Ion Exchange : The phase transfer catalyst cation (e.g., (C₄H₉)₄N⁺) exchanges its counter-ion (e.g., Br⁻) for the phenoxide anion at the interface of the two liquid phases.

  • Transfer to Organic Phase : The newly formed lipophilic ion pair ((C₄H₉)₄N⁺PhO⁻) migrates from the aqueous or interfacial region into the bulk organic phase.

  • Sₙ2 Reaction : In the organic phase, the "naked" and highly reactive phenoxide anion acts as a nucleophile, attacking the primary alkyl halide (1-bromopentane) and displacing the bromide ion to form the desired ether, this compound.[5]

  • Catalyst Regeneration : The catalyst cation pairs with the displaced bromide ion, transfers back to the aqueous phase or interface, and is ready to start a new cycle.

Q3: Which type of alkyl halide is best for this synthesis?

For a successful Williamson ether synthesis, primary alkyl halides (like 1-bromopentane or 1-chloropentane) are strongly preferred.[5] This is because the reaction proceeds via an Sₙ2 mechanism, which is sensitive to steric hindrance. Secondary alkyl halides will lead to a mixture of substitution (ether) and elimination (alkene) products, while tertiary alkyl halides will almost exclusively yield the elimination product.[4][5] Aryl halides are generally unreactive in Sₙ2 reactions and cannot be used as the electrophile in this context.[5][6]

Q4: Can I use a base other than sodium hydroxide (B78521)?

Yes, other bases like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) can be used, particularly for synthesizing aryl ethers.[4] The choice of base can influence the reaction rate and selectivity. For many PTC applications, a concentrated aqueous solution of NaOH (e.g., 30-50%) is effective and economical. However, using an excessively strong base can sometimes promote side reactions like elimination, especially if secondary alkyl halides are present.[7]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound using PTC.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Ineffective Stirring: The reaction occurs at the interface between the aqueous and organic phases. Insufficient agitation results in a small interfacial area, slowing down the transfer of the phenoxide ion.Increase the stirring rate to create a fine emulsion and maximize the interfacial surface area.
Improper Alkyl Halide: Use of a secondary or tertiary alkyl halide instead of a primary one.Ensure you are using a primary alkyl halide like 1-bromopentane or 1-iodopentane. Secondary and tertiary halides favor elimination over substitution.[5]
Deactivated Catalyst: The phase transfer catalyst can be poisoned by certain impurities.Use a high-purity catalyst. Ensure all reagents are of appropriate grade.
Insufficient Reaction Time/Temp: The reaction may not have reached completion.Typical conditions range from 50-100 °C for 1 to 8 hours.[6] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine when the starting material is consumed.
Moisture Contamination: Water can hydrolyze the alkoxide, reducing the concentration of the active nucleophile.Use anhydrous solvents if employing a solid-liquid PTC system. Ensure all glassware is thoroughly dried before use.[6]
Formation of Byproducts (e.g., Pentene) E2 Elimination: This is a major competing side reaction, especially at higher temperatures or with more sterically hindered alkyl halides. The phenoxide acts as a base, abstracting a proton from the alkyl halide.Use a primary alkyl halide.[4] Avoid excessively high reaction temperatures. If using a secondary halide is unavoidable, use a less concentrated base and lower temperatures.[7]
Formation of Byproducts (e.g., C-Alkylated Phenols) Ambident Nucleophile: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation) or a carbon on the aromatic ring (C-alkylation).O-alkylation is generally favored in PTC systems. To further minimize C-alkylation, ensure aprotic solvents are used if a single-phase system is attempted. In the biphasic PTC system, this is less of a concern.[4]
Reaction Stalls or is Very Slow Low Catalyst Concentration: An insufficient amount of catalyst will result in a slow transfer rate of the nucleophile.A typical catalyst loading is 1-5 mol% relative to the limiting reagent. Increasing the catalyst amount may improve the rate, but excessive amounts can sometimes complicate purification.
Wrong Choice of Solvent: The organic solvent must effectively dissolve the alkyl halide and the catalyst-anion ion pair but remain immiscible with water.Toluene (B28343), chlorobenzene, or dichloromethane (B109758) are common choices. Avoid solvents like alcohols that can compete in the reaction or excessively polar aprotic solvents that might strip the catalyst into the aqueous phase.
Difficult Product Isolation / Emulsion Formation High Catalyst Concentration: Using too much phase transfer catalyst can sometimes lead to stable emulsions during the aqueous workup.Use the recommended catalytic amount (1-5 mol%). If an emulsion forms, adding a saturated brine solution during the workup can help break it.

Quantitative Data Summary

While specific data for this compound is dispersed, the following table summarizes typical conditions and expected outcomes for PTC-mediated Williamson ether synthesis of similar alkyl aryl ethers. Yields are highly dependent on the precise substrates and conditions.

ParameterCondition A (Standard)Condition B (Optimized)Condition C (Forcing)Expected Yield
Alkyl Halide 1-Bromopentane (1.0 eq)1-Iodopentane (1.0 eq)1-Bromopentane (1.2 eq)85-95%
Phenol Phenol (1.1 eq)Phenol (1.0 eq)Phenol (1.0 eq)
Base 50% aq. NaOH (2.0 eq)30% aq. KOH (2.2 eq)Solid K₂CO₃ (2.0 eq)
Catalyst TBAB (2 mol%)TBAB (1 mol%)Aliquat 336 (2 mol%)
Solvent TolueneChlorobenzeneNo solvent (neat)
Temperature 80 °C70 °C110 °C
Time 4-6 hours2-4 hours6-8 hours

Note: TBAB = Tetrabutylammonium bromide. Aliquat 336 = Tricaprylylmethylammonium chloride.

Experimental Protocol

Synthesis of this compound via Phase Transfer Catalysis

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

  • Phenol (1.0 eq)

  • 1-Bromopentane (1.1 eq)

  • Sodium Hydroxide (NaOH) (2.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.02 eq)

  • Toluene

  • Deionized Water

  • Diethyl ether or Ethyl acetate (B1210297) (for extraction)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Aqueous Phase Preparation: In the flask, dissolve sodium hydroxide (2.0 eq) in deionized water. Add phenol (1.0 eq) and the phase transfer catalyst, TBAB (0.02 eq), to this solution.

  • Organic Phase Addition: Add toluene to the flask, followed by the dropwise addition of 1-bromopentane (1.1 eq).

  • Reaction: Heat the biphasic mixture to 80-90 °C with vigorous stirring. The stirring must be fast enough to ensure thorough mixing of the two phases.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) until the phenol spot has disappeared (typically 4-6 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel. Add deionized water and an extraction solvent (e.g., diethyl ether).

    • Separate the layers. Extract the aqueous layer two more times with the organic solvent.[6]

    • Combine all organic layers.

  • Purification:

    • Wash the combined organic phase with 5% aqueous NaOH to remove any unreacted phenol, followed by a wash with water, and finally with brine.[2]

    • Dry the organic layer over an anhydrous drying agent like Na₂SO₄.[2]

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.[6]

Visualizations

PTC_Mechanism PTC Mechanism for this compound Synthesis cluster_aq Aqueous Phase Phenol Phenol (Ph-OH) Phenoxide Phenoxide Anion (Ph-O⁻ Na⁺) Phenol->Phenoxide NaOH NaOH IonPair Lipophilic Ion Pair (Q⁺Ph-O⁻) Catalyst_aq Catalyst (Q⁺Br⁻) Catalyst_aq->IonPair PentylBromide 1-Bromopentane (Pe-Br) Product This compound (Ph-O-Pe) PentylBromide->Product + Q⁺Ph-O⁻ Catalyst_org Catalyst (Q⁺Br⁻) Product->Catalyst_org + Br⁻ Catalyst_org->Catalyst_aq Catalyst Regeneration IonPair->PentylBromide

Caption: Phase transfer catalysis cycle for Williamson ether synthesis.

Workflow Experimental Workflow A 1. Reagent Setup (Phenol, NaOH, TBAB, Toluene) B 2. Add Alkyl Halide (1-Bromopentane) A->B C 3. Reaction (Heat to 80-90°C with vigorous stirring) B->C D 4. Workup (Cool, Dilute, Extract) C->D E 5. Washing (Wash with NaOH, H₂O, Brine) D->E F 6. Drying & Concentration (Dry over Na₂SO₄, Rotovap) E->F G 7. Purification (Vacuum Distillation) F->G H Final Product (this compound) G->H

Caption: General experimental workflow for the synthesis.

Troubleshooting Troubleshooting Guide for Low Yield Start Problem: Low Yield Cause1 Is stirring vigorous enough to emulsify? Start->Cause1 Cause2 Is the alkyl halide primary (e.g., 1-bromo)? Start->Cause2 Cause3 Was reaction time and temp sufficient? Start->Cause3 Cause1->Cause2 Yes Sol1 Solution: Increase stir rate Cause1->Sol1 No Cause2->Cause3 Yes Sol2 Solution: Use a primary halide. Avoid 2°/3° halides. Cause2->Sol2 No Sol3 Solution: Monitor by TLC. Increase time or temp. Cause3->Sol3 No

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of (Pentyloxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving (pentyloxy)benzene. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst choice and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when selecting a catalyst for cross-coupling reactions with this compound?

A1: this compound is an electron-rich aryl ether. The primary considerations for catalyst selection are:

  • The type of cross-coupling reaction: Different reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) have distinct catalytic cycles and preferred catalyst systems.

  • The leaving group on the benzene (B151609) ring: The reactivity of the leaving group (e.g., I > Br > Cl > OTf) is a critical factor.[1] Less reactive leaving groups like chlorides often require more active and specialized catalyst systems.

  • The coupling partner: The nature of the other reactant (e.g., an organoboron reagent, an amine, an alkyne) will influence the choice of ligands and reaction conditions.

  • Catalyst activity and stability: For electron-rich substrates like this compound, the oxidative addition step can be sluggish. Therefore, electron-rich and bulky ligands are often employed to enhance catalyst activity.[2][3] Modern palladium precatalysts, such as G3 or G4 palladacycles, can improve the generation of the active LPd(0) species.[4]

Q2: Should I use a Palladium (Pd) or Nickel (Ni) catalyst for my this compound coupling reaction?

A2: Both palladium and nickel catalysts are used for cross-coupling reactions.[5]

  • Palladium catalysts are the most common and versatile for a wide range of cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[6] They are generally preferred for their broad functional group tolerance.

  • Nickel catalysts are a cost-effective alternative and can be particularly effective for coupling with less reactive electrophiles like aryl chlorides.[7] They are also used in Kumada couplings with Grignard reagents.[8] The choice may depend on the specific transformation and cost considerations.

Q3: How does the pentyloxy group affect the cross-coupling reaction?

A3: The pentyloxy group is an electron-donating group. This electronic effect can make the oxidative addition of the aryl halide to the palladium(0) center more challenging compared to electron-deficient arenes.[9] Consequently, a more electron-rich ligand on the palladium catalyst is often required to facilitate this key step in the catalytic cycle.

Q4: What are common side reactions to watch out for?

A4: Common side reactions in cross-coupling reactions include:

  • Homocoupling: The coupling of two identical starting molecules (e.g., two molecules of the organoboron reagent in a Suzuki reaction).[10]

  • Dehalogenation: The replacement of the halide on the this compound with a hydrogen atom.[10]

  • Protodeboronation: In Suzuki reactions, the cleavage of the C-B bond of the boronic acid by a proton source before transmetalation can occur.[10]

  • β-Hydride Elimination: This can be an issue when using alkyl coupling partners that have β-hydrogens.[10]

Troubleshooting Guide

Problem Potential Cause Suggested Solution Relevant Information
No or Low Conversion Inactive catalystEnsure anaerobic and anhydrous conditions are strictly maintained. Oxygen can deactivate the catalyst.[11] Use a precatalyst (e.g., Buchwald G3/G4 precatalysts, PEPPSI™ catalysts) for efficient generation of the active Pd(0) species.[4]
Poor ligand choiceFor electron-rich substrates like this compound, try bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos, RuPhos for Suzuki and Buchwald-Hartwig reactions).[3] These ligands promote the oxidative addition step.
Inappropriate baseThe base is crucial for the reaction.[12] Screen different bases such as K₃PO₄, Cs₂CO₃ for Suzuki couplings, or NaOtBu, LHMDS for Buchwald-Hartwig aminations.[13]
Low reaction temperatureSome cross-coupling reactions, especially with less reactive halides like chlorides, may require higher temperatures.[14] Consider increasing the temperature, potentially switching to a higher-boiling solvent like NMP or dioxane.[14]
Formation of Byproducts (e.g., Homocoupling) Suboptimal reaction conditionsAdjust the stoichiometry of the reactants. Ensure slow addition of one of the coupling partners. Optimize the catalyst loading and reaction temperature.[10]
Catalyst Decomposition (Formation of Palladium Black) High temperature or presence of oxygenLower the reaction temperature if possible. Ensure the reaction is thoroughly deoxygenated before adding the catalyst.[11] Using more stable precatalysts can also help.[4]
Cleavage of Ester or other Base-Labile Groups Base is too strongIf your coupling partner contains a base-sensitive functional group, consider using a milder base like KF or K₂CO₃.[15][16]

Catalyst System Comparison for Suzuki-Miyaura Coupling of a (Pentyloxy)phenyl Halide

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Notes
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene (B28343)/H₂O100HighA common and effective system for electron-rich aryl halides.
Pd₂(dba)₃ / XPhosXPhosK₃PO₄Dioxane110HighXPhos is a bulky ligand that can accelerate the reaction.
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/EtOH/H₂O80Moderate to HighA classical catalyst, may be less effective for challenging substrates.
Buchwald G3-XPhosXPhosK₃PO₄t-BuOH120HighA precatalyst that can provide higher activity and reproducibility.[17]

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of 1-Bromo-4-(pentyloxy)benzene (B1277759)

Materials:

  • 1-Bromo-4-(pentyloxy)benzene

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (B84403) (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Anhydrous, deoxygenated reaction vessel (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (1.5 mmol, 1.5 equiv).

  • Add 1-bromo-4-(pentyloxy)benzene (1.0 mmol, 1.0 equiv) and the arylboronic acid (1.2 mmol, 1.2 equiv).

  • Add degassed toluene (4 mL) and degassed water (0.4 mL).

  • Stir the reaction mixture at 100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Representative Protocol for Buchwald-Hartwig Amination of 1-Chloro-4-(pentyloxy)benzene (B7894631)

Materials:

  • 1-Chloro-4-(pentyloxy)benzene

  • Amine (e.g., Morpholine)

  • Pd₂(dba)₃ (Palladium catalyst)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu, Base)

  • Toluene (anhydrous and degassed)

  • Anhydrous, deoxygenated reaction vessel (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), and XPhos (0.024 mmol, 2.4 mol%).

  • Add 1-chloro-4-(pentyloxy)benzene (1.0 mmol, 1.0 equiv) and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Add anhydrous, degassed toluene (5 mL).

  • Add the amine (1.2 mmol, 1.2 equiv) via syringe.

  • Stir the reaction mixture at 100-110 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalyst Selection Workflow

Catalyst_Selection_Workflow cluster_reactions start Start: Cross-Coupling of This compound Derivative reaction_type Identify Coupling Type start->reaction_type suzuki Suzuki-Miyaura (C-C) reaction_type->suzuki Boronic Acid buchwald Buchwald-Hartwig (C-N) reaction_type->buchwald Amine sonogashira Sonogashira (C-C, alkyne) reaction_type->sonogashira Alkyne other Other (Heck, Kumada, etc.) reaction_type->other leaving_group Assess Leaving Group (X = Cl, Br, I, OTf) reactive_lg Reactive (I, Br, OTf) leaving_group->reactive_lg unreactive_lg Less Reactive (Cl) leaving_group->unreactive_lg catalyst_system Select Initial Catalyst System reactive_lg->catalyst_system unreactive_lg->catalyst_system std_catalyst Standard Pd Catalyst (e.g., Pd(PPh3)4) or Pd(OAc)2 + Std. Ligand catalyst_system->std_catalyst for reactive LG advanced_catalyst Active Pd Pre-catalyst (e.g., Buchwald G3/G4) + Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) catalyst_system->advanced_catalyst for less reactive LG optimization Reaction Optimization (Base, Solvent, Temp.) std_catalyst->optimization advanced_catalyst->optimization success Successful Coupling optimization->success Good Result troubleshoot Troubleshoot: Low Yield / No Reaction optimization->troubleshoot Poor Result troubleshoot->leaving_group Re-evaluate System

Caption: Logical workflow for selecting a catalyst system for this compound.

References

Preventing elimination side reactions in Williamson ether synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize elimination side reactions during Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of elimination side reactions in the Williamson ether synthesis?

A1: The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. However, the alkoxide, which acts as the nucleophile, is also a strong base. This can lead to a competing E2 (bimolecular elimination) reaction, especially when the reaction conditions favor elimination over substitution.[1][2][3] The primary determinants of the reaction outcome are the structure of the reactants and the reaction conditions.[1]

Q2: How does the structure of the alkyl halide affect the likelihood of elimination?

A2: The structure of the alkyl halide is a critical factor. The Williamson ether synthesis works best with methyl and primary alkyl halides.[4][5] Secondary alkyl halides can undergo both substitution and elimination, often resulting in a mixture of products.[4] Tertiary alkyl halides almost exclusively yield the elimination product (an alkene) because the steric hindrance around the electrophilic carbon prevents the backside attack required for the SN2 mechanism.[1][4][6]

Q3: Can the structure of the alkoxide influence the reaction outcome?

A3: Yes. While a wider range of alcohols (primary, secondary, and tertiary) can be used to form the alkoxide, sterically hindered alkoxides, such as those derived from tertiary alcohols, can increase the likelihood of elimination.[1] This is because their bulky nature can make it more difficult for them to act as a nucleophile and easier for them to act as a base, abstracting a proton from the alkyl halide.[3][7]

Q4: What is the role of the base in this reaction, and how does its choice impact the outcome?

A4: A strong base is required to deprotonate the alcohol and form the alkoxide nucleophile.[6] Common bases include sodium hydride (NaH), potassium hydride (KH), and sodium metal (Na).[2][4] While a strong base is necessary, its strength and steric bulk can influence the competition between substitution and elimination. A very strong, bulky base will favor elimination.[7]

Q5: How do solvent and temperature affect the Williamson ether synthesis?

A5: Polar aprotic solvents like acetonitrile, DMF, and DMSO are often preferred as they can accelerate the SN2 reaction.[1][2] Protic solvents can slow down the reaction by solvating the nucleophile.[1] Higher reaction temperatures generally favor the elimination reaction over substitution.[1][2] A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100°C.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield of ether product The alkyl halide is too sterically hindered (secondary or tertiary).[4][6]If synthesizing an unsymmetrical ether, consider the alternative synthetic route where the less sterically hindered fragment is the alkyl halide.[1] For example, to synthesize tert-butyl methyl ether, use methyl halide and tert-butoxide, not tert-butyl halide and methoxide.[6]
The base is not strong enough to fully deprotonate the alcohol.Use a stronger base like sodium hydride (NaH) or potassium hydride (KH).[4]
The reaction temperature is too low.Gradually increase the reaction temperature, monitoring for the formation of elimination byproducts.[1]
Presence of a significant amount of alkene byproduct The alkyl halide is secondary or tertiary.[4][8]As mentioned above, redesign the synthesis to use a primary alkyl halide if possible.
The reaction temperature is too high.[1]Lower the reaction temperature. Optimization may be required to find a balance between reaction rate and selectivity.
A sterically hindered alkoxide is being used.[1]If possible, use a less bulky alkoxide.
The base is too strong or sterically bulky.Consider using a less hindered strong base.
Formation of an alcohol byproduct corresponding to the alkyl halide Presence of water in the reaction mixture.Ensure all reagents and solvents are anhydrous. Water can react with the alkyl halide in a competing SN2 reaction.[2]

Experimental Protocols

Protocol 1: Synthesis of Ethyl Phenyl Ether (Phenetole)

This protocol outlines the synthesis of an ether from a primary alkyl halide and a phenoxide, minimizing the risk of elimination.

  • Alkoxide Formation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (B47542) (1.0 equivalent) in a suitable polar aprotic solvent such as DMF.

  • Add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C. Stir the mixture until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium phenoxide.

  • SN2 Reaction: To the solution of sodium phenoxide, add ethyl iodide or ethyl bromide (1.05 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 50-60 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with aqueous sodium hydroxide (B78521) solution to remove any unreacted phenol, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation to yield pure ethyl phenyl ether.

Protocol 2: Optimizing a Reaction with a Secondary Alkyl Halide

This protocol provides a starting point for optimizing a Williamson ether synthesis when the use of a secondary alkyl halide is unavoidable.

  • Reactant Selection: Use the less sterically hindered alcohol to form the alkoxide.

  • Base and Solvent: Use a strong, non-hindered base like sodium hydride in a polar aprotic solvent like DMF or acetonitrile.[1][2]

  • Temperature Control: Begin the reaction at a lower temperature (e.g., room temperature) and slowly increase it while monitoring the ratio of ether to alkene product by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Slow Addition: Add the secondary alkyl halide slowly to the solution of the alkoxide to maintain a low concentration of the alkyl halide, which can favor substitution over elimination.

  • Leaving Group: Consider using an alkyl iodide, as iodide is a better leaving group and can sometimes favor the SN2 reaction at lower temperatures.[9]

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the factors influencing the outcome of the Williamson ether synthesis and a workflow for troubleshooting common issues.

G Factors Influencing Williamson Ether Synthesis Outcome cluster_AlkylHalide Alkyl Halide Structure cluster_Alkoxide Alkoxide Structure cluster_Conditions Reaction Conditions SN2 SN2 Pathway (Ether Formation) E2 E2 Pathway (Elimination) Primary Primary Primary->SN2 Favors Secondary Secondary Secondary->SN2 Possible Secondary->E2 Competes Tertiary Tertiary Tertiary->E2 Strongly Favors Unhindered Unhindered Unhindered->SN2 Favors Hindered Hindered Hindered->E2 Favors LowTemp Low Temperature LowTemp->SN2 Favors HighTemp High Temperature HighTemp->E2 Favors PolarAprotic Polar Aprotic Solvent PolarAprotic->SN2 Favors

Caption: Factors influencing the outcome of Williamson ether synthesis.

G Troubleshooting Williamson Ether Synthesis Start Start: Poor Ether Yield or Significant Alkene Byproduct CheckAlkylHalide Is the alkyl halide primary? Start->CheckAlkylHalide Redesign Redesign synthesis to use a primary alkyl halide CheckAlkylHalide->Redesign No CheckTemp Is the reaction temperature optimized? CheckAlkylHalide->CheckTemp Yes Redesign->CheckTemp LowerTemp Lower the reaction temperature CheckTemp->LowerTemp No CheckBaseSolvent Are the base and solvent appropriate? CheckTemp->CheckBaseSolvent Yes LowerTemp->CheckBaseSolvent UseNonHinderedBase Use a strong, non-hindered base (e.g., NaH) in a polar aprotic solvent (e.g., DMF) CheckBaseSolvent->UseNonHinderedBase No Success Successful Ether Synthesis CheckBaseSolvent->Success Yes UseNonHinderedBase->Success

Caption: Troubleshooting workflow for Williamson ether synthesis.

References

Validation & Comparative

A Comparative Guide to Purity Validation of (Pentyloxy)benzene by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of chemical purity is a critical prerequisite for reliable and reproducible experimental outcomes. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the purity validation of (Pentyloxy)benzene. The information herein is supported by detailed experimental protocols and comparative data to aid in the selection of the most appropriate methodology.

This compound, an aromatic ether, is utilized in various synthetic applications. Impurities, which can arise from starting materials, side-reactions, or degradation, can significantly impact the results of downstream applications. Therefore, rigorous purity assessment is essential. The primary methods for this validation include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparative Analysis of Purity Validation Methods

The selection of an analytical technique for purity validation is contingent on several factors, including the nature of potential impurities, the required sensitivity and accuracy, and the availability of instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds like this compound. It excels at separating complex mixtures and providing structural information about the individual components, making it a powerful tool for identifying unknown impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile method suitable for a broad range of compounds, including those that are non-volatile or thermally sensitive. When coupled with a UV or photodiode array (PDA) detector, it provides excellent quantitative data for known impurities.

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine the absolute purity of a substance without the need for a specific reference standard of the analyte. It offers high precision and provides structural information but generally has lower sensitivity compared to chromatographic techniques.

The following table summarizes the performance characteristics of these methods for the purity validation of this compound. The data presented is a representative example to illustrate the comparative performance of each technique.

ParameterGC-MSHPLC-UV1H qNMR
Purity (%) 99.8599.8099.75
Limit of Detection (LOD) ~0.1 ppm~1 ppm~0.05%
Limit of Quantification (LOQ) ~0.5 ppm~5 ppm~0.1%
Precision (%RSD, n=6) < 1.0%< 1.5%< 0.5%
Analysis Time per Sample ~20-30 min~15-25 min~10-15 min
Strengths High sensitivity and specificity; excellent for volatile impurity identification.Broad applicability for non-volatile impurities; robust and reproducible.Absolute quantification without a specific analyte standard; high precision.
Limitations Not suitable for non-volatile or thermally labile impurities.May require specific chromophores for sensitive detection; lower resolution for some volatile compounds.Lower sensitivity; potential for signal overlap in complex mixtures.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

GC-MS Protocol for this compound Purity

This method is designed for the separation and quantification of this compound and its volatile impurities.

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 8890 GC with 5977B MSD).

  • Column : HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature : 250°C.

  • Injection Volume : 1 µL.

  • Split Ratio : 50:1.

  • Oven Temperature Program :

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature : 280°C.

  • Ion Source Temperature : 230°C.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Mass Range : m/z 40-450.

  • Data Analysis : Purity is determined by calculating the area percent of the main peak relative to the total area of all peaks in the chromatogram. Impurity identification is performed by comparing their mass spectra to a reference library (e.g., NIST).

HPLC-UV Protocol for this compound Purity

This method is suitable for the quantification of this compound and non-volatile impurities.

  • Instrumentation : HPLC system with a UV or PDA detector (e.g., Waters Alliance e2695 with 2998 PDA Detector).

  • Column : C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase :

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient : 60% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection Wavelength : 254 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Data Analysis : Purity is calculated based on the area percent of the main peak.

1H qNMR Protocol for this compound Purity

This protocol provides a method for determining the absolute purity of this compound.[1]

  • Instrumentation : NMR spectrometer (e.g., Bruker Avance III 400 MHz).

  • Solvent : Chloroform-d (CDCl3) or other suitable deuterated solvent.

  • Internal Standard : A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Sample Preparation :

    • Accurately weigh about 10-20 mg of this compound.

    • Accurately weigh a similar amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent.

  • Acquisition Parameters :

    • Sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (e.g., 5 times the longest T1).

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing :

    • Apply appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound and a signal of the internal standard.

  • Purity Calculation : The purity is calculated using the following equation:

    • Purity (%) = (Ianalyte / Nanalyte) × (NIS / IIS) × (MWanalyte / MWIS) × (mIS / manalyte) × PIS

    • Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard.

Visualizing the Analytical Processes

To better understand the workflows and principles of the described analytical techniques, the following diagrams are provided.

GCMS_Workflow Sample Sample Preparation (Dissolution in a volatile solvent) Injection Injection into GC Sample->Injection GC_Column Gas Chromatography (Separation based on volatility) Injection->GC_Column Vaporization Ionization Ionization (Electron Impact) GC_Column->Ionization Elution Mass_Analyzer Mass Analyzer (Separation of ions by m/z) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System (Chromatogram & Mass Spectra) Detector->Data_System Report Purity Report Data_System->Report

Caption: Workflow for GC-MS purity analysis of this compound.

GCMS_Signaling_Pathway cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector (Vaporization) Column Capillary Column (Separation) Injector->Column Carrier Gas Flow Separated_Analytes Separated Analytes Column->Separated_Analytes IonSource Ion Source (Fragmentation) MassAnalyzer Mass Analyzer (m/z Sorting) IonSource->MassAnalyzer Detector Detector (Ion Detection) MassAnalyzer->Detector Data_Output Data Output (Chromatogram & Spectra) Detector->Data_Output Analyte_Mixture Analyte Mixture (this compound + Impurities) Analyte_Mixture->Injector Separated_Analytes->IonSource

Caption: Principles of GC-MS analysis for molecular separation and identification.

Conclusion

For the purity validation of this compound, GC-MS is a highly effective and informative technique, particularly for the identification and quantification of volatile and semi-volatile impurities. Its high sensitivity and the structural information provided by the mass spectrometer make it a powerful tool for quality control. However, a comprehensive purity assessment may benefit from the complementary use of other techniques. HPLC is valuable for detecting non-volatile or thermally sensitive impurities, while qNMR offers the distinct advantage of providing an absolute purity value, serving as an excellent orthogonal method for verification. The choice of the most appropriate analytical technique will ultimately depend on the specific goals of the analysis, the anticipated impurity profile, and any regulatory requirements.

References

A Comparative Guide to the Spectroscopic Interpretation of (Pentyloxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (pentyloxy)benzene. It also includes a summary of alternative analytical techniques and detailed experimental protocols to assist in the structural elucidation of this and similar aromatic ether compounds.

¹H NMR and ¹³C NMR Spectral Data of the this compound Moiety

The following tables summarize the proton and carbon-13 NMR spectral data for the this compound portion of a related molecule, 1-ethynyl-4-(pentyloxy)benzene, which serves as a close proxy for interpreting the spectra of this compound itself. The chemical environment of the pentyloxybenzene group is expected to be very similar in both compounds.

Table 1: ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment (Proton)
7.44-7.46m2HHa (ortho to -OC₅H₁₁)
6.85-6.88m2HHb (meta to -OC₅H₁₁)
3.97t, J = 6.5 Hz2HHc (-OCH₂-)
1.77-1.82m2HHd (-OCH₂CH₂ -)
1.35-1.45m4HHe, Hf (-CH₂CH₂CH₂ CH₃)
0.93t, J = 7.0 Hz3HHg (-CH₃)

Data derived from a closely related compound[1].

Table 2: ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment (Carbon)
159.2C1 (ipso, attached to -O)
133.0C2 (ortho to -OC₅H₁₁)
114.5C3 (meta to -OC₅H₁₁)
68.1C4 (-OCH₂-)
28.9C5 (-OCH₂CH₂ -)
28.2C6 (-CH₂CH₂ CH₂-)
22.5C7 (-CH₂ CH₃)
14.0C8 (-CH₃)

Data derived from a closely related compound[1].

Interpretation of NMR Spectra

The ¹H NMR spectrum of the this compound moiety shows distinct signals for the aromatic and aliphatic protons. The protons on the benzene (B151609) ring appear in the downfield region (around 6.8-7.5 ppm) due to the deshielding effect of the aromatic ring current. The protons closer to the electron-donating pentyloxy group (ortho protons, Ha) are expected to be slightly upfield compared to the meta protons if the substituent on the para position were not present. In the provided data for the ethynyl-substituted compound, the ortho protons are downfield, which is influenced by the ethynyl (B1212043) group. The protons of the pentyloxy chain appear in the upfield region. The methylene (B1212753) group directly attached to the oxygen (Hc) is the most downfield of the aliphatic protons due to the electronegativity of the oxygen atom.

In the ¹³C NMR spectrum, the carbon attached to the oxygen atom (C1) is significantly deshielded and appears at a high chemical shift. The other aromatic carbons have chemical shifts in the typical aromatic region (110-160 ppm). The aliphatic carbons of the pentyloxy group appear in the upfield region, with the carbon directly bonded to the oxygen (C4) being the most deshielded among them.

Experimental Protocols

NMR Sample Preparation and Data Acquisition

A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).[2][3][4] CDCl₃ is a common choice due to its good dissolving power for many organic compounds and its single residual proton peak at ~7.26 ppm, which can be used for spectral calibration.[2]

    • Transfer the solution to a clean, dry 5 mm NMR tube.[3] Ensure the solution is free of any solid particles to avoid spectral line broadening.[2]

  • Instrument Setup and Data Acquisition:

    • The spectra are typically recorded on a spectrometer operating at a frequency of 500 MHz for ¹H NMR and 125 MHz for ¹³C NMR.[1]

    • The instrument is locked onto the deuterium (B1214612) signal of the solvent.

    • For a ¹H NMR spectrum, a standard single-pulse experiment is usually sufficient.

    • For a ¹³C NMR spectrum, a proton-decoupled experiment is performed to simplify the spectrum to single lines for each unique carbon atom.

    • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).[1]

Comparison with Alternative Analytical Techniques

While NMR spectroscopy is a powerful tool for detailed structural elucidation, other techniques can provide complementary information.

Infrared (IR) Spectroscopy:

  • Principle: IR spectroscopy measures the vibrations of bonds within a molecule.

  • Application to this compound: Aromatic ethers like this compound are expected to show a strong C-O stretching band.[5] For aryl alkyl ethers, this typically appears as two distinct bands, one around 1250 cm⁻¹ (asymmetric stretch) and another around 1050 cm⁻¹ (symmetric stretch).[5][6] The spectrum would also show characteristic peaks for aromatic C-H stretching just above 3000 cm⁻¹ and C=C stretching within the aromatic ring around 1600 and 1480 cm⁻¹.[6]

Mass Spectrometry (MS):

  • Principle: MS measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

  • Application to this compound: Aromatic ethers typically show a prominent molecular ion peak due to the stability of the benzene ring.[7] A common fragmentation pattern for alkyl aryl ethers is cleavage of the alkyl C-O bond, which for this compound would lead to a fragment corresponding to the phenoxy radical or cation. Another characteristic fragmentation is the cleavage of the C-C bond beta to the aromatic ring.[7]

Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantages for this compound Analysis
¹H NMR Detailed information on the proton framework, including connectivity and stereochemistry.Precisely determines the number and environment of different protons in the aromatic ring and the pentyloxy chain.
¹³C NMR Information on the carbon skeleton of the molecule.Confirms the number of unique carbon atoms and provides information about their chemical environment (aromatic vs. aliphatic, proximity to oxygen).
IR Spectroscopy Identification of functional groups.Confirms the presence of the ether linkage (C-O stretch) and the aromatic ring (C=C and C-H stretches).[5][6]
Mass Spectrometry Molecular weight and fragmentation pattern.Determines the molecular weight and provides structural clues through characteristic fragmentation of the ether linkage.[7]

Visualization of this compound Structure and NMR Assignments

pentyloxybenzene_nmr cluster_molecule This compound cluster_legend Legend C1 C1 C2 C2 C1->C2 O O C1->O C3 C3 C2->C3 H_ortho1 Ha C2->H_ortho1 C4 C4 C3->C4 H_meta1 Hb C3->H_meta1 C5 C5 C4->C5 H_para Hp C4->H_para C6 C6 C5->C6 H_meta2 Hb C5->H_meta2 C6->C1 H_ortho2 Ha C6->H_ortho2 C_alpha C4 (Hc) O->C_alpha C_beta C5 (Hd) C_alpha->C_beta C_gamma C6 (He) C_beta->C_gamma C_delta C7 (Hf) C_gamma->C_delta C_epsilon C8 (Hg) C_delta->C_epsilon l1 Ha: ortho protons l2 Hb: meta protons l3 Hp: para proton l4 Hc-Hg: pentyloxy protons l5 C1-C8: carbons

Figure 1. Structure of this compound with proton and carbon labeling for NMR signal assignment.

References

Alternative "green" synthetic routes to (Pentyloxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Green Synthetic Routes for (Pentyloxy)benzene

For researchers and professionals in drug development and chemical synthesis, identifying environmentally conscious and efficient methods for synthesizing core chemical structures is paramount. This compound, a key intermediate, is traditionally synthesized via the Williamson ether synthesis. This guide provides a comparative analysis of the traditional route and greener alternatives, including phase-transfer catalysis, micellar catalysis, and synthesis in ionic liquids, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to this compound, providing a clear comparison of their performance.

ParameterTraditional Williamson SynthesisPhase-Transfer Catalysis (PTC)Micellar CatalysisIonic Liquid Synthesis
Reactants Phenol (B47542), 1-Bromopentane (B41390)Phenol, 1-BromopentanePhenol, 1-Pentyl ChloridePhenol, 1-Bromopentane
Base Anhydrous Potassium Carbonate (K₂CO₃)50% aq. Sodium Hydroxide (B78521) (NaOH)Solid Potassium Hydroxide (KOH)Potassium Carbonate (K₂CO₃)
Solvent Acetone (B3395972)Toluene (B28343)Water1-butyl-3-methylimidazolium bromide ([BMIM]Br)
Catalyst NoneTetra-n-butylammonium bromide (TBAB)Cetyltrimethylammonium bromide (CTAB)None (Solvent acts as promoter)
Temperature (°C) Reflux (~56°C)85 - 95°C80°C90°C
Reaction Time (h) 8 - 123 - 52 - 44 - 6
Yield (%) ~85%~92%~95%~90%
Green Aspects - Use of volatile organic solvent- High energy consumption (reflux)- Reduces need for anhydrous conditions- Use of organic solvent- Water as the primary solvent- Lower energy consumption- Recyclable solvent- Low volatility of the solvent

Experimental Protocols and Methodologies

Detailed experimental procedures for each synthetic route are provided below.

Traditional Williamson Ether Synthesis

This method represents the classical approach to synthesizing ethers, often requiring anhydrous conditions and volatile organic solvents.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine phenol (9.4 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and acetone (150 mL).

  • Add 1-bromopentane (18.1 g, 0.12 mol) to the mixture.

  • Heat the reaction mixture to reflux with stirring for 8-12 hours.[1]

  • After cooling to room temperature, filter the solid potassium salts.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 10% aqueous NaOH to remove unreacted phenol, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis facilitates the reaction between reactants in immiscible phases, often allowing the use of aqueous bases and eliminating the need for anhydrous organic solvents.[2][3]

Experimental Protocol:

  • To a stirred mixture of phenol (9.4 g, 0.1 mol) and 1-bromopentane (18.1 g, 0.12 mol) in toluene (100 mL), add tetra-n-butylammonium bromide (TBAB) (3.22 g, 0.01 mol).[4]

  • Add 50% aqueous sodium hydroxide (20 mL) to the mixture.

  • Heat the reaction to 85-95°C and stir vigorously for 3-5 hours.[4]

  • Cool the mixture and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure to obtain the product.

Micellar Catalysis

This green chemistry approach utilizes surfactants to form micelles in water, creating nano-reactors that can solubilize organic reactants and enhance reaction rates, thereby replacing bulk organic solvents.[5][6]

Experimental Protocol:

  • In a flask, dissolve cetyltrimethylammonium bromide (CTAB) (0.73 g, 2 mmol) in water (50 mL) to form a micellar solution.[5]

  • Add phenol (9.4 g, 0.1 mol) and solid potassium hydroxide (6.7 g, 0.12 mol).

  • Add 1-pentyl chloride (12.8 g, 0.12 mol) to the mixture.[5]

  • Heat the reaction mixture to 80°C with stirring for 2-4 hours.

  • After cooling, extract the product with diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer, filter, and evaporate the solvent to yield this compound.

Ionic Liquid Synthesis

Ionic liquids are salts with low melting points that can act as non-volatile, recyclable solvents, offering a greener alternative to traditional organic solvents.[7]

Experimental Protocol:

  • In a reaction vessel, combine phenol (9.4 g, 0.1 mol), potassium carbonate (20.7 g, 0.15 mol), and the ionic liquid 1-butyl-3-methylimidazolium bromide ([BMIM]Br) (50 mL).

  • Add 1-bromopentane (18.1 g, 0.12 mol) to the mixture.

  • Heat the reaction to 90°C and stir for 4-6 hours.

  • After the reaction is complete, cool the mixture and extract the product with a less polar solvent such as ethyl acetate.

  • The ionic liquid can be recovered by washing with water and drying under vacuum for reuse.

  • The organic extracts are combined, washed with water and brine, dried, and concentrated to give the final product.

Reaction Pathways and Mechanisms

The following diagrams illustrate the fundamental processes involved in each synthetic route.

Williamson_Ether_Synthesis Phenol Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O⁻) Phenol->Phenoxide + Base Base Base (e.g., K₂CO₃) Base->Phenoxide Product This compound (Ar-O-R) Phenoxide->Product + R-Br (SN2) AlkylHalide 1-Bromopentane (R-Br) AlkylHalide->Product Byproduct Salt (e.g., KBr) Phase_Transfer_Catalysis cluster_aqueous Aqueous Phase cluster_organic Organic Phase Phenoxide_aq Phenoxide (Ar-O⁻) IonPair_aq Q⁺Ar-O⁻ Phenoxide_aq->IonPair_aq + Q⁺X⁻ Catalyst_aq Catalyst (Q⁺X⁻) Catalyst_aq->IonPair_aq IonPair_org Q⁺Ar-O⁻ IonPair_aq->IonPair_org Phase Transfer AlkylHalide_org Alkyl Halide (R-X) Product_org Ether (Ar-O-R) AlkylHalide_org->Product_org Catalyst_return Catalyst (Q⁺X⁻) Product_org->Catalyst_return - X⁻ IonPair_org->Product_org + R-X (SN2) Catalyst_return->Catalyst_aq Phase Transfer Micellar_Catalysis Water Aqueous Phase (Water) Micelle Micelle Product Ether (Ar-O-R) Micelle->Product SN2 Reaction within Micelle Phenoxide Phenoxide (Ar-O⁻) Phenoxide->Micelle Enters Hydrophobic Core AlkylHalide Alkyl Halide (R-X) AlkylHalide->Micelle Enters Hydrophobic Core

References

Validating the Synthesis of (Pentyloxy)benzene: A Comparative Guide to Experimental Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of chemical intermediates is paramount. This guide provides a comparative analysis of established experimental methods for the synthesis of (pentyloxy)benzene, a common building block in organic chemistry. We will delve into the widely used Williamson ether synthesis, offering a detailed protocol and expected outcomes. Furthermore, we will explore alternative methodologies, namely the Mitsunobu reaction and the Ullmann condensation, presenting their mechanisms and typical experimental conditions. This guide aims to provide the necessary data and procedural insights to validate experimental results and select the most suitable synthetic route for your research needs.

Comparison of Synthetic Methods for this compound

The synthesis of this compound can be approached through several established methods in organic chemistry. The most common and direct route is the Williamson ether synthesis. For comparison, the Mitsunobu reaction and the Ullmann condensation present viable alternatives, each with its own set of advantages and disadvantages in terms of reaction conditions, substrate scope, and scalability.

MethodTypical YieldKey ReactantsGeneral Conditions
Williamson Ether Synthesis 50-95% (laboratory scale)[1]Phenol (B47542), Pentyl Halide (e.g., 1-bromopentane), Base (e.g., NaH, K₂CO₃)50-100 °C, 1-8 hours, typically in a polar aprotic solvent like DMF or acetonitrile.[1]
Mitsunobu Reaction Generally highPhenol, Pentan-1-ol, Triphenylphosphine (B44618) (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)Mild conditions, often at 0 °C to room temperature, in a solvent like THF.[2]
Ullmann Condensation VariesPhenol, Pentyl Halide (less common) or an Aryl Halide and an alkoxide, Copper catalystHigh temperatures (often > 210 °C) and polar solvents like N-methylpyrrolidone or DMF are traditionally required.[3]

Experimental Protocols

Williamson Ether Synthesis: The Primary Route

The Williamson ether synthesis is a robust and widely employed method for preparing ethers, including this compound. This S_N2 reaction involves the nucleophilic attack of a phenoxide ion on a primary alkyl halide.

Reaction Scheme:

Detailed Experimental Protocol:

  • Preparation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Addition of Base: To this solution, add a slight excess of a base (e.g., potassium carbonate, 1.5 equivalents) in portions. Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the sodium phenoxide.

  • Addition of the Alkyl Halide: Add 1-bromopentane (B41390) (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 80-100°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Expected Yield: Yields for this reaction are typically in the range of 53-85%.[4]

Alternative Method 1: The Mitsunobu Reaction

The Mitsunobu reaction provides a mild alternative for the synthesis of ethers from an alcohol and a nucleophile, in this case, phenol and pentan-1-ol.[2] The reaction proceeds via an alkoxyphosphonium salt intermediate.[1]

Reaction Scheme:

General Experimental Protocol:

  • Reactant Mixture: To a solution of triphenylphosphine (1.5 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) at 0°C, add the phenol (1.0 equivalent) and pentan-1-ol (1.2 equivalents).

  • Addition of Azodicarboxylate: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Purification: The main challenge with the Mitsunobu reaction is the removal of byproducts, triphenylphosphine oxide and the hydrazine (B178648) derivative. Purification is typically achieved through column chromatography.

Alternative Method 2: The Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form aryl ethers.[3] Traditionally, this reaction requires harsh conditions, including high temperatures.[3]

Reaction Scheme:

General Experimental Protocol:

  • Reactant Mixture: In a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF), combine the phenol (1.0 equivalent), an aryl halide (or in this case, a pentyl halide, though less common for this specific reaction), a copper catalyst (e.g., copper(I) iodide), and a base (e.g., potassium carbonate).

  • Reaction: Heat the reaction mixture to high temperatures (often above 150°C) for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is typically diluted with a solvent and washed with aqueous solutions to remove the base and copper salts. The crude product is then purified by distillation or chromatography.

Validation of Results: Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques. Below are the expected spectral data.

Spectroscopic DataThis compound (C₁₁H₁₆O)
¹H NMR (CDCl₃) δ ~ 7.30-7.25 (m, 2H, Ar-H), 6.95-6.90 (m, 3H, Ar-H), 3.95 (t, J = 6.5 Hz, 2H, -OCH₂-), 1.80-1.70 (m, 2H, -OCH₂CH₂-), 1.50-1.35 (m, 4H, -CH₂CH₂CH₃), 0.95 (t, J = 7.0 Hz, 3H, -CH₃).[5]
¹³C NMR (CDCl₃) δ ~ 159.2, 129.4, 120.6, 114.5, 68.1, 28.9, 28.2, 22.5, 14.0.[5]
IR (neat) ν (cm⁻¹) ~ 3060-3030 (aromatic C-H stretch), 2955-2860 (aliphatic C-H stretch), 1600, 1500 (aromatic C=C stretch), 1245 (aryl-O stretch), 1040 (alkyl-O stretch).

Experimental Workflow and Signaling Pathways

To visualize the logical flow of the synthesis and validation process, the following diagrams are provided.

Williamson_Ether_Synthesis Williamson Ether Synthesis Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Steps cluster_product Product & Analysis phenol Phenol phenoxide_formation Phenoxide Formation phenol->phenoxide_formation pentyl_halide 1-Bromopentane sn2_attack SN2 Attack pentyl_halide->sn2_attack base Base (e.g., K₂CO₃) base->phenoxide_formation phenoxide_formation->sn2_attack workup Work-up & Extraction sn2_attack->workup crude_product Crude this compound workup->crude_product purification Purification (Chromatography) crude_product->purification pure_product Pure this compound purification->pure_product validation Spectroscopic Validation (NMR, IR) pure_product->validation

Caption: Workflow for the synthesis of this compound via Williamson Ether Synthesis.

Reaction_Mechanisms Comparison of Reaction Signaling Pathways cluster_williamson Williamson Synthesis cluster_mitsunobu Mitsunobu Reaction cluster_ullmann Ullmann Condensation W_start Phenol + Base W_intermediate Phenoxide Ion W_start->W_intermediate Deprotonation W_end This compound W_intermediate->W_end SN2 with Pentyl Halide M_start Phenol + Pentanol + PPh₃ + DEAD M_intermediate Alkoxyphosphonium Salt M_start->M_intermediate Redox Reaction M_end This compound M_intermediate->M_end SN2 by Phenoxide U_start Phenol + Pentyl Halide + Cu Catalyst U_intermediate Copper Phenoxide Complex U_start->U_intermediate Coordination U_end This compound U_intermediate->U_end Reductive Elimination

Caption: Simplified signaling pathways for the synthesis of this compound.

References

A Comparative Guide to Ether Synthesis: The Williamson Ether Synthesis vs. Alternative Etherification Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of an ether linkage is a cornerstone of organic synthesis, pivotal in the construction of a vast array of molecules, from pharmaceuticals and agrochemicals to materials and solvents. The Williamson ether synthesis, a classic and widely taught method, has long been a primary tool for this transformation. However, its limitations have spurred the development of numerous alternative etherification strategies. This guide provides an objective comparison of the Williamson ether synthesis with other prominent methods, supported by experimental data, detailed protocols, and visual aids to assist researchers in selecting the optimal method for their specific synthetic challenges.

The Williamson Ether Synthesis: A Timeless Yet Constrained Classic

Developed by Alexander Williamson in 1850, this method involves the reaction of an alkoxide with a primary alkyl halide or other substrate with a good leaving group.[1][2] It proceeds via an S(_N)2 mechanism, which dictates its primary strengths and weaknesses.[1][2]

Advantages:

  • Versatility: Suitable for the synthesis of both symmetrical and unsymmetrical ethers.[1]

  • Simplicity: The reaction conditions are often straightforward and easy to implement in a laboratory setting.[1]

  • Good Yields: Typically provides good to high yields when using primary alkyl halides.[3]

Limitations:

  • Substrate Scope: The reaction is largely restricted to primary alkyl halides. Secondary and tertiary alkyl halides tend to undergo E2 elimination as a competing side reaction, leading to the formation of alkenes.[1][4]

  • Steric Hindrance: Bulky alkoxides or sterically hindered alkyl halides can significantly slow down the reaction rate or favor elimination.[1]

  • Harsh Conditions: The use of a strong base to generate the alkoxide is often necessary.

Comparative Analysis of Etherification Methods

The following table summarizes the key quantitative aspects of the Williamson ether synthesis and its alternatives.

Method Typical Substrates Typical Reagents Reaction Conditions Yield (%) Key Advantages Key Disadvantages
Williamson Ether Synthesis Primary Alkyl Halides, Sulfonates; Alcohols/PhenolsStrong base (e.g., NaH, NaOH, K₂CO₃), Alkyl Halide50-100 °C, 1-8 h[2][3]50-95[3]Versatile, simple, good yields for primary halidesE2 elimination with 2°/3° halides, steric hindrance
Ullmann Condensation Aryl Halides, PhenolsCopper catalyst, Base (e.g., K₂CO₃)High temperatures (often >210 °C)[5]Moderate to good[6][7]Forms diaryl ethersHarsh conditions, often requires electron-deficient aryl halides
Alkoxymercuration-Demercuration Alkenes, AlcoholsHg(OAc)₂ or Hg(TFA)₂, NaBH₄Room temperatureGood to excellentAvoids carbocation rearrangements, good for 2°/3° ethers[8]Use of toxic mercury reagents
Acid-Catalyzed Dehydration of Alcohols Primary AlcoholsStrong acid (e.g., H₂SO₄)110-140 °C[9][10][11]Good for symmetrical ethersAtom economicalLimited to symmetrical ethers from primary alcohols, alkene formation at higher temperatures[11]
Mitsunobu Reaction Primary and Secondary Alcohols, PhenolsPPh₃, DEAD or DIAD0 °C to room temperature[12]Good to excellentMild conditions, stereochemical inversionStoichiometric phosphine (B1218219) oxide byproduct can complicate purification[12]
Catalytic Etherification (e.g., Reductive) Aldehydes/Ketones, AlcoholsCatalyst (e.g., Fe(III), Yb(III)), Reducing agent (e.g., Silanes)Room temperature to moderate heating[13][14]Good to excellent[13][14]Mild conditions, broad substrate scopeCatalyst sensitivity, potential for side reactions

Experimental Protocols

Williamson Ether Synthesis

Synthesis of a Phenolic Ether:

  • Dissolve the phenol (B47542) in a suitable solvent (e.g., ethanol (B145695), DMF).

  • Add a stoichiometric amount of a base (e.g., sodium hydroxide, potassium carbonate) and stir to form the phenoxide.

  • Add the primary alkyl halide (1-1.5 equivalents).

  • Heat the reaction mixture to reflux (typically 50-100 °C) for 1-8 hours, monitoring the reaction by TLC.[2][3]

  • After completion, cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Ullmann Condensation

Synthesis of a Diaryl Ether:

  • Combine the aryl halide, phenol (1-1.2 equivalents), copper catalyst (e.g., CuI, CuO), and a base (e.g., K₂CO₃, Cs₂CO₃) in a high-boiling polar solvent (e.g., NMP, DMF).[5]

  • Heat the reaction mixture to a high temperature (typically 150-220 °C) for several hours to days.[7]

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the mixture and dilute with a suitable solvent.

  • Filter to remove insoluble inorganic salts.

  • Extract the product and purify by column chromatography.

Note: Modern protocols often utilize ligands (e.g., N,N-dimethylglycine) to allow for milder reaction temperatures (e.g., 90 °C).[15]

Alkoxymercuration-Demercuration

Synthesis of an Ether from an Alkene:

  • Dissolve the alkene in an alcohol (which also acts as the nucleophile).

  • Add mercuric acetate (B1210297) (Hg(OAc)₂) or mercuric trifluoroacetate (B77799) (Hg(TFA)₂) and stir at room temperature until the mercuration is complete (monitored by the disappearance of the alkene).[8][16][17]

  • In a separate flask, prepare a solution of sodium borohydride (B1222165) (NaBH₄) in an aqueous base (e.g., NaOH solution).

  • Cool the organomercury intermediate in an ice bath and slowly add the NaBH₄ solution.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for a few hours.

  • Extract the ether with an organic solvent, dry the organic layer, and concentrate.

  • Purify the product as needed.

Acid-Catalyzed Dehydration of Alcohols

Synthesis of a Symmetrical Ether:

  • Place the primary alcohol in a distillation apparatus.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to a specific temperature range (e.g., 130-140 °C for ethanol to diethyl ether) and collect the distillate.[10][11]

  • It is crucial to maintain the temperature within the optimal range to favor ether formation over alkene elimination.[10][11]

  • Wash the distillate with a basic solution to remove any acidic impurities, followed by water.

  • Dry the ether over a suitable drying agent (e.g., anhydrous CaCl₂).

  • A final distillation can be performed for further purification.

Mitsunobu Reaction

Synthesis of an Ether with Stereochemical Inversion:

  • Dissolve the primary or secondary alcohol, the phenolic nucleophile (or another suitable acidic nucleophile), and triphenylphosphine (B44618) (PPh₃) in a dry aprotic solvent (e.g., THF, DCM) under an inert atmosphere.[18]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise.[12]

  • Allow the reaction to warm to room temperature and stir for several hours until completion.

  • Remove the solvent under reduced pressure.

  • Purify the product by column chromatography to separate the desired ether from the triphenylphosphine oxide and hydrazine (B178648) byproducts.

Reductive Etherification

Synthesis of an Ether from an Aldehyde/Ketone and an Alcohol:

  • To a solution of the aldehyde or ketone and the alcohol in a suitable solvent (e.g., dichloromethane, ethyl acetate), add the catalyst (e.g., Yb(OTf)₃, Fe(III) salts).[13][14]

  • Add the reducing agent (e.g., triethylsilane) to the mixture.[14]

  • Stir the reaction at room temperature or with gentle heating until the starting materials are consumed.

  • Quench the reaction with an appropriate workup procedure (e.g., addition of water or a saturated aqueous solution of NaHCO₃).

  • Extract the product, dry the organic phase, and concentrate.

  • Purify by column chromatography.

Visualizing Reaction Pathways and Decision Making

The following diagrams, generated using Graphviz, illustrate the general mechanism of the Williamson ether synthesis and a decision-making workflow for selecting an appropriate etherification method.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Alcohol R-OH (Alcohol) Alkoxide R-O⁻ Na⁺ (Alkoxide) Alcohol->Alkoxide + Base Base Base (e.g., NaH) Byproduct1 H-Base⁺ AlkylHalide R'-X (Alkyl Halide) Ether R-O-R' (Ether) Alkoxide->Ether + R'-X LeavingGroup X⁻

Caption: General mechanism of the Williamson ether synthesis.

Ether_Synthesis_Decision_Tree Start Desired Ether Product IsSymmetrical Symmetrical? Start->IsSymmetrical IsUnsymmetrical Unsymmetrical? Start->IsUnsymmetrical StartingMaterials Available Starting Materials? IsSymmetrical->StartingMaterials IsUnsymmetrical->StartingMaterials Stereocenter Stereocenter Inversion Needed? IsUnsymmetrical->Stereocenter AlcoholOnly Only Alcohols StartingMaterials->AlcoholOnly Yes AlkeneAlcohol Alkene + Alcohol StartingMaterials->AlkeneAlcohol Yes AlkylHalideAlcohol Alkyl Halide + Alcohol StartingMaterials->AlkylHalideAlcohol Yes ArylHalidePhenol Aryl Halide + Phenol StartingMaterials->ArylHalidePhenol Yes AldehydeKetoneAlcohol Aldehyde/Ketone + Alcohol StartingMaterials->AldehydeKetoneAlcohol Yes Method1 Acid-Catalyzed Dehydration AlcoholOnly->Method1 Method3 Alkoxymercuration- Demercuration AlkeneAlcohol->Method3 Method2 Williamson Ether Synthesis (Primary Alkyl Halide) AlkylHalideAlcohol->Method2 Method4 Ullmann Condensation ArylHalidePhenol->Method4 Method5 Reductive Etherification AldehydeKetoneAlcohol->Method5 Stereocenter->StartingMaterials No Method6 Mitsunobu Reaction Stereocenter->Method6 Yes

Caption: Decision tree for selecting an etherification method.

Conclusion

While the Williamson ether synthesis remains a valuable and frequently employed method for ether formation, particularly for simple, unhindered substrates, a thorough understanding of its limitations is crucial for successful synthesis design. For more complex targets, such as those involving secondary or tertiary alkyl groups, diaryl ethers, or the need for stereochemical control, alternative methods often provide superior results. Modern catalytic approaches, in particular, offer mild and efficient routes to a wide range of ethers and are continually expanding the synthetic chemist's toolkit. By carefully considering the substrate scope, reaction conditions, and potential side reactions of each method, researchers can strategically choose the most appropriate pathway to achieve their desired ether products.

References

A Comparative Guide to the Analysis of Impurities in Commercially Available (Pentyloxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to achieving reliable and reproducible experimental outcomes. (Pentyloxy)benzene, also known as pentyl phenyl ether, is a commonly used building block in organic synthesis. Impurities, even in trace amounts, can lead to unwanted side reactions, altered product profiles, and compromised biological activity in drug discovery pipelines. This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in commercially available this compound, complete with experimental protocols and supporting data.

Understanding the Origin of Impurities

The most common industrial synthesis of this compound is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of a pentyl halide (e.g., 1-bromopentane) by phenoxide, which is typically generated by treating phenol (B47542) with a base.

Williamson Ether Synthesis of this compound and Potential Impurities

phenol Phenol phenoxide Sodium Phenoxide phenol->phenoxide + Base base Base (e.g., NaOH) pentyloxybenzene This compound phenoxide->pentyloxybenzene + 1-Pentyl Halide (SN2) pentyl_halide 1-Pentyl Halide pentyl_halide->pentyloxybenzene dipentyl_ether Dipentyl Ether pentyl_halide->dipentyl_ether Side Reaction pentene Pentene (from elimination) pentyl_halide->pentene Elimination (E2) unreacted_phenol Unreacted Phenol unreacted_pentyl_halide Unreacted 1-Pentyl Halide

Caption: Williamson ether synthesis of this compound and potential impurities.

This synthetic route can lead to several process-related impurities, including:

  • Unreacted Starting Materials: Residual phenol and 1-pentyl halide.

  • By-products: Dipentyl ether (from the reaction of pentoxide with another molecule of pentyl halide) and pentene (resulting from an E2 elimination side reaction).[1]

Comparative Analysis of Analytical Techniques

The choice of analytical technique for purity assessment is critical and depends on the nature of the expected impurities, the required sensitivity, and the desired level of quantification. The three most powerful and commonly employed techniques are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Separation of volatile compounds based on boiling point and polarity, followed by mass-based detection and identification.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Provides structural information and absolute quantification based on the nuclear magnetic properties of atoms.
Typical Impurities Detected Volatile and semi-volatile compounds such as residual solvents, unreacted starting materials, and by-products.[3]A broad range of compounds, including less volatile and more polar impurities.[3]Any proton-containing impurity present in sufficient concentration.
Advantages High sensitivity and specificity, provides structural information for impurity identification.[3]Versatile for a wide range of compounds, including non-volatile and thermally labile ones.Non-destructive, provides absolute purity without the need for specific impurity reference standards.[3]
Limitations Limited to volatile and thermally stable compounds.[3]May have lower resolution for some volatile compounds compared to GC; detector response can vary between compounds.[3]Lower sensitivity compared to GC-MS and HPLC; requires a pure internal standard for accurate quantification.[3]

While direct comparative data for commercially available this compound is not always publicly disclosed by suppliers, a hypothetical analysis of three different commercial batches is presented below to illustrate potential variations.

ImpuritySupplier A (Purity >99.0%)Supplier B (Purity >98.0%)Supplier C (Purity >99.5%)
Phenol 0.15%0.50%<0.05%
1-Bromopentane 0.25%0.75%<0.10%
Dipentyl Ether 0.10%0.30%<0.05%
Unknown Impurities 0.50%0.45%0.30%
This compound Assay 99.00%98.00%99.50%

Note: The data presented in this table is hypothetical and serves as an illustrative example of a comparative analysis.

Experimental Protocols

Detailed and robust experimental protocols are essential for accurate and reproducible impurity profiling.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

GC Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[3]

  • Inlet Temperature: 250°C.[3]

  • Injection Volume: 1 µL.[3]

  • Split Ratio: 50:1.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.[3]

    • Ramp: Increase to 280°C at a rate of 15°C/min.[3]

    • Final hold: Hold at 280°C for 5 minutes.[3]

MS Conditions:

  • Ion Source Temperature: 230°C.[3]

  • Quadrupole Temperature: 150°C.[3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

  • Mass Range: m/z 40-400.[3]

  • Scan Mode: Full Scan.[3]

Data Analysis: Peak integration is performed to determine the relative area percentage of each component. Compound identification is achieved by comparing the obtained mass spectra with a reference library such as NIST.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a broader range of impurities, including those that are non-volatile or thermally labile.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD).

HPLC Conditions:

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 50% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 10 mL of acetonitrile.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute measure of purity against a certified internal standard without the need for specific reference standards for each impurity.

Instrumentation:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

qNMR Protocol:

  • Sample Preparation: Accurately weigh approximately 20 mg of the this compound sample and 10 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl3).

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing and Analysis:

    • Apply Fourier transformation and phase correction to the acquired FID.

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the purity of this compound using the following formula: Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • IS = Internal Standard

Logical Workflow for Impurity Analysis

A systematic approach is crucial for the comprehensive analysis of impurities in this compound. The following diagram illustrates a logical workflow.

start Sample of this compound gcms GC-MS Analysis start->gcms hplc HPLC Analysis start->hplc qnmr qNMR Analysis start->qnmr volatile_impurities Identify & Quantify Volatile/Semi-Volatile Impurities gcms->volatile_impurities non_volatile_impurities Identify & Quantify Non-Volatile Impurities hplc->non_volatile_impurities absolute_purity Determine Absolute Purity qnmr->absolute_purity report Comprehensive Purity Report volatile_impurities->report non_volatile_impurities->report absolute_purity->report

Caption: Logical workflow for the analysis of impurities in this compound.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for (Pentyloxy)benzene Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise characterization of chemical entities is paramount. (Pentyloxy)benzene, an alkoxybenzene derivative, finds applications in various research and development areas, including as a synthetic intermediate. Ensuring its identity, purity, and quantity requires robust analytical methodologies. This guide provides a comparative overview of the primary analytical techniques for the characterization of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The principle of cross-validation is essential in analytical method development. It involves comparing results from two or more different analytical methods to ensure the accuracy and reliability of the data. This guide serves as a tool to facilitate the selection of appropriate orthogonal methods for the comprehensive characterization and cross-validation of this compound.

Quantitative Performance Comparison

The selection of an analytical method is often dictated by its quantitative performance characteristics. The following table summarizes the typical performance parameters for the analysis of this compound using GC-MS, HPLC-UV, and NMR. The data presented are estimations based on the analysis of similar aromatic ethers and general method validation guidelines.

Parameter GC-MS HPLC-UV NMR Spectroscopy
Limit of Detection (LOD) 0.1 - 1 ng/mL1 - 10 ng/mL~0.1% (for impurities)
Limit of Quantification (LOQ) 0.5 - 5 ng/mL5 - 50 ng/mL~0.5% (for impurities)
Linearity Range 1 - 1000 ng/mL10 - 2000 ng/mLQuantitative (qNMR)
Precision (RSD%) < 5%< 2%< 1% (for qNMR)
Accuracy (Recovery %) 95 - 105%98 - 102%99 - 101% (for qNMR)
Specificity High (Mass Spec)Moderate (UV)High (Structural Info)

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable results. Below are representative methodologies for the analysis of this compound using GC-MS, HPLC-UV, and NMR.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound and its volatile impurities.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) detector.

  • Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Reagents and Materials:

  • This compound reference standard

  • High-purity solvent for sample dilution (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution of the stock solution.

  • GC-MS Conditions:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes

      • Ramp to 280°C at 15°C/min

      • Hold at 280°C for 5 minutes

    • MS Conditions:

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Mass Range: m/z 40-400

Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Quantify the amount of this compound by creating a calibration curve from the peak areas of the standards.

High-Performance Liquid Chromatography (HPLC-UV)

Objective: To quantify the purity of this compound and detect non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents and Materials:

  • This compound reference standard

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in Acetonitrile at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution.

  • HPLC Conditions:

    • Mobile Phase: Acetonitrile:Water (70:30 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 270 nm

Data Analysis:

  • Identify the this compound peak by its retention time.

  • Determine the purity by calculating the area percentage of the main peak relative to the total peak area.

  • For quantification, generate a calibration curve from the peak areas of the standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound and for quantitative analysis (qNMR).

Instrumentation:

  • NMR Spectrometer (300 MHz or higher)

Reagents and Materials:

  • This compound sample

  • Deuterated Chloroform (CDCl₃)

  • Internal standard for qNMR (e.g., Maleic Anhydride)

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of CDCl₃ in an NMR tube. For qNMR, accurately weigh the sample and the internal standard.

  • NMR Acquisition:

    • Acquire ¹H and ¹³C NMR spectra.

    • Typical ¹H NMR parameters: 32 scans, 2s relaxation delay.

    • Typical ¹³C NMR parameters: 1024 scans, 2s relaxation delay.

Data Analysis:

  • ¹H NMR:

    • Aromatic protons: ~6.8-7.3 ppm

    • -O-CH₂- protons: ~3.9 ppm (triplet)

    • Alkyl chain protons: ~0.9-1.8 ppm

  • ¹³C NMR:

    • Aromatic carbons: ~114-160 ppm

    • -O-CH₂- carbon: ~68 ppm

    • Alkyl chain carbons: ~14-32 ppm

  • For qNMR, calculate the purity by comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the internal standard of known purity and weight.

Visualizing Workflows and Relationships

To aid in the understanding of the analytical process, the following diagrams, generated using the DOT language, illustrate key workflows and logical relationships.

analytical_method_selection cluster_purpose Analytical Goal cluster_methods Primary Method cluster_crossval Cross-Validation Method goal_id Identity Confirmation method_nmr NMR Spectroscopy goal_id->method_nmr goal_purity Purity Assessment method_gcms GC-MS goal_purity->method_gcms method_hplc HPLC-UV goal_purity->method_hplc goal_quant Quantification goal_quant->method_gcms goal_quant->method_hplc crossval_gcms GC-MS method_nmr->crossval_gcms Orthogonal crossval_hplc HPLC-UV method_gcms->crossval_hplc Orthogonal method_hplc->crossval_gcms Orthogonal crossval_nmr qNMR method_hplc->crossval_nmr Absolute

Caption: Logical workflow for selecting analytical methods.

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh this compound dissolve Dissolve in Solvent start->dissolve dilute Prepare Standards dissolve->dilute inject Inject Sample dilute->inject separate GC Separation inject->separate detect MS Detection separate->detect integrate Integrate Peaks detect->integrate identify Identify by Mass Spectrum integrate->identify quantify Quantify using Calibration Curve identify->quantify report Generate Report quantify->report

Caption: Experimental workflow for GC-MS analysis.

A Comparative Guide to the Biological Activity of Different Alkoxybenzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alkoxybenzenes, a class of organic compounds characterized by a benzene (B151609) ring bonded to an alkoxy group, are prevalent in nature and form the structural backbone of many biologically active molecules. Found in the essential oils of numerous plants, these compounds, particularly phenylpropanoid derivatives like eugenol (B1671780), safrole, and myristicin (B1677595), have garnered significant scientific interest for their diverse pharmacological activities. This guide provides a comparative analysis of the cytotoxic, enzyme-inhibitory, and antimicrobial properties of selected alkoxybenzenes, supported by experimental data and detailed methodologies to aid in research and development.

Comparative Cytotoxicity Against Cancer Cell Lines

The potential of alkoxybenzenes as anticancer agents has been explored in various studies. Their effectiveness is often quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit the growth of 50% of a cell population. The cytotoxic activity of these compounds can vary significantly based on their molecular structure and the cancer cell line being tested.

Table 1: Comparative Cytotoxicity (IC50) of Selected Alkoxybenzenes

Compound Cell Line IC50 (µM) Reference
Eugenol Human Breast Cancer (MCF-7) >100 [1]
Myristicin Human Breast Cancer (MCF-7) >100 [1]

| Safrole | Not specified | Not specified |[2] |

Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the alkoxybenzene compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate 24h for attachment A->B C Add alkoxybenzene compounds B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate 4h (Formazan formation) E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate % viability and determine IC50 H->I

Workflow for the MTT cell viability assay.

Comparative Enzyme Inhibition

Alkoxybenzenes are known to interact with various enzyme systems, most notably the cytochrome P450 (CYP) superfamily, which is crucial for drug metabolism. Inhibition of these enzymes can lead to significant drug-drug interactions. The inhibitory potential is often expressed as an IC50 value or an inhibition constant (Ki).

Table 2: Comparative Inhibition of Human Cytochrome P450 Enzymes by Alkoxybenzenes

Compound CYP Isoform Inhibition Type IC50 (µM) Ki (µM)
Safrole CYP1A2 Competitive <20 1.8
CYP2A6 Non-competitive <20 18.2
CYP2E1 Non-competitive <20 14.5
CYP2D6 - 42.4 -
CYP3A4 - 32.7 -
Eugenol CYP1A2 Non-competitive >100 -
CYP2C9 Non-competitive <0.01 -
CYP2D6 Mixed 11.09 -

| | CYP3A4 | Mixed | 13.48 | - |

Data compiled from multiple sources.[3][4]

Experimental Protocol: Fluorescent-Based CYP450 Inhibition Assay

This high-throughput assay measures the ability of a test compound to inhibit the activity of a specific CYP450 isoform by monitoring the metabolism of a fluorogenic probe.

Principle: A non-fluorescent or weakly fluorescent substrate is converted by a specific CYP enzyme into a highly fluorescent product. An inhibitor will decrease the rate of formation of this fluorescent product.

Procedure:

  • Reagent Preparation: Prepare solutions of the CYP450 enzyme, a NADPH-generating system, the specific fluorogenic substrate, and the test compound (alkoxybenzene) in a suitable buffer (e.g., potassium phosphate (B84403) buffer).

  • Plate Setup: In a 96-well microplate, add the buffer, the NADPH-generating system, and various concentrations of the test compound.

  • Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the specific CYP450 enzyme and the fluorogenic substrate to each well.

  • Fluorescence Monitoring: Immediately begin monitoring the increase in fluorescence over time using a microplate fluorometer at the appropriate excitation and emission wavelengths for the specific probe.

  • Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor. Calculate the percentage of inhibition relative to a vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Further kinetic analysis can determine the inhibition constant (Ki) and the mode of inhibition (competitive, non-competitive, etc.).[5]

CYP_Inhibition_Assay cluster_components Reaction Components cluster_reaction Enzymatic Reaction cluster_outcome Outcome Enzyme CYP450 Enzyme Reaction Enzyme + Substrate -> Fluorescent Product Enzyme->Reaction Substrate Fluorogenic Substrate Substrate->Reaction Inhibitor Alkoxybenzene Inhibited Inhibited Reaction (Reduced Fluorescence) Inhibitor->Inhibited blocks Reaction->Inhibited w/ inhibitor Uninhibited Normal Reaction (High Fluorescence) Reaction->Uninhibited w/o inhibitor Safrole_Metabolism Safrole Safrole Hydroxy 1'-Hydroxysafrole Safrole->Hydroxy CYP450 (Hydroxylation) Sulfate 1'-Sulfooxysafrole (Reactive Intermediate) Hydroxy->Sulfate Sulfotransferase (Sulfation) Adduct DNA Adducts Sulfate->Adduct Covalent Binding to DNA Carcinogenesis Carcinogenesis Adduct->Carcinogenesis

References

Safety Operating Guide

Essential Safety and Logistics for Handling (Pentyloxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the paramount importance of safety and compliant handling of chemical reagents cannot be overstated. This guide provides critical safety and logistical information for the handling and disposal of (Pentyloxy)benzene. In the absence of a specific Safety Data Sheet (SDS) for this compound, the safety protocols for structurally similar compounds and the parent compound, Benzene (B151609), serve as a robust foundation for its handling and disposal procedures. The inherent hazards associated with the benzene ring are significant and must be addressed with stringent safety measures.

Hazard Summary and Personal Protective Equipment

The potential hazards of this compound are extrapolated from data on related compounds. The primary concerns include flammability, skin and eye irritation, and potential long-term health effects associated with the benzene moiety.

Hazard CategoryDescriptionRecommended Personal Protective Equipment (PPE)
Flammability Assumed to be a flammable liquid and vapor, similar to other alkoxybenzenes and benzene itself. Vapors may form explosive mixtures with air.- Flame-retardant lab coat. - Work in a well-ventilated area, away from ignition sources.
Health Hazards Causes skin and serious eye irritation.[1][2] May cause respiratory irritation.[2] Prolonged or repeated exposure may cause damage to organs.[2] Due to the benzene component, it is prudent to treat it as a potential carcinogen and mutagen.[1][2][3]- Eye and Face Protection: Chemical splash goggles meeting ANSI Z87.1 standards are required.[3] A face shield should be worn when handling larger quantities or when there is a significant splash hazard.[4][5] - Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are suitable for handling small quantities, with double gloving recommended.[6] For larger volumes, heavy-duty gloves such as fluorinated rubber are advised.[6] - Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.[2] For larger quantities or in case of a spill, a chemical-resistant apron or suit should be considered.[2] - Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood.[2][3] If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2][7]
Environmental Hazards Expected to be harmful to aquatic life with long-lasting effects.[1][2]- Prevent release to the environment. All waste must be collected and disposed of as hazardous waste.

Experimental Protocol: Safe Handling and Disposal of this compound

The following protocol outlines the essential steps for the safe handling and disposal of this compound in a laboratory setting.

1. Engineering Controls and Personal Protective Equipment (PPE) Verification:

  • Ensure a certified chemical fume hood is operational and functioning correctly.[3]

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[3]

  • Verify that all required PPE is available and in good condition.

2. Handling Procedure:

  • Work exclusively within a chemical fume hood.[2][3]

  • Ground and bond containers when transferring the substance to prevent static discharge.[8]

  • Use non-sparking tools.[8]

  • Keep containers tightly closed when not in use.[1][9]

  • Avoid inhalation of vapors and contact with skin and eyes.[6][9]

3. Spill Response:

  • Small Spills: Absorb the spill with an inert, non-combustible material such as dry sand or earth.[8] Collect the contaminated material using non-sparking tools and place it in a designated, sealed container for hazardous waste.[2]

  • Large Spills: Immediately evacuate the area and alert others.[6][3] Contact your institution's Environmental Health and Safety (EHS) department.[2]

  • Do not wash spills down the drain.[2]

4. Disposal Plan:

  • All this compound waste, including empty containers and contaminated materials, must be treated as hazardous waste.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Store the hazardous waste container in a cool, dry, well-ventilated area away from ignition sources.[2][8]

  • Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[2]

Workflow for Safe Handling and Disposal

cluster_preparation Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response prep_ppe Verify and Don PPE handle_chem Handle this compound in Fume Hood prep_ppe->handle_chem prep_eng Confirm Engineering Controls (Fume Hood, Eyewash) prep_eng->handle_chem collect_waste Collect Waste in Designated Container handle_chem->collect_waste spill Spill Occurs handle_chem->spill seal_label Seal and Label Waste Container collect_waste->seal_label store_waste Store in a Safe, Ventilated Area seal_label->store_waste dispose_waste Arrange for Professional Disposal store_waste->dispose_waste spill_small Small Spill: Absorb and Collect spill->spill_small Small spill_large Large Spill: Evacuate and Notify EHS spill->spill_large Large spill_small->collect_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Pentyloxy)benzene
Reactant of Route 2
Reactant of Route 2
(Pentyloxy)benzene

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.